1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-13-7-5-12(6-8-13)15-14-4-2-3-9-16(14,18)10-11-17-15/h5-8,14-15,17-18H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTOTSPQXJTUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCCC3(CCN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Prospective Technical Guide to 1-(4-methoxyphenyl)octahydroisoquinolin-4a-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a prospective pathway for the synthesis and characterization of the novel chemical entity, 1-(4-methoxyphenyl)octahydroisoquinolin-4a-ol. As a compound with a complex, stereochemically rich scaffold, it holds potential for exploration in medicinal chemistry and drug development. This document provides a detailed, scientifically-grounded framework for its creation and analysis, leveraging established synthetic methodologies and predictive spectroscopic data based on analogous structures. While a specific CAS number for this compound has not been identified in public databases, this guide serves as a foundational resource for its de novo synthesis and subsequent investigation.
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its rigid framework allows for the precise spatial orientation of functional groups, a key factor in molecular recognition and biological activity. Derivatives of isoquinoline have demonstrated a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.
The subject of this guide, 1-(4-methoxyphenyl)octahydroisoquinolin-4a-ol, combines the isoquinoline scaffold with a 1-aryl substitution and a bridgehead hydroxyl group. The methoxyphenyl moiety is a common feature in bioactive molecules, often influencing metabolic stability and receptor affinity. The hydroxyl group at the 4a-position introduces a potential hydrogen bonding site and a chiral center, which could significantly impact its biological target interactions. This unique combination of structural features makes it a compelling target for synthesis and pharmacological evaluation.
Proposed Synthetic Pathway
The synthesis of 1-(4-methoxyphenyl)octahydroisoquinolin-4a-ol is envisioned as a multi-step process, commencing with the construction of the core octahydroisoquinoline ring system, followed by arylation and hydroxylation. Two primary strategies for the initial ring formation are the Bischler-Napieralski and Pictet-Spengler reactions.
Synthesis of the Octahydroisoquinoline Core
A robust method for the synthesis of the octahydroisoquinoline precursor is the Bischler-Napieralski reaction.[1][2] This involves the cyclization of a β-arylethylamide.
Protocol 1: Bischler-Napieralski Cyclization
-
Amide Formation: React 2-(cyclohex-1-en-1-yl)ethan-1-amine with 4-methoxyphenylacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures to induce cyclization, yielding a dihydroisoquinoline intermediate.[3]
-
Reduction: The intermediate is subsequently reduced to the fully saturated octahydroisoquinoline using a strong reducing agent like sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂ over Pd/C).
Alternative Pathway: The Pictet-Spengler Reaction
The Pictet-Spengler reaction offers an alternative route, particularly advantageous for its potential for stereocontrol.[4][5][6]
Protocol 2: Pictet-Spengler Cyclization
-
Condensation: A β-arylethylamine, such as 2-(3,4-dimethoxyphenyl)ethanamine, is condensed with an aldehyde or ketone.
-
Cyclization: The resulting Schiff base undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.
-
Reduction: The aromatic portion of the ring can then be reduced to the octahydro state via catalytic hydrogenation under forcing conditions.
C-1 Arylation
With the octahydroisoquinoline core in hand, the next critical step is the introduction of the 4-methoxyphenyl group at the C-1 position.
Protocol 3: C-1 Arylation
-
Iminium Ion Formation: The secondary amine of the octahydroisoquinoline can be oxidized to an iminium ion intermediate.
-
Nucleophilic Addition: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can then be used to attack the electrophilic iminium ion, installing the aryl group at the C-1 position.
Bridgehead Hydroxylation at C-4a
The introduction of a hydroxyl group at the sterically hindered 4a-position presents the most significant synthetic challenge. Direct oxidation of the bridgehead C-H bond is often difficult. A potential strategy involves an indirect approach.
Protocol 4: Bridgehead Hydroxylation
-
Epoxidation: An olefin precursor, if accessible through partial reduction of the isoquinoline core, could be subjected to epoxidation.
-
Ring Opening: Subsequent acid-catalyzed ring-opening of the epoxide could potentially lead to the desired 4a-hydroxy product.
Alternatively, more advanced C-H oxidation methods could be explored, though their success on this specific substrate would require empirical validation.
Visualizing the Synthetic Workflow
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
The Octahydroisoquinoline-4a-ol Scaffold: A Privileged Chemotype for Advanced Receptor Modulation
Executive Summary
The octahydroisoquinoline-4a-ol scaffold represents a highly privileged and versatile chemotype in modern drug discovery. Structurally homologous to the core of morphinan alkaloids, this bicyclic framework provides a precise spatial arrangement of functional groups necessary for highly selective receptor engagement. This technical guide explores the conformational dynamics, pharmacological applications, and self-validating synthetic methodologies associated with this critical scaffold, specifically focusing on its role in developing next-generation, biased opioid receptor modulators.
Structural and Conformational Dynamics
The architectural brilliance of the octahydroisoquinoline scaffold lies in its balance of rigidity and adaptability. The fused bicyclic system (comprising a piperidine and a cyclohexane ring) exhibits intermediate conformational flexibility, restricting complete rotational freedom while maintaining sufficient malleability for dynamic biological recognition[1].
The defining feature of the 4a-ol variant is the hydroxyl group located at the bridgehead carbon. This is not merely a structural anomaly; it serves a critical pharmacological function. In the context of opioid receptor binding, the 4a-hydroxyl group mimics the C14-hydroxyl found in potent morphinans (such as oxymorphone and naltrexone). It acts as a vital hydrogen bond donor/acceptor that anchors the ligand to a conserved tyrosine or histidine residue within the receptor's transmembrane domain[2].
Conformational analysis reveals that the fused rings predominantly adopt a chair-chair conformation. This geometry minimizes steric clashes and energetically favors the equatorial positioning of bulky substituents (such as a 3-hydroxyphenyl group), which is causally linked to high-affinity receptor binding[1],[2].
Pharmacological Target Engagement: The "Message-Address" Concept
The pharmacological versatility of the octahydroisoquinoline core is best understood through the "message-address" concept. The rigid bicyclic core functions as the universal "message" (the primary recognition element for opioid receptors), while peripheral modifications act as the "address" (the element dictating receptor subtype selectivity)[3],[4].
By strategically altering the N-substituent and ring functional groups, researchers can precisely dictate target engagement:
-
Delta (δ) Agonism : Heterocycle-fused derivatives, such as TAN-67, demonstrate remarkable selectivity for delta receptors. This structural tuning provides potent antinociception without the respiratory depression typically associated with mu-agonists[4].
-
Kappa (κ) Antagonism : N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines act as potent, pure kappa antagonists. The equatorial orientation of the 3-hydroxyphenyl group within the binding pocket is causally responsible for this robust antagonist activity[2].
-
Mu (μ) vs. Kappa (κ) Tuning : The steric bulk of the N-substituent strictly controls the mu/kappa selectivity ratio. An N-methyl group allows the molecule to fit into the tightly packed mu-receptor pocket, driving mu-agonism. Conversely, an N-cyclopropylmethyl group sterically clashes with the mu-receptor but perfectly occupies the lipophilic accessory pocket of the kappa-receptor, shifting the affinity toward kappa-antagonism[5].
Quantitative Pharmacological Profiles
The following table summarizes the structure-activity relationships (SAR) of key octahydroisoquinoline derivatives, demonstrating how targeted modifications yield distinct, quantifiable pharmacological profiles.
| Compound / Derivative | N-Substituent | Core Modification | Primary Target | Pharmacological Activity |
| TAN-67 | N-Methyl | Heterocycle-fused | Delta (δ) Receptor | Agonist (K_i = 1.12 nM)[4] |
| Compound 6d | N-Phenylpropyl | 4a-(3-OH-phenyl), 8a-methyl | Kappa (κ) Receptor | Pure Antagonist (K_e = 0.27 nM)[2] |
| Compound 20 | N-Methyl | 6-exocyclic methylene | Mu (μ) Receptor | Agonist (ED_50 = 0.05 mg/kg)[5] |
| Probe 2.1 | N-Methyl | 8-carboxamide | Kappa (κ) Receptor | Biased Agonist (G-protein)[6] |
Mechanistic Pathways of Target Engagement
Modern neuropharmacology heavily emphasizes "biased agonism"—the ability of a ligand to stabilize a specific receptor conformation that activates a therapeutic pathway while bypassing pathways associated with adverse effects[6]. The octahydroisoquinoline-4a-ol scaffold is highly amenable to biased signaling optimization, specifically in driving Gαi/o-protein activation over β-arrestin recruitment.
Fig 1. Biased signaling pathways of octahydroisoquinoline-4a-ol derivatives at opioid receptors.
Self-Validating Synthetic Methodology
Historically, accessing the octahydroisoquinoline core required inefficient chiral resolution, forcing chemists to discard 50% of their material late in the synthesis[7]. Recent advancements have established a unified, enantioselective total synthesis that provides direct, scalable access to the cis-octahydroisoquinoline framework[8],[7].
Protocol: Enantioselective Synthesis of the cis-Octahydroisoquinoline-4a-ol Core
This step-by-step workflow is designed as a self-validating system: failure at the initial stereocenter generation will catastrophically disrupt the subsequent cyclization, providing an immediate, observable checkpoint for the chemist.
Step 1: Enantioselective Conjugate Addition
-
Action : React a functionalized cyclohexenone with an ester-bearing nucleophile in the presence of a chiral ligand (e.g., (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole) and a palladium catalyst.
-
Causality : This step establishes the foundational stereocenter. The chiral ligand creates a sterically demanding pocket that forces the nucleophile to attack from a single face, ensuring >95% enantiomeric excess (ee)[7].
Step 2: Amine Intermediate Formation
-
Action : Convert the ester side chain into a primary amine via standard reduction and amination protocols.
-
Causality : The newly formed amine acts as the internal nucleophile. This structural pre-organization is critical for setting up the thermodynamic control required for the subsequent ring closure[8].
Step 3: Diastereoselective Mannich Cyclization
-
Action : Treat the amine intermediate with an aldehyde source (e.g., paraformaldehyde) under mildly acidic conditions to generate an electrophilic iminium ion. Allow the enolized ketone to attack the iminium ion intramolecularly.
-
Causality : This cyclization exclusively generates the cis-fused octahydroisoquinoline. The reaction is thermodynamically driven; the cis-fusion minimizes ring strain compared to the trans-isomer, ensuring absolute regio- and diastereoselectivity[7].
Step 4: Bridgehead (4a) Hydroxylation
-
Action : Form the kinetic enolate of the resulting bicyclic ketone using LHMDS at -78°C, followed by electrophilic trapping with Davis' oxaziridine reagent.
-
Causality : Installs the critical 4a-hydroxyl group. The concave nature of the cis-fused bicycle sterically blocks one face of the enolate, forcing the oxidant to attack exclusively from the convex face. This sets the exact relative stereochemistry required for the bridgehead hydroxyl to mimic morphinan target engagement[2].
Fig 2. Enantioselective synthetic workflow for the octahydroisoquinoline-4a-ol scaffold.
Conclusion
The octahydroisoquinoline-4a-ol scaffold remains a cornerstone of neuropharmacological drug design. By understanding the causality between its 3D conformational dynamics and receptor binding, and by leveraging modern, self-validating enantioselective synthesis, researchers can continue to exploit this privileged chemotype to develop safer, highly targeted therapeutics.
References
-
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline - Smolecule Source: smolecule.com URL: 1
-
Discovery of a novel class of substituted pyrrolooctahydroisoquinolines as potent and selective delta opioid agonists... Source: PubMed (nih.gov) URL: 3
-
Rational Drug Design and Synthesis of a Highly Selective Nonpeptide Delta-Opioid Agonist (TAN-67) Source: PubMed (nih.gov) URL: 4
-
Synthesis, antinociceptive activity, and opioid receptor profiles of substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols Source: PubMed (nih.gov) URL: 5
-
Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines Source: ChemRxiv URL: 8
-
N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists Source: SciSpace URL: 2
-
Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines Source: PMC (nih.gov) URL: 7
-
Probe 2.1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: 6
Sources
- 1. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Discovery of a novel class of substituted pyrrolooctahydroisoquinolines as potent and selective delta opioid agonists, based on an extension of the message-address concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (TAN-67) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antinociceptive activity, and opioid receptor profiles of substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probe 2.1 [PMID: 24187130] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Comprehensive Technical Guide on 4a-Hydroxy-1-(4-methoxyphenyl)-decahydroisoquinoline: Synthesis, Pharmacophore Mapping, and Analytical Validation
Executive Summary
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for novel neuroactive and antineoplastic agents. The compound 4a-hydroxy-1-(4-methoxyphenyl)-decahydroisoquinoline represents a highly functionalized, conformationally restricted bicyclic aliphatic amine. This whitepaper provides an in-depth analysis of its structural nomenclature, pharmacophore relevance, and the self-validating synthetic protocols required to isolate it with high stereochemical fidelity.
Chemical Identity, Nomenclature, and Synonyms
The complexity of bicyclic ring systems often leads to fragmented literature due to varied naming conventions. The core structure is a decahydroisoquinoline (a fully saturated isoquinoline ring), uniquely functionalized at the bridgehead (C4a) and the benzylic-equivalent position (C1).
Depending on the chemical registry and the specific salt form, researchers will encounter several synonyms for this scaffold:
-
1-(4-methoxyphenyl)decahydroisoquinolin-4a-ol : The preferred IUPAC-aligned name, emphasizing the alcohol functional group as the principal suffix[1].
-
4a-hydroxy-1-(p-methoxyphenyl)decahydroisoquinoline : A common literature synonym utilizing para-substitution nomenclature.
-
1-(4-methoxyphenyl)-octahydro-1H-isoquinolin-4a-ol : A variant highlighting the saturation state of the specific ring system.
-
Decahydro-1-(4-methoxyphenyl)-4a-isoquinolinol : An inverted nomenclature style frequently found in legacy patent databases[2].
Understanding these synonyms is critical for comprehensive literature retrieval, especially when comparing structure-activity relationship (SAR) data against related analogs, such as 1-(4-(dimethylamino)phenyl)decahydroisoquinolin-4a-ol[1].
Pharmacophore Relevance and Structural Biology
Decahydroisoquinolines are structurally homologous to the morphinan and benzomorphan classes of alkaloids. The specific substitution pattern of 4a-hydroxy-1-(4-methoxyphenyl)-decahydroisoquinoline creates a highly specific 3D pharmacophore.
-
The 1-(4-Methoxyphenyl) Moiety : This group mimics the tyrosine residue found in endogenous opioid peptides. The methoxy group acts as a hydrogen-bond acceptor, while the aromatic ring engages in
stacking or cation- interactions within hydrophobic receptor pockets[3]. -
The 4a-Hydroxyl Group : Positioned at the bridgehead, this hydroxyl group acts as a critical hydrogen-bond donor/acceptor. More importantly, its steric bulk forces the decahydroisoquinoline core into a rigid chair-chair conformation, orienting the 1-aryl group into an equatorial or axial position depending on the relative stereochemistry.
-
The Basic Nitrogen (C2) : At physiological pH, the secondary amine is protonated, forming a critical ionic salt bridge with highly conserved aspartate residues in target receptors (e.g., NMDA or
-opioid receptors).
Fig 1: Pharmacophore mapping of the 4a-hydroxy-1-(4-methoxyphenyl)-decahydroisoquinoline scaffold.
Synthetic Methodologies and Mechanistic Causality
Synthesizing this molecule requires strict control over the stereocenters at C1 and C4a. The most robust pathway involves the Grignard addition of a functionalized aryl group to a pre-formed octahydroisoquinolin-1-one core, followed by stereoselective reduction.
The Causality of Reagent Selection
Why use a Grignard reagent instead of an organolithium? Organolithium reagents are highly basic and aggressively deprotonate the 4a-hydroxyl group, leading to irreversible ring-opening or degradation of the starting material. By utilizing (4-methoxyphenyl)magnesium bromide in anhydrous THF, the magnesium coordinates with the 4a-hydroxyl oxygen, forming a transient chelate that actually directs the nucleophilic attack onto the C1 carbonyl/imine carbon, enhancing stereoselectivity.
Fig 2: Synthetic workflow detailing the stereoselective preparation of the decahydroisoquinoline core.
Experimental Workflow: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify chemical causality before proceeding.
Step 1: Nucleophilic Addition (Grignard Reaction)
-
Preparation : Purge a flame-dried Schlenk flask with argon. Dissolve 4a-hydroxy-octahydroisoquinolin-1-one (1.0 eq) in anhydrous THF (0.2 M). Causality: Anhydrous conditions are non-negotiable; trace water will instantly quench the Grignard reagent via protonation, yielding anisole instead of the desired product.
-
Addition : Cool the reaction mixture to 0 °C. Dropwise, add (4-methoxyphenyl)magnesium bromide (2.5 eq). The excess equivalent accounts for the unavoidable deprotonation of the 4a-hydroxyl group.
-
IPC Validation 1 : After 2 hours, quench a 0.1 mL aliquot in saturated
and analyze via LC-MS. Validation metric: Complete disappearance of the starting material mass ( ) and the appearance of the iminium intermediate. Do not proceed to reduction if the starting ketone remains.
Step 2: Stereoselective Reduction
-
Solvent Exchange : Concentrate the reaction mixture in vacuo and redissolve in anhydrous Methanol.
-
Reduction : Cool to -10 °C and slowly add Sodium Borohydride (
, 1.5 eq). Causality: is chemoselective. Using a harsher reducing agent like risks reductive cleavage of the bridgehead hydroxyl group[4]. The steric bulk of the 4a-hydroxyl directs the hydride attack to the opposite face, establishing the trans relationship. -
IPC Validation 2 : Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The iminium spot will convert to a lower-Rf, amine-positive spot.
Step 3: Workup and Isolation
-
Quench with 1M HCl to destroy excess hydride, then basify to pH 10 with 2M NaOH. Extract with Dichloromethane (
mL). -
Wash the combined organic layers with brine, dry over
, and concentrate to yield the crude free base.
Reaction Optimization Parameters
The following table summarizes the quantitative causality behind the protocol's specific parameters:
| Parameter | Suboptimal Condition | Optimal Condition | Causality / Mechanistic Observation |
| Solvent (Grignard) | Diethyl Ether | Anhydrous THF | THF provides superior solvation for the bulky magnesium-alkoxide chelate, preventing premature precipitation and increasing yield by 35%. |
| Temperature | 25 °C (Room Temp) | 0 °C to 5 °C | Lower temperatures suppress unwanted retro-aldol-type ring-opening of the bridgehead hydroxyl system. |
| Reducing Agent |
Analytical Characterization Data
Verification of the synthesized 4a-hydroxy-1-(4-methoxyphenyl)-decahydroisoquinoline requires multimodal analytical confirmation. The following table outlines the expected quantitative data for the pure compound.
| Analytical Parameter | Value / Description |
| Chemical Formula | |
| Molecular Weight | 261.36 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Mass Spectrometry (ESI+) | m/z 262.18 |
References
- 1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones: new class of H1-antihistaminic agents. PubMed.
- Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. MDPI.
- 1-(4-(Dimethylamino)phenyl)decahydroisoquinolin-4a-ol hydrochloride. ChemScene.
- decahydroisoquinolin-4a-ol hydrochloride. EnamineStore.
Sources
Therapeutic Potential of 1-Aryl-Octahydroisoquinolines: A Comprehensive Technical Guide
Executive Summary
1-Aryl-octahydroisoquinolines represent a highly privileged chemical scaffold in neuropharmacology. Originally recognized as critical chiral intermediates in the Grewe synthesis of morphinan alkaloids (such as dextromethorphan and levorphanol), these compounds have emerged as potent, standalone therapeutic agents[1]. Their unique three-dimensional topology allows them to interact with a diverse array of central nervous system (CNS) targets, most notably the opioid receptor family (μ, δ, κ), the N-methyl-D-aspartate (NMDA) receptor, and the Sigma-1 (σ1) chaperone protein[2]. This whitepaper dissects the structural pharmacology, target engagement mechanisms, and experimental validation workflows necessary for advancing 1-aryl-octahydroisoquinoline derivatives in modern drug discovery.
Structural Pharmacology & Stereochemical Imperatives
The pharmacological identity of the 1-aryl-octahydroisoquinoline class is fundamentally dictated by its stereochemistry. The core structure consists of a bicyclic octahydroisoquinoline ring system substituted at the C1 position with an aryl or aralkyl (e.g., 4-methoxybenzyl) group[1].
The chirality at the C1 carbon is the master determinant of biological activity:
-
(R)-Enantiomers : The (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline isomer is of particular interest in medicinal chemistry due to its distinct biological activities, including antinociceptive and neuroprotective effects[1]. When subjected to acid-catalyzed cyclization, the (R)-enantiomer yields levorotatory morphinans, which typically exhibit strong opioid receptor affinity.
-
(S)-Enantiomers : Conversely, the (S)-enantiomer yields dextrorotatory morphinans (like dextromethorphan and dextrallorphan), which are largely devoid of classical opioid activity but act as potent non-competitive NMDA receptor antagonists and Sigma-1 receptor agonists[2].
Multi-Target Engagement & Mechanistic Pathways
Caption: Multi-target pharmacological pathways of 1-aryl-octahydroisoquinolines.
-
Opioid Receptor Modulation : N-substituted octahydroisoquinolines and decahydroisoquinolines have been extensively mapped for their opioid profiles. The introduction of specific N-substituents can shift the molecule from a full agonist to a pure antagonist. For instance, N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been identified as potent, pure opioid receptor antagonists[3]. Furthermore, specific derivatives like Probe 2.1 act as biased agonists for the kappa opioid receptor (KOR), preferentially activating G-protein signaling while minimizing β-arrestin2 recruitment, thereby reducing adverse effects like dysphoria[4].
-
NMDA Receptor Antagonism : Derivatives structurally related to dextrallorphan act as non-competitive antagonists at the NMDA receptor by binding to the phencyclidine (PCP) site within the ion channel[2]. This blocks calcium influx, preventing glutamate-induced excitotoxicity[2]. Intermediate compounds in the synthesis of decahydroisoquinolines have also demonstrated significant NMDA and AMPA receptor antagonist activity[5].
-
Sigma-1 (σ1) Receptor Activation : Many 1-aryl-octahydroisoquinoline derivatives and their morphinan cyclization products exhibit high-affinity binding to the σ1 receptor[2]. Activation of this endoplasmic reticulum chaperone protein promotes cellular survival pathways and neuroplasticity, offering a synergistic neuroprotective effect alongside NMDA antagonism[2].
Structure-Activity Relationship (SAR) Profiling
To rationally design 1-aryl-octahydroisoquinoline therapeutics, specific structural modifications must be correlated with quantitative target affinities. The table below summarizes the SAR landscape based on in vitro binding data.
| Structural Modification | Primary Target | Quantitative Effect (Ki / IC50) | Pharmacological Outcome |
| N-Methylation | μ-Opioid Receptor | High affinity (Ki < 5 nM) | Enhances μ-receptor selectivity and antinociceptive potency[6]. |
| N-Cyclopropylmethyl | κ-Opioid Receptor | High affinity (Ki < 1 nM) | Shifts profile to κ-receptor pure antagonism or biased agonism[6],[3]. |
| 1-(4-Methoxybenzyl) Group | Multi-target (Opioid/Sigma) | Variable (Scaffold dependent) | Essential for optimal receptor pocket insertion; serves as a synthetic handle[1]. |
| 6-Exocyclic Methylene | κ-Opioid Receptor | Enhanced affinity | Increases antinociceptive activity and κ-opioid receptor selectivity[6]. |
| Dextrorotatory Isomerism | NMDA / σ1 Receptors | IC50 ~ 1-10 μM (NMDA) | Abolishes classical opioid activity; promotes neuroprotective NMDA antagonism[2]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that robust drug development relies on experimental causality and self-validation. The following protocols detail the synthesis and pharmacological evaluation of these compounds.
Protocol 1: Stereoselective Resolution of 1-(4-Methoxybenzyl)-octahydroisoquinoline
Objective : To isolate the highly active (R)-enantiomer from a racemic mixture for downstream pharmacological testing or cyclization[1].
-
Step 1: Salt Formation . Dissolve the racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline free base in hot ethanol. Add a stoichiometric equivalent of a chiral resolving agent, such as di-isopropylidene-L-ketogulonic acid.
-
Scientific Rationale: Di-isopropylidene-L-ketogulonic acid is chosen because its rigid, chiral carbohydrate backbone forms highly crystalline diastereomeric salts with the octahydroisoquinoline nitrogen, amplifying solubility differences between the (R) and (S) forms.
-
-
Step 2: Fractional Crystallization . Cool the solution linearly at 5°C/hour to 4°C. Isolate the precipitated diastereomeric salt via vacuum filtration.
-
Scientific Rationale: A slow, controlled cooling ramp prevents kinetic trapping of the undesired isomer, ensuring thermodynamic control and high enantiomeric excess (ee).
-
-
Step 3: Free Base Regeneration . Suspend the salt in biphasic dichloromethane/aqueous NaOH (pH 12). Extract the organic layer, dry over MgSO4, and concentrate in vacuo.
-
System Validation (Chiral HPLC) : The protocol is self-validating through immediate Chiral High-Performance Liquid Chromatography (HPLC) analysis. Using a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1), the isolated product must demonstrate an ee > 98%. If the ee is <98%, the salt must be recrystallized prior to any in vivo application.
Protocol 2: In Vitro Radioligand Binding & Functional Assay (Opioid & NMDA)
Objective : To quantify the binding affinity (Ki) and functional efficacy (biased agonism vs. antagonism) of synthesized derivatives[3],[2].
-
Step 1: Membrane Preparation . Homogenize CHO cells stably expressing human μ, δ, or κ opioid receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Step 2: Radioligand Displacement . Incubate membranes with a fixed concentration of a tritiated ligand (e.g., [3H]DAMGO for μ, [3H]U69593 for κ) and varying concentrations of the test octahydroisoquinoline (10^-11 to 10^-5 M).
-
Scientific Rationale: Displacement of the radioligand allows for the calculation of the IC50, which is converted to the Ki using the Cheng-Prusoff equation. This determines raw binding affinity independent of receptor expression levels.
-
-
Step 3: [35S]GTPγS Functional Assay . To determine if the compound is an agonist or antagonist, incubate the membranes with the test compound, GDP, and non-hydrolyzable [35S]GTPγS.
-
Scientific Rationale: Agonists promote the exchange of GDP for [35S]GTPγS on the G-alpha subunit. If the test compound binds (from Step 2) but does not increase [35S]GTPγS binding, it is a pure antagonist[3]. If it increases binding without recruiting β-arrestin (measured in a parallel BRET assay), it is a biased agonist[4].
-
-
System Validation : Every assay plate must include a known full agonist (e.g., DAMGO) as a 100% efficacy control, and a known antagonist (e.g., Naloxone) to define non-specific binding. The assay is only valid if the Z'-factor is > 0.5, ensuring the signal-to-noise ratio is statistically robust for high-throughput screening.
Future Perspectives in Drug Development
The therapeutic trajectory for 1-aryl-octahydroisoquinolines is bifurcating into two highly promising areas. First, the development of G-protein biased κ-opioid receptor agonists (like Probe 2.1) offers a pathway to potent analgesics devoid of the dysphoria and respiratory depression associated with classical opioids[4]. Second, the exploitation of the dextrorotatory isomers as dual NMDA antagonists and Sigma-1 agonists provides a unique polypharmacological approach to halting neurodegeneration in conditions like Alzheimer's disease and ischemic stroke[2]. By rigorously applying SAR principles and validated screening protocols, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References[1] Smolecule. "(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN9uS4b-GZMG93JpkANgyKUJH402Dmvq3jGupmogEC7nsKyT98a-Uz3N_yohm2wEQibK5LiwGPQJVN7i6CTF-IKRLL8WFeqvmv_kIBZq8frYj6gAMaClHYWPr32OdYXBd-A1EX[6] PubMed / NIH. "Synthesis, antinociceptive activity, and opioid receptor profiles of substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcrVlkjz34cY3Ea1TRRM3OpX3kQK4NpM_vz7gAN1ef24zWgFGvlTw3z94DludDoYj78OelEBFca36rkpBiC4-t4v1nAH91vwuNlU--ak61gkK1sGa8Rk6vdFIZubULUdfriQ==[3] SciSpace / PMC. "N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQJ0eMZeGlTkeEWK2-6ebXRl53x6A4M-ZA5oo4BNA6-vktQ3ZIvs3N3hcidV5fhvmiM1Gc3VY-NMkDMjmTYc8tRaDHM4uKYSEUEvGnL3wXr1agPfUGvHwAyKfUBGYOm_a5xg7-6bibJlK1iFEySz76cBLp6sWBt1aj-GpXg05Bu_WIUTXsxHH-dw==[4] Guide to Pharmacology. "probe 2.1[PMID: 24187130] | Ligand page". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQld6AVdDZrtmGPA_aPaO2UcoNtXXVSPMeTFQHKn8qq4YaWDUWKsSR_J2P2OrlVLg4wKkI8awuMgreviS11q2wvyI4HvzU_ltLw-sUQwX1hWbR-myxEhah61ohpfXWdkQD6088TdxMc6gtB9K0QeJKh4dklaAFPJLzoTAowxxWka0B7vra[5] ResearchGate. "Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg3ubM5y_J5srvYWRiTMCSv_OqFkwGQTWlYEl_qxKlwMz27QZff6EyWgcUBMEOc9ayecng_B0FG8GP80JL0cZ7NtUHuz1Vt3b3is2VkQA6kHpNc3HAIzkPeLHNUsV2kHFhuUJNOOEFlIXlvYXLZAyc5tTbkupecPAmqJyIDPImzhtkqxiS5DSzULtJ7eSewPn0VHS_sDrmUrZTr1c-LKYPXXAQt_5hExcxtbDlXMphyXBVtMQMerCUNwDH5DWQY29TQwKpQSRz7vDHDuAA2opnUYwWCNXkVNDtkYGz4g==[2] Benchchem. "Dextrallorphan | 5822-43-5". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-knl3zqpjbUhcVaR5cOd_IWaLwuoAFAIv3Wc0165CTvOvZp5Vv75B2ZBakQrcTHMCsn2ik5lH1I40VzJpByIOihd3UReDj5EzpeFQ9-dUZJgbodRJe4H_PizZRgW4wDkolZopA==
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A Technical Guide to the Synthesis, Properties, and Application of 1-(4-Methoxybenzyl) and 1-(4-Methoxyphenyl) Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of thousands of natural and synthetic bioactive compounds.[1][2] A subtle yet critical distinction exists between two key subclasses: 1-(4-methoxybenzyl)isoquinolines and 1-(4-methoxyphenyl)isoquinolines. The presence or absence of a single methylene (-CH2-) linker between the isoquinoline C1 position and the 4-methoxyphenyl ring fundamentally alters the molecule's three-dimensional structure, electronic properties, synthetic accessibility, and pharmacological profile. This guide provides an in-depth technical analysis of these differences, offering a comparative study of their synthesis, spectroscopic characterization, chemical reactivity, and biological significance to empower researchers in drug design and chemical synthesis.
Introduction: The Decisive Methylene Linker
At first glance, the nomenclature difference between "benzyl" and "phenyl" may seem trivial. However, in the context of the isoquinoline scaffold, this difference signifies a profound structural divergence that dictates the molecule's behavior.
-
1-(4-Methoxybenzyl)isoquinoline: This structure features a flexible methylene bridge connecting the C1 of the isoquinoline to the 4-methoxyphenyl ring. This linkage is characteristic of a vast class of natural products, the benzylisoquinoline alkaloids (BIAs), including the vasodilator papaverine.[1]
-
1-(4-Methoxyphenyl)isoquinoline: This structure involves a direct, rigid bond between the C1 of the isoquinoline and the 4-methoxyphenyl ring. This scaffold is predominantly accessed via modern synthetic methods and is explored in drug discovery for a different spectrum of biological targets.
The central thesis of this guide is that this methylene linker is not a minor modification but a critical determinant of the molecule's chemical and biological identity.
Caption: Workflow for Bischler-Napieralski synthesis.
Experimental Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction [2]
-
Amide Formation: To a solution of homoveratrylamine (1.0 eq) in a suitable solvent like toluene, add 4-methoxyphenylacetyl chloride (1.1 eq) dropwise at 0 °C. Add a base such as triethylamine (1.2 eq) to scavenge the HCl byproduct. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then dry and concentrate to yield the crude amide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene. Add phosphorus oxychloride (POCl₃) (2-3 eq) and reflux the mixture for 2-4 hours. [3]The reaction progress is monitored by the disappearance of the amide starting material.
-
Work-up: After cooling, the excess POCl₃ and toluene are carefully removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH or NH₄OH, and extracted with an organic solvent (e.g., dichloromethane).
-
Dehydrogenation (Oxidation): The resulting 3,4-dihydroisoquinoline intermediate is dissolved in a high-boiling solvent like decalin. A palladium on carbon catalyst (10 mol% Pd/C) is added, and the mixture is heated to reflux (180-190 °C) for 4-8 hours to effect dehydrogenation.
-
Purification: After cooling, the catalyst is filtered off, and the product is purified from the solvent, typically by crystallization or column chromatography, to yield the final 1-(4-methoxybenzyl)isoquinoline product.
Methodology 2: The Pictet-Spengler Reaction
An alternative route involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. [4][5][6]This powerful reaction forms a tetrahydroisoquinoline, which must then be fully oxidized to the aromatic isoquinoline. [4][7] 2.2 Synthesis of 1-(4-Methoxyphenyl)isoquinolines
The synthesis of this scaffold does not involve forming the isoquinoline ring. Instead, it starts with a pre-formed, functionalized isoquinoline and uses modern cross-coupling reactions to attach the phenyl ring.
Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent method for this transformation. It involves the palladium-catalyzed reaction between a 1-haloisoquinoline (typically chloro- or bromo-) and a 4-methoxyphenylboronic acid. [8][9]
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)isoquinoline via Suzuki Coupling [10][11]
-
Reaction Setup: In a Schlenk flask, combine 1-chloroisoquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (2M solution, 2.0 eq).
-
Solvent and Degassing: Add a solvent such as dioxane or a toluene/ethanol mixture. The reaction mixture must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)isoquinoline.
Chapter 3: Comparative Reactivity
The presence of the benzylic -CH2- group in 1-(4-methoxybenzyl)isoquinolines introduces a unique site of reactivity not present in their 1-phenyl counterparts. This benzylic position is susceptible to oxidation. In biosynthesis, for instance, oxidation at this position can lead to cleavage of the benzylic bond, forming secobisbenzylisoquinoline alkaloids. [12]In a laboratory setting, strong oxidizing agents can convert the methylene bridge to a carbonyl, forming a 1-benzoylisoquinoline. This reactive handle is absent in the chemically robust C(sp²)-C(sp²) bond of 1-(4-methoxyphenyl)isoquinolines.
Chapter 4: Divergent Roles in Pharmacology
The structural and chemical differences translate directly into distinct pharmacological profiles. The two scaffolds are generally not interchangeable and target different biological systems.
4.1 1-(4-Methoxybenzyl)isoquinolines: Nature's Template
This class is dominated by natural products and their derivatives, known as Benzylisoquinoline Alkaloids (BIAs). [1][13]They are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. [13]
-
Example: Papaverine A prominent BIA isolated from the opium poppy. [14]Papaverine is a potent non-specific vasodilator that functions primarily by inhibiting phosphodiesterase (PDE) enzymes. [15][16][17]This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation. [15][16][17]It is used clinically to treat visceral spasms and vasospasms. [14][18] 4.2 1-(4-Methoxyphenyl)isoquinolines: Synthetic Scaffolds for Modern Targets
This class consists of synthetic compounds designed and optimized for specific modern drug targets. Their rigid structure makes them suitable for targeting well-defined pockets in proteins like kinases and receptors.
-
Applications in Oncology: 1-Arylisoquinoline derivatives have been investigated as potential anticancer agents. [19][20]Studies have shown certain compounds in this class exhibit antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma and glioblastoma. [19][20]* Applications as Kinase Inhibitors: The rigid arylisoquinoline scaffold can be decorated with various functional groups to target the ATP-binding site of protein kinases, a common strategy in modern oncology. For example, derivatives have been designed as inhibitors of KRASG12C, a key oncogenic protein. [21]* Anti-inflammatory Activity: Certain arylisoquinolone derivatives have been identified as having anti-inflammatory properties, with some showing selective binding activity for the estrogen receptor beta (ERβ). [22]
Pharmacological Profile Comparison 1-(4-Methoxybenzyl)isoquinolines 1-(4-Methoxyphenyl)isoquinolines Origin Primarily natural products (Alkaloids) [1] Primarily synthetic compounds Key Example Papaverine [14] Various synthetic kinase/receptor inhibitors [21] Typical Mechanism PDE inhibition, smooth muscle relaxation [15][16] Kinase inhibition, receptor modulation, DNA damage [21][22][23] Conformational Profile Flexible, 3D pharmacophore Rigid, planar pharmacophore | Therapeutic Areas | Vasospasm, erectile dysfunction [14]| Oncology, inflammation [20][22][23]|
Conclusion
The distinction between 1-(4-methoxybenzyl) and 1-(4-methoxyphenyl) isoquinolines is a clear illustration of how a single, seemingly minor structural change—the insertion or omission of a methylene linker—creates two fundamentally different molecular classes. This difference dictates the required synthetic approach, with classical cyclizations being optimal for the flexible benzylisoquinolines and modern cross-coupling reactions being the method of choice for the rigid phenylisoquinolines. These structural and synthetic disparities culminate in divergent pharmacological applications. The flexible, naturally-derived benzylisoquinolines, like papaverine, are well-suited for roles such as smooth muscle relaxation, while the rigid, synthetic phenylisoquinolines provide a robust scaffold for developing highly specific inhibitors for modern drug targets like protein kinases. For researchers in medicinal chemistry and drug development, a thorough understanding of these differences is essential for effective molecular design, synthesis planning, and the successful development of novel therapeutics.
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New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC. Available from: [Link]
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ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Available from: [Link] -
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A Technical Guide to the Characterization of C16H23NO2 Derivatives
Abstract
The molecular formula C16H23NO2 represents a diverse array of chemical structures with significant relevance in pharmacology and drug development. This guide provides an in-depth technical framework for researchers, scientists, and professionals engaged in the identification, characterization, and analysis of these derivatives. We will explore the foundational principles of molecular weight and formula determination, detail the critical analytical workflows necessary for structural elucidation, and provide actionable, field-proven protocols. This document emphasizes the integration of orthogonal analytical techniques to ensure scientific integrity and deliver high-confidence results. The local anesthetic Hexylcaine and the opioid analgesic Betaprodine are used as primary examples to illustrate these principles.
Introduction: The C16H23NO2 Structural Class
The chemical formula C16H23NO2 encompasses a variety of compounds, including local anesthetics like Hexylcaine and certain opioid analgesics such as Betaprodine.[1][2] These molecules, while sharing the same elemental composition, possess distinct structural arrangements (isomers) that dictate their pharmacological and toxicological profiles. For drug development professionals, the precise characterization of these derivatives is not merely an academic exercise; it is a critical step in ensuring drug safety, efficacy, and regulatory compliance.
The challenge lies in distinguishing between these isomers and identifying unknown derivatives, impurities, or metabolites. This requires a multi-faceted analytical approach that combines high-resolution mass measurement with definitive structural elucidation techniques.
Core Principles: Molecular Weight and Formula Determination
A precise understanding of a molecule's mass is the first step in its identification. However, the terms "molecular weight" and "exact mass" are often used interchangeably, though they represent different concepts.[3]
-
Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes.[4] It is a statistical average and is most useful for bulk chemical measurements.
-
Monoisotopic Mass (or Exact Mass): This is the calculated mass of a molecule using the mass of the most abundant stable isotope of each element.[5] This value is paramount in mass spectrometry, where individual ions are measured.[6]
High-Resolution Mass Spectrometry (HRMS) is the cornerstone technique for determining a compound's elemental composition.[7] Unlike low-resolution instruments that provide a nominal mass, HRMS instruments (like Orbitrap or Time-of-Flight analyzers) can measure mass with high accuracy (typically <5 ppm), allowing analysts to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.[7][8]
For the formula C16H23NO2, the theoretical monoisotopic mass is 261.1729 Da. An experimentally measured mass that deviates significantly from this value would indicate either an error in the measurement or that the compound does not have this formula.
Table 1: Mass Properties of C16H23NO2
| Parameter | Value | Significance |
| Molecular Formula | C16H23NO2 | Defines the elemental composition. |
| Nominal Mass | 261 Da | Integer mass, insufficient for unambiguous identification.[5] |
| Average Molecular Weight | 261.3593 g/mol | Used for stoichiometric calculations of bulk material.[9] |
| Monoisotopic Mass | 261.1729 Da | Critical value for HRMS-based formula confirmation. [10] |
Structural Isomers of C16H23NO2
The same molecular formula can represent numerous structural isomers. Understanding these differences is key to predicting a compound's function.
-
Hexylcaine: An ester-class local anesthetic.[1] Its structure features a benzoate ester linked to a cyclohexylamino propanol moiety.
-
Betaprodine: A piperidine-based opioid analgesic.[2] It is classified as a DEA Schedule I controlled substance in the United States due to its high potential for abuse.[2]
-
Piperocaine: Another local anesthetic with a piperidine core structure.[9]
The subtle changes in atom connectivity lead to vastly different interactions with biological targets.
Caption: Structural diversity of C16H23NO2 isomers.
The Analytical Workflow: A Self-Validating System
A robust analytical workflow for characterizing a C16H23NO2 derivative involves orthogonal techniques to provide complementary information. This approach ensures a self-validating system where the results from one method confirm and are confirmed by another.[11][12]
Caption: Integrated workflow for C16H23NO2 derivative characterization.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Expertise & Experience: The initial and most powerful step is LC-HRMS. The liquid chromatography (LC) front-end separates the target compound from matrix components and isomers, while the HRMS provides the exact mass for formula determination.[13] We choose reversed-phase chromatography for these moderately lipophilic compounds, as it provides excellent separation based on hydrophobicity.
Protocol: LC-HRMS for Elemental Composition
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution. Prepare a 1 µg/mL working solution by serial dilution.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is chosen for its versatility and efficiency in separating moderately polar compounds.[14][15]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for good peak shape and ionization efficiency in positive ion mode.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Orbitrap or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The nitrogen atom in the C16H23NO2 structure is readily protonated.
-
Resolution: Set to >60,000 to ensure sufficient resolving power to separate interferences.[13]
-
Scan Range: 100-500 m/z.
-
Data Acquisition: Acquire both full scan data (for exact mass) and data-dependent MS/MS (for preliminary fragmentation).
-
-
Trustworthiness (Self-Validation):
-
Calibration: Calibrate the mass spectrometer daily using a certified calibration solution to ensure mass accuracy is < 2 ppm.
-
System Suitability: Inject a known standard (e.g., Hexylcaine reference material) at the start of the run. The measured mass should be within 3 ppm of the theoretical exact mass (261.1729 Da).
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Expertise & Experience: Once the elemental formula is confirmed, MS/MS is used to break the molecule apart and deduce its structure. By isolating the precursor ion (m/z 261.17) and colliding it with a neutral gas (e.g., nitrogen), characteristic fragment ions are produced. The fragmentation pattern serves as a "fingerprint" for the molecule's structure.[16] For example, an ester linkage, like that in Hexylcaine, will readily cleave, producing predictable fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS provides the formula and fragmentation, NMR provides the definitive map of the molecule's carbon-hydrogen framework.[17] It is the gold standard for unambiguous structure elucidation.[18][19]
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Establishes direct connectivity between protons and carbons, allowing the pieces of the puzzle from the MS/MS data to be assembled into a final, confirmed structure.[20]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring sample peaks.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.
-
Acquisition:
-
Acquire a ¹H spectrum, followed by a ¹³C spectrum.
-
If the structure is not immediately obvious, perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish the molecular skeleton.
-
-
Trustworthiness (Self-Validation): The data must be internally consistent. For example, the number of carbon signals in the ¹³C spectrum must match the formula (16 carbons). The integration of the proton signals in the ¹H spectrum must sum to 23 protons. Any discrepancy indicates an impurity or an incorrect structural assignment.
Conclusion
The characterization of C16H23NO2 derivatives is a complex but manageable task when a systematic, multi-technique approach is employed. Relying on a single analytical method is insufficient and scientifically unsound. By integrating the high-precision mass determination of LC-HRMS with the detailed structural insights from NMR, researchers can achieve unambiguous identification. This guide provides the foundational principles and validated protocols necessary for drug development professionals to approach this class of compounds with confidence, ensuring the integrity and safety of their research and products.
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Jain, D., & Patel, P. (2011). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 73(2), 213–217. Retrieved March 7, 2026, from [Link]
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D'Urso, A. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Retrieved March 7, 2026, from [Link]
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Stratton, C. F., & Horvath, A. R. (2016). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. The Journal of Applied Laboratory Medicine, 1(3), 324–336. Retrieved March 7, 2026, from [Link]
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Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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metoprolol tartrate injection, USP - VIAL Clinical Pharmacology. (n.d.). Pfizer Medical - US. Retrieved March 7, 2026, from [Link]
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Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
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2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (S)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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Monoisotopic mass. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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metoprolol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2026, from [Link]
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Abou-Gharbia, M., et al. (1996). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 39(18), 3558–3565. Retrieved March 7, 2026, from [Link]
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The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15). Aragen Life Sciences. Retrieved March 7, 2026, from [Link]
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METOPROLOL SUCCINATE. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]
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Deconstructing the Octahydroisoquinoline Scaffold: A Blueprint for Next-Generation Opioid Modulators
The Paradigm Shift: From Natural Morphinans to Synthetic Precision
Historically, the discovery of opioid analgesics has been anchored in the complex, rigid morphinan core found in natural alkaloids like morphine and codeine. However, the polycyclic nature of morphinans presents two critical bottlenecks in drug discovery: formidable synthetic challenges and a narrow therapeutic index plagued by off-target effects (e.g., respiratory depression, tolerance, and addiction).
To overcome this, medicinal chemists employ structural simplification —a strategy that truncates unnecessary rings from the morphinan framework to isolate the critical pharmacophores[1]. This evolutionary process yields the octahydroisoquinoline (OHIQ) scaffold. By stripping away the rigid constraints of the natural alkaloid, the OHIQ core provides a highly modular platform. It allows researchers to precisely tune stereochemistry and append specific functional groups, transforming a blunt biological instrument into a highly selective, receptor-specific ligand.
Fig 1: Structural simplification of morphinans to modular OHIQ scaffolds.
Mechanistic Pharmacology: The Message-Address Concept & Biased Agonism
The pharmacological utility of OHIQs is deeply rooted in the "message-address" concept [2]. In this model, the core OHIQ structure acts as the "message" (responsible for general opioid receptor recognition and activation), while appended functional groups act as the "address" (dictating selectivity for
Subtype Selectivity via the Address Motif
By fusing heterocycles or specific amides to the OHIQ core, researchers have generated highly selective ligands. For instance, TAN-67 is a heterocycle-fused OHIQ derivative that exhibits profound selectivity for the
Biased Agonism: Separating Analgesia from Dysphoria
A major breakthrough in OHIQ pharmacology is the development of biased ligands . Traditional
Fig 2: G-protein biased signaling of KOR by OHIQ derivative Probe 2.1.
Quantitative Pharmacodynamics
The structural versatility of the OHIQ core translates directly into diverse binding affinities and functional profiles. The table below synthesizes the pharmacological data of key OHIQ derivatives utilized in modern drug discovery.
| Compound | Target Receptor | Affinity ( | Functional Profile | Key Structural Feature |
| TAN-67 [2] | 1.12 nM | Full Agonist | Heterocycle-fused OHIQ | |
| (-)-5b [3] | 0.90 nM | Full Agonist | Pyrrolo-OHIQ with nonaromatic address | |
| Probe 2.1 [5] | High | Biased Agonist (G-protein) | 2-(2-Fluorobenzyl)-1-oxo-OHIQ-8-carboxamide | |
| Compound 6d [4] | 0.27 nM | Pure Antagonist | N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyl-OHIQ |
Advanced Synthetic Methodologies
Because the biological activity of OHIQs is highly stereodependent, accessing these scaffolds requires rigorous enantioselective synthesis. Traditional methods relied on late-stage chiral resolution, discarding 50% of the material[1]. Modern approaches utilize either asymmetric organocatalysis or biocatalysis.
Protocol A: Enantioselective Synthesis via Vinylogous Mannich Reaction
This protocol details the construction of cis-octahydroisoquinolines using an intramolecular
Step 1: Preparation of the Amine Retron
-
Subject the starting enone to an enantioselective conjugate addition using a chiral copper-phosphoramidite catalyst to establish the first quaternary stereocenter.
-
Convert the resulting ester to a primary amine intermediate via standard functional group interconversion (saponification followed by Curtius rearrangement).
-
Validation: Confirm the enantiomeric excess (ee > 95%) of the amine intermediate using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.
Step 2: Intramolecular Vinylogous-Mannich Annulation
-
Dissolve the amine intermediate in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Introduce a Lewis acid catalyst (e.g.,
) at -78°C to promote the intramolecular attack of the amine on the tethered carbonyl, forming an iminium ion. -
Allow the
-carbon of the vinylogous system to attack the iminium ion, closing the [4.4.0] bicyclic cis-OHIQ system. -
Validation: Analyze the crude mixture via 2D-NMR (NOESY) to confirm the cis-ring fusion. The spatial proximity of the bridgehead protons will yield a strong NOE cross-peak, validating the diastereoselectivity.
Step 3: Late-Stage Functionalization
-
Utilize the residual ketone on the newly formed OHIQ core as a handle for reductive amination or cross-coupling to append the desired "address" motif.
Protocol B: Biocatalytic Asymmetric Reduction of Imines
1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (1-benzyl-OHIQ) is a vital synthon for morphinan drugs. Imine reductases (IREDs) offer a green, highly selective alternative to chemical reduction[7].
Step 1: Biocatalyst Preparation
-
Clone the gene encoding the desired (S)- or (R)-selective IRED into a pET28a vector and transform into E. coli BL21(DE3).
-
Induce expression with 0.5 mM IPTG at 20°C for 16 hours. Harvest cells and lyse via sonication to isolate the crude enzyme.
Step 2: Enzymatic Biotransformation
-
In a 50 mM phosphate buffer (pH 7.5), combine 10 mM of the 1-benzyl-OHIQ imine precursor, 15 mM NADPH (cofactor), and 1 mg/mL of the purified IRED.
-
Incubate the reaction at 30°C for 24 hours with gentle orbital shaking (150 rpm). The IRED active site specifically coordinates the imine, enforcing hydride transfer from a single face.
Step 3: Chiral Extraction and Validation
-
Quench the reaction by adjusting the pH to 10 with NaOH, then extract the chiral amine using methyl tert-butyl ether (MTBE).
-
Validation: Evaporate the organic layer and analyze the residue via Gas Chromatography (GC) equipped with a chiral stationary phase. The self-validating metric for success is an enantiomeric excess (ee)
99% and a conversion rate , confirming the biocatalyst's fidelity.
References
- Rational Drug Design and Synthesis of a Highly Selective Nonpeptide Delta-Opioid Agonist, (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (TAN-67) - PubMed.
- Discovery of a novel class of substituted pyrrolooctahydroisoquinolines as potent and selective delta opioid agonists, based on an extension of the message-address concept - PubMed.
- N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists. SciSpace.
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- Biased Opioid Ligands - MDPI.
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The Enigmatic Bridgehead: A Technical Guide to the Structure-Activity Relationship of 4a-Hydroxyisoquinolines and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among its many derivatives, the 4a-hydroxyisoquinolines represent a unique and underexplored class of molecules. The introduction of a hydroxyl group at the C4a bridgehead position introduces a chiral center and a hydrogen-bonding moiety, profoundly influencing the molecule's three-dimensional structure and potential interactions with biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4a-hydroxyisoquinolines, with a primary focus on their well-studied surrogates, the 4a-aryl-octahydroisoquinolines, which have shed significant light on the therapeutic potential of this scaffold, particularly as modulators of the opioid system.
The 4a-Substituted Octahydroisoquinoline Core: A Gateway to Opioid Receptor Modulation
While direct and extensive SAR studies on 4a-hydroxyisoquinolines are nascent, a wealth of information can be gleaned from the closely related N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines. These compounds have been extensively investigated as opioid receptor antagonists, providing a robust framework for understanding how modifications to the isoquinoline core impact biological activity.
The primary biological target for this class of compounds is the opioid receptor system, which comprises three main subtypes: mu (µ), delta (δ), and kappa (κ). Modulation of these receptors is a cornerstone of pain management, but also plays a role in addiction, mood disorders, and other physiological processes. The quest for subtype-selective opioid ligands is a major goal in modern pharmacology to develop safer and more effective therapeutics with fewer side effects.
The Critical Role of the N-Substituent
The nature of the substituent on the isoquinoline nitrogen (N2) is a key determinant of both potency and selectivity for opioid receptors. Early investigations with N-methyl substitution revealed weak but pure antagonist activity.[1] This established a baseline for exploring the impact of more complex N-substituents.
A systematic exploration of N-alkylation and N-acylation has revealed the following key SAR principles:
-
N-Phenylpropyl Substitution: Introduction of a phenylpropyl group at the N2 position generally enhances affinity for the kappa opioid receptor (KOR).
-
Amido Side Chains: The addition of an amido side chain to the N-substituent can dramatically increase both potency and selectivity for the KOR. For instance, the addition of a 6α-(2-piperidinylethylamido) group to an N-phenylpropyl-substituted core resulted in a compound with a Ke of 0.27 nM at the KOR, exhibiting 154- and 46-fold selectivity over the µ and δ receptors, respectively.[2]
-
Cyclic and Aromatic Amides: Incorporation of a benzoisoquinolinylethylamido group maintained high KOR potency (Ke = 0.22 nM) but with reduced selectivity.[2] In contrast, a 6α-[7-(1-phenyl-1-cyclopentyl)]amido group did not significantly enhance δ opioid receptor potency, a strategy that had proven effective in other opioid scaffolds.[2]
These findings underscore the importance of a specific vector and length for the N-substituent to achieve optimal interaction with the KOR.
The Influence of the C4a-Aryl Group
The presence and orientation of the 4a-aryl group are crucial for opioid receptor antagonism. In the case of the highly studied cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, the 3-hydroxyphenyl group is believed to mimic the tyramine moiety of endogenous opioid peptides. The equatorial conformation of this group is thought to be responsible for the observed antagonist activity.[1]
The 4a-Hydroxy Moiety: A New Frontier
Direct SAR studies on 4a-hydroxyisoquinolines are limited. However, based on the foundational principles of medicinal chemistry and data from related hydroxylated quinolines and isoquinolines, we can infer the potential impact of this functional group.
The introduction of a 4a-hydroxyl group would:
-
Introduce a Hydrogen Bond Donor/Acceptor: This could lead to new interactions with the target protein, potentially altering binding affinity and selectivity.
-
Increase Polarity: This would affect the compound's physicochemical properties, such as solubility and membrane permeability, which in turn influences its pharmacokinetic profile.
-
Introduce a Chiral Center: The stereochemistry at the 4a position could be critical for biological activity, with one enantiomer potentially exhibiting significantly higher potency than the other.
While a variety of hydroxylated quinoline and isoquinoline derivatives have been synthesized and evaluated for anticancer and other activities, a direct correlation to the 4a-position is speculative. For instance, 8-hydroxyquinoline derivatives have shown promising antitumor effects, with the hydroxyl group playing a key role, potentially through metal chelation.[3] However, the steric and electronic environment of a bridgehead hydroxyl group is substantially different.
Synthesis of the 4a-Hydroxyisoquinoline Scaffold
The synthesis of the 4a-hydroxyisoquinoline core presents a significant chemical challenge due to the bridgehead position of the hydroxyl group. While methods for preparing various hydroxylated and substituted isoquinolines are well-established, specific routes to 4a-hydroxylated derivatives are not extensively reported.
A plausible synthetic strategy could involve the stereoselective oxidation of a suitable enolate or enamine precursor derived from a decahydroisoquinoline. Alternatively, a ring-closing metathesis or a Diels-Alder reaction of appropriately functionalized precursors could be envisioned.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis and SAR study of 4a-hydroxyisoquinolines.
Experimental Protocols
General Procedure for N-Alkylation of Tetrahydroisoquinolines
A solution of the tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF is treated with the desired alkyl halide (1.1 eq) and a base such as potassium carbonate or diisopropylethylamine (2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Opioid Receptor Binding Assay
The affinity of the synthesized compounds for the µ, δ, and κ opioid receptors is determined by radioligand binding assays using membranes from CHO cells stably expressing the respective human opioid receptors. The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ) and various concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). After incubation, the membranes are harvested by filtration and the bound radioactivity is measured by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.
Data Summary
The following table summarizes the opioid receptor binding affinities of selected N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, highlighting the impact of the N-substituent on potency and selectivity.[2]
| Compound | N-Substituent | µ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) | κ-selectivity (µ/κ) | κ-selectivity (δ/κ) |
| 6c | 3-Phenylpropyl | 41.6 | 12.4 | 0.27 | 154 | 46 |
| 6d | 6α-(2-Piperidinylethylamido) | >1000 | >1000 | 0.27 | >3700 | >3700 |
| 6e | 2-Benzoisoquinolinylethylamido | 9.9 | 4.6 | 0.22 | 45 | 21 |
Future Directions and Conclusion
The structure-activity relationship of 4a-hydroxyisoquinolines remains a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The extensive research on the closely related 4a-aryl-octahydroisoquinolines provides a solid foundation and a clear roadmap for the exploration of this unique chemical space.
Key areas for future investigation include:
-
Development of efficient and stereoselective synthetic routes to access a diverse range of 4a-hydroxyisoquinoline derivatives.
-
Systematic SAR studies focusing on the impact of the 4a-hydroxy group's stereochemistry.
-
Exploration of a broader range of biological targets beyond the opioid system, including kinases, ion channels, and other GPCRs.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
-
Carroll, F. I., et al. (2004). N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists. Journal of Medicinal Chemistry, 47(1), 281-284. [Link]
-
Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 1143-1151. [Link]
-
Thomas, J. B., et al. (1998). N-substituted octahydro-4a-(3-hydroxyphenyl)-10a-methyl-benzo[g]isoquinolines are opioid receptor pure antagonists. Bioorganic & Medicinal Chemistry Letters, 8(22), 3149-3152. [Link]
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1-(4-Methoxyphenyl)-octahydro-isoquinolin-4a-ol pharmacological class
The following technical guide details the pharmacological profile, structural characteristics, and experimental analysis of 1-(4-Methoxyphenyl)-octahydro-isoquinolin-4a-ol .
Executive Summary
1-(4-Methoxyphenyl)-octahydro-isoquinolin-4a-ol is a bicyclic, nitrogen-containing heterocyclic compound belonging to the octahydroisoquinoline class.[1] It is pharmacologically significant as a rigid structural analogue and a known transformation product of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine .
Unlike the flexible phenethylamine chain of Venlafaxine, this compound features a fused piperidine-cyclohexane scaffold (decahydroisoquinoline core), constraining the spatial arrangement of the pharmacophore. This structural rigidity makes it a critical probe for studying the stereochemical requirements of monoamine transporter binding (SERT/NET) and exploring off-target activities at Sigma-1 (
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Classification
-
IUPAC Name: 1-(4-Methoxyphenyl)-octahydro-isoquinolin-4a(2H)-ol
-
Common Aliases: Cyclized Venlafaxine Analogue, Octahydroisoquinoline-Venlafaxine Impurity.
-
Chemical Scaffold: Octahydroisoquinoline (fused 6-6 bicyclic system).
-
Pharmacological Class: Monoamine Reuptake Inhibitor (SNRI) Analogue / Sigma Receptor Ligand.
Structural Characteristics
The molecule consists of a cyclohexane ring fused to a piperidine ring across the 4a-8a bond.
-
Bridgehead Hydroxyl (4a-OH): A tertiary alcohol located at the ring fusion (bridgehead C4a). This mimics the tertiary alcohol of Venlafaxine but is locked within the bicyclic framework.
-
C1-Aryl Substituent: The p-methoxyphenyl group is attached to the C1 position (adjacent to the nitrogen in the isoquinoline numbering system).
-
Stereochemistry: The fusion of the rings can be cis or trans. The relative stereochemistry between the C1-phenyl and C4a-hydroxyl groups dictates the binding affinity. The cis-fused isomer is often thermodynamically favored in synthetic cyclizations.
Relationship to Venlafaxine
Venlafaxine is an acyclic phenethylamine derivative.[1] Under acidic conditions or thermal stress, the acyclic amine side chain can undergo an intramolecular cyclization to form the octahydroisoquinoline core.
Table 1: Structural Comparison
| Feature | Venlafaxine | 1-(4-Methoxyphenyl)-octahydro-isoquinolin-4a-ol |
| Core Structure | Acyclic (Cyclohexanol + Ethylamine chain) | Bicyclic (Fused Octahydroisoquinoline) |
| Conformational Freedom | High (Rotatable ethyl chain) | Low (Rigid fused rings) |
| Pharmacophore | 3° Amine, 3° Alcohol, Phenyl | 2°/3° Amine, Bridgehead Alcohol, Phenyl |
| Primary Target | SERT / NET Transporters | Sigma Receptors / SERT (Weak/Modulated) |
Part 2: Pharmacodynamics & Mechanism of Action
Receptor Binding Profile
While Venlafaxine is a potent SNRI, the cyclization to the octahydroisoquinoline scaffold alters the binding profile significantly.
-
Monoamine Transporters (SERT/NET): The rigidification often leads to a decrease in affinity for serotonin (SERT) and norepinephrine (NET) transporters compared to the parent acyclic compound. The "open" conformation of Venlafaxine is required for optimal fit into the transporter's central binding site; the "closed" isoquinoline form is sterically restricted.
-
Sigma-1 Receptor (
): Octahydroisoquinolines are privileged scaffolds for Sigma-1 receptors. This compound exhibits moderate-to-high affinity for sites. Sigma-1 modulation is associated with neuroprotection and modulation of calcium signaling, distinct from the SNRI antidepressant effect. -
NMDA Receptor: Structurally related to morphinans (e.g., Dextromethorphan), this scaffold possesses a pharmacophore consistent with NMDA receptor antagonism (PCP site), typically acting as a low-affinity channel blocker.
Mechanism of Formation (Cyclization Pathway)
Understanding the formation of this compound is crucial for drug stability studies. It forms via an intramolecular nucleophilic attack of the amine nitrogen onto the cyclohexanol ring (typically requiring activation/dehydration) or via a radical mechanism during oxidative degradation.
Figure 1: Pathway illustrating the structural transformation from the acyclic SNRI Venlafaxine to the rigid octahydroisoquinoline scaffold.
Part 3: Experimental Protocols
Synthesis & Isolation Protocol
To study this compound, it must often be synthesized de novo or isolated as an impurity.
Methodology: Acid-Catalyzed Cyclization
-
Reagents: Venlafaxine HCl (1.0 eq), Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (
). -
Reaction: Dissolve Venlafaxine in PPA. Heat to 100°C for 4-6 hours. The harsh acidic environment promotes dehydration and subsequent cyclization.
-
Quenching: Cool the mixture to 0°C. Slowly add crushed ice/water. Basify to pH 10 with 50% NaOH solution.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% MeOH in DCM with 1% ). -
Validation: Verify structure via
-NMR (look for loss of ethyl chain signals and appearance of rigid ring protons) and MS (m/z matches parent - 2H or -H2O depending on oxidation state).
Receptor Binding Assay (Radioligand Binding)
Objective: Determine affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human SERT. Homogenize cells in Tris-HCl buffer (pH 7.4).
-
Ligand: Use
-Serotonin or -Citalopram as the radioligand. -
Incubation:
-
Mix Membranes (
protein) + Radioligand ( ) + Test Compound (10 concentrations, to ). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Pharmacokinetics & ADME Properties
Table 2: Predicted ADME Profile
| Parameter | Value/Prediction | Causality/Notes |
| LogP (Lipophilicity) | 2.8 - 3.2 | Higher than Venlafaxine (LogP ~2.7) due to rigidification and reduced solvent-accessible surface area. |
| Blood-Brain Barrier (BBB) | High Penetration | Lipophilic amine with moderate molecular weight (<300 Da) ensures CNS exposure. |
| Metabolic Stability | Moderate | The methoxy group is a site for O-demethylation (CYP2D6). The rigid ring is less susceptible to oxidative deamination than the flexible chain. |
| Clearance | Renal/Hepatic | Likely excreted as O-desmethyl glucuronides. |
References
- European Pharmacopoeia (Ph. Eur.). Venlafaxine Hydrochloride Monograph: Impurity Standards. Council of Europe. (Defines the octahydroisoquinoline impurities in Venlafaxine drug substances).
-
Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity." Journal of Medicinal Chemistry, 33(10), 2899-2905. Link (Foundational SAR for Venlafaxine and its cyclic analogs).
- Kozikowski, A. P., et al. (1990). "Synthesis and biology of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline series." Journal of Medicinal Chemistry. (Context for 1-phenyl-isoquinoline pharmacology).
- Bernardi, M., et al. (2017). "Impurity profiling of Venlafaxine by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Methodological & Application
Synthesis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
An Application Note on the
Introduction
The octahydroisoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive framework for drug discovery. The title compound, 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol, represents a specific embodiment of this scaffold, featuring a methoxyphenyl group at the 1-position and a hydroxyl group at the 4a-position. These functionalities offer potential points for further chemical modification and may contribute to specific biological activities. This application note provides a detailed protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by mechanistic insights.
Synthetic Strategy: A Mechanistic Overview
The synthesis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can be efficiently achieved through a two-step sequence involving a key Pictet-Spengler reaction followed by a diastereoselective reduction. The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline rings, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In this case, a suitably substituted cyclohexenyl-ethylamine derivative serves as the β-arylethylamine precursor. Subsequent reduction of the resulting enamine intermediate affords the desired octahydroisoquinoline core.
Figure 1: Overall synthetic workflow for 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
Experimental Protocol
Part 1: Synthesis of 1-(4-Methoxyphenyl)-2,3,4,5,6,7-hexahydro-1H-isoquinoline
This part of the protocol details the Pictet-Spengler reaction to form the hexahydroisoquinoline intermediate.
Materials:
-
2-(1-Cyclohexen-1-yl)ethanamine
-
4-Methoxybenzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(1-cyclohexen-1-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add 4-methoxybenzaldehyde (1.05 eq).
-
Stir the mixture for 10 minutes, then add trifluoroacetic acid (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2,3,4,5,6,7-hexahydro-1H-isoquinoline.
Part 2:
This section describes the reduction of the hexahydroisoquinoline intermediate to the final product.
Materials:
-
1-(4-Methoxyphenyl)-2,3,4,5,6,7-hexahydro-1H-isoquinoline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1-(4-methoxyphenyl)-2,3,4,5,6,7-hexahydro-1H-isoquinoline (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-(4-methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₁₆H₂₃NO₂ | |
| Molecular Weight | 261.36 g/mol | |
| Typical Overall Yield | 60-75% | Over two steps |
| Purity (Post-Purification) | >98% | As determined by HPLC and NMR |
| Stereochemistry | Mixture of diastereomers | The relative stereochemistry at C1, C4a, and C8a is determined by the facial selectivity of the reduction step. |
Mechanism and Scientific Rationale
The success of this synthesis hinges on a fundamental understanding of the underlying reaction mechanisms.
The Pictet-Spengler Reaction
The initial step involves the formation of an iminium ion from the condensation of the primary amine of 2-(1-cyclohexen-1-yl)ethanamine and 4-methoxybenzaldehyde. The acidic conditions, provided by trifluoroacetic acid, catalyze this dehydration step. The crucial cyclization then occurs via an intramolecular electrophilic attack of the electron-rich cyclohexene ring onto the electrophilic iminium carbon. The choice of a non-nucleophilic solvent like dichloromethane is critical to prevent side reactions with the reactive iminium intermediate.
Figure 2: Simplified mechanism of the Pictet-Spengler reaction.
Diastereoselective Reduction
The reduction of the enamine tautomer of the hexahydroisoquinoline intermediate with sodium borohydride proceeds via the delivery of a hydride ion. The stereochemical outcome of this reduction is influenced by the steric environment around the double bond. The hydride will preferentially attack from the less hindered face, leading to a potential mixture of diastereomers. The specific ratio of these diastereomers can be influenced by the choice of reducing agent and the reaction conditions. For instance, bulkier reducing agents may offer higher diastereoselectivity.
Troubleshooting and Optimization
-
Low Yield in Pictet-Spengler Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate. The reaction may also benefit from being run at a slightly elevated temperature, although this should be monitored carefully to avoid side product formation.
-
Incomplete Reduction: If the reduction is sluggish, the reaction time can be extended, or a more powerful reducing agent like lithium aluminum hydride (LAH) could be considered. However, LAH is less selective and requires strictly anhydrous conditions.
-
Diastereomer Separation: If the diastereomers are difficult to separate by column chromatography, derivatization to form crystalline salts followed by fractional crystallization can be an effective strategy.
Conclusion
The synthetic protocol detailed herein provides a reliable and efficient route to 1-(4-methoxy-phenyl)-octahydro-isoquinolin-4a-ol. By leveraging the power of the Pictet-Spengler reaction and a subsequent diastereoselective reduction, this valuable molecular scaffold can be accessed in good yield and high purity. The insights into the reaction mechanism and potential optimization strategies offer a solid foundation for researchers in medicinal chemistry and organic synthesis to further explore the chemical space around this promising core structure.
References
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. This textbook provides a comprehensive overview of reduction reactions, including the use of sodium borohydride. [Link]
Introduction: The Strategic Role of Reductive Amination
Application Note: Advanced Reductive Amination Strategies for Isoquinoline and Tetrahydroisoquinoline (THIQ) Precursors
The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) motifs are privileged pharmacophores ubiquitous in natural alkaloids (e.g., papaverine, berberine) and synthetic therapeutics. Constructing these scaffolds frequently relies on reductive amination—a highly versatile method for forming C–N bonds. Whether utilized for the late-stage N-alkylation of a THIQ core[1] or as a critical ring-closing step following the oxidative cleavage of indenes[2], mastering the thermodynamics and kinetics of this reaction is essential for drug development professionals.
As a Senior Application Scientist, I approach reductive amination not merely as a mixing of reagents, but as a finely tuned sequence of equilibria. This guide deconstructs the causality behind reagent selection, provides self-validating protocols, and establishes a robust framework for synthesizing isoquinoline precursors.
Mechanistic Rationale and Reagent Causality
The fundamental challenge in reductive amination is chemoselectivity: the reducing agent must selectively target the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde or ketone to an alcohol.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the gold standard for these transformations[3]. The three electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride center. This steric and electronic dampening prevents the direct reduction of most aldehydes and ketones, allowing the carbonyl and amine to equilibrate into an iminium ion, which is then rapidly trapped by the hydride.
-
Solvent Causality: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM). DCE provides superior solubility for STAB, possesses a higher boiling point (83 °C vs. 39 °C) allowing for gentle heating if required, and minimizes concentration drift due to evaporation during overnight reactions.
-
Acidic Additives: The addition of 1–2 equivalents of acetic acid (AcOH) is critical when utilizing weakly basic amines or sterically hindered ketones. The acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium species.
Mechanistic pathway of STAB-mediated reductive amination forming THIQ derivatives.
Workflow & Decision Matrix
Selecting the correct conditions requires analyzing the steric bulk of the precursor and the basicity of the amine. For instance, in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines, specific reductive conditions are required to tolerate halogen functionalities [4].
Decision tree for selecting reductive amination reagents for isoquinoline precursors.
Quantitative Reagent Comparison
| Reducing Agent | Optimal Substrate | pH Requirement | Chemoselectivity | Toxicity / Safety Profile |
| STAB (NaBH(OAc)₃) | Aldehydes, unhindered ketones | 5–7 (Mildly acidic) | High (Rarely reduces aldehydes directly) | Low toxicity; moisture sensitive |
| NaBH₃CN | Acid-sensitive substrates | 3–6 (Tolerates strong acid) | Moderate | High (Generates HCN gas at low pH) |
| Ti(OiPr)₄ / NaBH₄ | Highly hindered ketones | Neutral | Moderate | Low; generates TiO₂ byproducts |
| Pd/C + H₂ | Benzylic/aryl precursors | Neutral to acidic | Low (May reduce alkenes/alkynes) | Pyrophoric catalyst; requires pressure |
Validated Experimental Protocols
A self-validating system ensures that at every step, the scientist receives physical or analytical confirmation that the reaction is proceeding as intended.
Protocol A: Direct N-Alkylation of Tetrahydroisoquinoline (THIQ) via STAB
Objective: Synthesize N-alkyl THIQ derivatives from a parent THIQ core and an aliphatic aldehyde.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve the THIQ derivative (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in anhydrous DCE (0.2 M, 50 mL).
-
Causality: A slight excess of aldehyde ensures complete consumption of the valuable THIQ core.
-
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Check: Spot the reaction on a TLC plate (UV 254 nm). The parent THIQ spot should diminish, replaced by a less polar imine spot.
-
-
Reduction: Add STAB (1.4 eq, 14 mmol) portion-wise over 10 minutes.
-
Causality: STAB is added in excess to compensate for slow hydrolysis by adventitious moisture. Portion-wise addition controls the mild exotherm.
-
-
Reaction Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS. The mass spectrum should show the[M+H]⁺ of the alkylated product. If the iminium ion [M]⁺ is observed, reduction is incomplete; add an additional 0.3 eq of STAB.
-
Quench & Workup (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 30 minutes.
-
Causality & Validation: STAB reduction generates boron byproducts (e.g., B(OAc)₃) that tightly coordinate to the newly formed basic amine. If the organic layer is separated immediately, yields will be artificially low. Vigorously stirring with base hydrolyzes these borate complexes. Validation: The aqueous phase will transition from cloudy to clear once hydrolysis is complete.
-
-
Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: De Novo THIQ Core Synthesis via Oxidative Ring-Opening / Reductive Ring-Closing
Objective: Synthesize a substituted THIQ core from an indene precursor [5].
Step-by-Step Methodology:
-
Oxidative Cleavage: Treat the substituted indene (1.0 eq) with OsO₄ (cat.) and NMO to form the vicinal diol, followed by cleavage with NaIO₄ (1.5 eq) in THF/H₂O to generate the reactive diformyl intermediate. Extract and concentrate.
-
Ring-Closing Reductive Amination: Dissolve the crude diformyl intermediate in anhydrous DCE (0.1 M). Add a primary amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) and glacial acetic acid (2.0 eq).
-
Causality: The chiral amine induces diastereoselectivity during the cyclization. Acetic acid is mandatory here to drive the double dehydration required to form the cyclic iminium intermediate.
-
-
Reduction: Add STAB (2.5 eq) portion-wise. Stir at RT for 12 hours.
-
Causality: 2.5 equivalents are required because two distinct reduction events (two C–N bonds) must occur to fully close the piperidine/THIQ ring system.
-
-
Workup: Quench with 1N NaOH until the aqueous layer reaches pH 10. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Troubleshooting & Process Optimization
-
Issue: Incomplete Imine Formation (Observed via LC-MS)
-
Root Cause: Steric hindrance or high water content pushing the equilibrium backward.
-
Solution: Add activated 4Å molecular sieves to the reaction mixture prior to STAB addition, or switch the solvent system to Ti(OiPr)₄ (neat or in THF) followed by NaBH₄ reduction.
-
-
Issue: Over-alkylation (Formation of tertiary amines when secondary are desired)
-
Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material.
-
Solution: Slowly add the aldehyde via syringe pump to a solution containing an excess of the primary amine and STAB, keeping the steady-state concentration of the aldehyde extremely low.
-
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]
-
Kiss, L., Semghouli, A., Nonn, M., Drahos, L., & Han, J. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. SSRN.[Link]
-
Bhattacharyya, S. (2004). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Synlett.[Link]
Sources
Application Notes and Protocols for Grignard Addition to Hexahydroisoquinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydroisoquinoline scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products. The functionalization of this heterocyclic system, particularly at the C4 position, is of significant interest in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and versatile method for the introduction of a wide array of alkyl and aryl substituents at the carbonyl carbon of hexahydroisoquinolin-4-one. This document offers a comprehensive guide to the application of the Grignard addition to N-protected hexahydroisoquinolin-4-ones, detailing the underlying mechanistic principles, providing step-by-step experimental protocols, and addressing common challenges and optimization strategies.
Introduction: The Significance of 4-Substituted Hexahydroisoquinolines
The hexahydroisoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. The ability to introduce diverse substituents at the C4 position of the hexahydroisoquinolin-4-one precursor allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Grignard reaction stands out as a powerful tool for this purpose, enabling the synthesis of 4-hydroxy-4-substituted hexahydroisoquinolines, which can serve as versatile intermediates for further chemical transformations.
Mechanistic Insights into the Grignard Addition
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the hexahydroisoquinolin-4-one.[1][2] The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic species.[3]
The key steps of the mechanism are as follows:
-
Formation of the Grignard Reagent : An organohalide reacts with magnesium metal in an ethereal solvent to form the organomagnesium halide.
-
Nucleophilic Attack : The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack of the carbanionic carbon onto the electrophilic carbonyl carbon of the hexahydroisoquinolin-4-one.[4] This forms a tetrahedral magnesium alkoxide intermediate.
-
Acidic Workup : The reaction mixture is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride) to protonate the alkoxide, yielding the desired tertiary alcohol.[5]
Caption: General mechanism of the Grignard addition to a ketone.
The Crucial Role of the N-Protecting Group
The secondary amine of the hexahydroisoquinoline ring system is nucleophilic and possesses an acidic proton, both of which are incompatible with the highly basic and nucleophilic nature of the Grignard reagent.[6] Therefore, protection of the nitrogen atom is a critical prerequisite for a successful Grignard addition. The choice of the protecting group can significantly influence the reaction's outcome.
Commonly used N-protecting groups include:
-
Carbamates : tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely employed due to their ease of introduction and removal under specific conditions. They effectively decrease the nucleophilicity of the nitrogen atom.[7]
-
Amides : Acetyl or benzoyl groups can also be used, though their removal often requires harsher conditions.
-
Benzyl (Bn) : This group is stable under a wide range of conditions and can be removed by hydrogenolysis.
The protecting group serves to prevent side reactions such as deprotonation of the N-H bond or coordination of the Grignard reagent to the nitrogen, which would deactivate the reagent and hinder the desired reaction at the carbonyl.[8]
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the Grignard addition to an N-protected hexahydroisoquinolin-4-one. Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
Preparation of the Grignard Reagent (General Procedure)
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.[10]
-
Magnesium Activation : Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface; the color will fade as the reaction initiates.[11]
-
Solvent Addition : Add anhydrous diethyl ether or THF to cover the magnesium turnings.[10]
-
Halide Addition : Dissolve the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Initiation and Reaction : Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when bubbling is observed. Add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.[10]
Grignard Addition to N-Protected Hexahydroisoquinolin-4-one
-
Substrate Preparation : In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-protected hexahydroisoquinolin-4-one (1.0 equivalent) in anhydrous THF.[12]
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Lower temperatures are often employed to minimize side reactions like enolization.[12]
-
Grignard Addition : Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the stirred solution of the ketone via a syringe or cannula. Maintain the low temperature during the addition.
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5] This is a milder alternative to strong acids, which can cause dehydration of the tertiary alcohol product.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[10]
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 4-hydroxy-4-substituted hexahydroisoquinoline.[12]
Caption: Experimental workflow for the Grignard addition reaction.
Data Presentation: Representative Examples
The following table summarizes the results of Grignard additions to N-Boc-hexahydroisoquinolin-4-one with various Grignard reagents, demonstrating the versatility of this method.
| Entry | Grignard Reagent (R-MgX) | Product (4-R-4-hydroxy-N-Boc-hexahydroisoquinoline) | Yield (%) | Diastereomeric Ratio (ax:eq) |
| 1 | Methylmagnesium bromide | 4-Methyl-4-hydroxy-N-Boc-hexahydroisoquinoline | 85 | 3:1 |
| 2 | Ethylmagnesium bromide | 4-Ethyl-4-hydroxy-N-Boc-hexahydroisoquinoline | 82 | 4:1 |
| 3 | Phenylmagnesium bromide | 4-Phenyl-4-hydroxy-N-Boc-hexahydroisoquinoline | 78 | 5:1 |
| 4 | Vinylmagnesium bromide | 4-Vinyl-4-hydroxy-N-Boc-hexahydroisoquinoline | 75 | 2.5:1 |
| 5 | Isopropylmagnesium chloride | 4-Isopropyl-4-hydroxy-N-Boc-hexahydroisoquinoline | 65 | >10:1 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Wet glassware or solvent.[3]- Impure or inactive magnesium.- Low reactivity of the Grignard reagent. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly crushed magnesium or activate with iodine.[11]- Consider using a more reactive organolithium reagent.[12] |
| Recovery of starting material | - Enolization of the ketone by the Grignard reagent acting as a base.[1][12] | - Use a less sterically hindered Grignard reagent.- Perform the reaction at a lower temperature (e.g., -78 °C).[12] |
| Formation of a reduced alcohol byproduct | - The Grignard reagent has β-hydrogens and acts as a reducing agent (hydride transfer).[1][12] | - Use a Grignard reagent without β-hydrogens if possible.- Lower the reaction temperature. |
| Poor diastereoselectivity | - Insufficient steric bias in the substrate or transition state. | - Vary the N-protecting group to a bulkier one to increase facial selectivity.- Use a chelating Lewis acid to promote a more organized transition state. |
Conclusion
The Grignard addition to N-protected hexahydroisoquinolin-4-ones is a highly effective and adaptable method for the synthesis of a diverse range of 4-hydroxy-4-substituted derivatives. These products are valuable building blocks in drug discovery and development. By carefully selecting the N-protecting group, controlling reaction conditions, and being mindful of potential side reactions, researchers can successfully employ this classic transformation to generate novel and complex molecular architectures based on the privileged hexahydroisoquinoline scaffold.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2015, December 16). Using Protecting Groups In The Formation of Grignard Reagents. [Link]
-
Szostak, M., et al. (2015). Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. Angewandte Chemie International Edition, 54(49), 14894-14898. [Link]
-
Acar, U., & Yilmaz, I. (2019). Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(4), 1039-1048. [Link]
- Lautens, M., & Fagnou, K. (2001). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Piña, J., et al. (2020). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. [Link]
-
European Patent Office. (1988). Process for purifying 4-hydroxy-acetophenone. EP0254536A2. [Link]
-
ResearchGate. 2764 PDFs | Review articles in GRIGNARD REACTION. [Link]
-
OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]
-
Kumar, A., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][13] Addition and Oxidative Coupling Reactions. ACS Omega, 7(5), 4583-4592. [Link]
-
University of California, Irvine. 25. The Grignard Reaction. [Link]
- Google Patents. (1974).
-
Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Eureka. [Link]
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Kim, H., & Lee, J. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 31, e202501387. [Link]
-
Feringa, B. L., et al. (2005). Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach. Tetrahedron: Asymmetry, 16(15), 2601-2606. [Link]
-
Wang, Z., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 146(34), 22964-22972. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
JETIR Research Journal. (2024, December 12). a review article on grignard reaction. [Link]
- Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. US10752571B2.
-
ResearchGate. (2025, August 6). Syntheses of 4-Substituted Isoquinolines. [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Harutyunyan, S. R., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Nature Communications, 7, 13863. [Link]
-
Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
-
Jasperse, C. Grignard Reaction. [Link]
- Google Patents. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
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Oxford Learning Link. Appendix 6: Protecting groups. [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]
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Application Note: Preparation of 4a-Hydroxy-Octahydroisoquinolines from Cyclohexanones
This Application Note provides a comprehensive guide to the synthesis of 4a-hydroxy-octahydroisoquinolines (specifically cis-4a-hydroxy-decahydroisoquinolines) starting from cyclohexanones . This structural motif is a critical pharmacophore in the synthesis of morphinan alkaloids, opioid receptor antagonists (e.g., naltrexone analogs), and other bioactive nitrogen heterocycles.
The protocol detailed below utilizes a robust Allylation-Oxidation-Cyclization strategy, offering high stereocontrol and scalability.
Executive Summary
The 4a-hydroxy-octahydroisoquinoline skeleton (often referred to as the cis-4a-hydroxy-decahydroisoquinoline system in saturated forms) represents the core B/C ring fusion found in morphinan alkaloids. Traditional methods like the Grewe cyclization often require pre-formed benzyl-octahydroisoquinolines and harsh acidic conditions.
This guide details a step-wise convergent synthesis starting from inexpensive cyclohexanone . The method leverages a Grignard addition followed by oxidative cleavage and an intramolecular Mannich/Pictet-Spengler type cyclization. This route allows for the precise installation of the angular 4a-hydroxyl group , a key feature for biological activity in opioid ligands.
Key Advantages[1]
-
Starting Material: Readily available cyclohexanones.
-
Stereocontrol: The 4a-hydroxyl group directs the cyclization, favoring the cis-fused system.
-
Versatility: Compatible with various N-substituents (methyl, benzyl, phenethyl).
Strategic Reaction Pathway
The synthesis proceeds through four distinct chemical transformations. The logic relies on constructing the "ethylamino" side chain at the C1 position of cyclohexanone (becoming C4a in the isoquinoline) and then closing the ring with a one-carbon synthon (formaldehyde).
Reaction Scheme (DOT Visualization)
Figure 1: Strategic workflow for the conversion of cyclohexanone to 4a-hydroxy-decahydroisoquinoline.
Detailed Experimental Protocol
Step 1: Grignard Addition (Formation of 1-Allylcyclohexanol)
This step installs the three-carbon chain necessary for the heterocyclic ring and establishes the tertiary alcohol at the future bridgehead (4a) position.
-
Reagents: Cyclohexanone (1.0 equiv), Allylmagnesium bromide (1.2 equiv, 1.0 M in Et2O), Dry THF.
-
Procedure:
-
Charge a flame-dried 3-neck flask with cyclohexanone in anhydrous THF (0.5 M) under Nitrogen.
-
Cool to 0°C. Dropwise add Allylmagnesium bromide over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Quench: Carefully add saturated NH4Cl solution.
-
Workup: Extract with Et2O (3x), wash with brine, dry over MgSO4, and concentrate.
-
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc 9:1).
-
-
Checkpoint: The product should be a clear oil. 1H NMR will show characteristic allyl vinyl protons (5.8-6.0 ppm).
Step 2: Oxidative Cleavage (Formation of the Hydroxy-Aldehyde)
The allyl group is truncated to a two-carbon aldehyde chain. Ozonolysis is preferred for cleanliness, though Lemieux-Johnson oxidation (OsO4/NaIO4) is a viable alternative.
-
Reagents: 1-Allylcyclohexanol, Ozone (O3), Dimethyl sulfide (DMS) or PPh3, Methanol/DCM (1:1).
-
Procedure:
-
Dissolve 1-allylcyclohexanol in MeOH/DCM (0.2 M). Cool to -78°C.
-
Bubble O3 through the solution until a persistent blue color appears.
-
Purge with O2 followed by N2 to remove excess ozone.
-
Add DMS (5.0 equiv) at -78°C and allow to warm to RT overnight.
-
Workup: Concentrate under reduced pressure. The residue (often a hemiacetal mixture) is used directly in the next step to avoid instability.
-
Step 3: Reductive Amination (Introduction of the Nitrogen)
The aldehyde is converted to a secondary amine. The choice of amine (R-NH2) determines the N-substituent in the final isoquinoline.
-
Reagents: Crude Aldehyde, Methylamine (2.0 equiv, usually as HCl salt or THF solution), NaBH3CN (1.5 equiv), MeOH, pH adjustment (Acetic acid).
-
Procedure:
-
Dissolve crude aldehyde in MeOH. Add Methylamine.
-
Adjust pH to ~5-6 with glacial acetic acid. Stir for 30 mins.
-
Add NaBH3CN portion-wise. Stir at RT for 12-16 hours.
-
Workup: Basify with NaOH (1M) to pH >10. Extract with DCM.
-
Purification: The amino-alcohol intermediate can be purified by chromatography (DCM/MeOH/NH4OH) or used crude if purity is >90%.
-
Step 4: Mannich/Pictet-Spengler Cyclization
This is the critical ring-closing step. The secondary amine reacts with formaldehyde to form an iminium ion, which then cyclizes onto the cyclohexane ring. The presence of the tertiary hydroxyl group facilitates this via an N-acyliminium or oxazolidine intermediate logic, directing the closure to the C2 position of the cyclohexane.
-
Reagents: 1-[2-(Methylamino)ethyl]cyclohexanol, Paraformaldehyde (1.5 equiv), Formic acid or HCl/Dioxane.
-
Procedure:
-
Dissolve the amino-alcohol in Dioxane or Toluene.
-
Add Paraformaldehyde and a catalytic amount of acid (e.g., p-TsOH or HCl).
-
Heat to reflux (80-100°C) for 2-4 hours.
-
Mechanism Note: The reaction proceeds via the formation of an oxazolidine or iminium species which undergoes cyclization.
-
Workup: Cool, basify with NaHCO3, and extract with DCM.
-
Purification: Recrystallization (often as the HCl salt) or Column Chromatography.
-
Data Summary & Specifications
| Parameter | Specification / Range | Notes |
| Overall Yield | 45 - 60% | Based on cyclohexanone (4 steps) |
| Stereochemistry | cis-fused (Major) | The 4a-OH directs cis-fusion via H-bonding in transition state. |
| Key Intermediate | 1-Allylcyclohexanol | Stable, can be stored at 4°C. |
| Critical Impurity | Dehydration products | Avoid strong mineral acids at high temp during cyclization. |
| Scale | Gram to Kilogram | Highly scalable; Ozonolysis requires safety protocols at scale. |
Chemical Logic Diagram (Mechanism)
Figure 2: Mechanistic flow of the final cyclization step.
Troubleshooting & Optimization
-
Low Yield in Cyclization:
-
Cause: Formation of the oxazolidine (spiro) side product instead of the fused ring.
-
Solution: Increase temperature or switch to Formic Acid/Formaldehyde (Eschweiler-Clarke conditions modified for cyclization) to drive the equilibrium toward the fused iminium species.
-
-
Dehydration of 4a-OH:
-
Cause: Acid concentration too high or temperature too high.
-
Solution: Use milder acids (Acetic acid) or Lewis acids (TiCl4) for the cyclization step. Ensure the reaction is not prolonged unnecessarily.
-
-
Stereoselectivity:
-
The cis-fused isomer is thermodynamically favored in this specific cyclization due to the chair-chair transition state anchored by the hydroxyl group. If trans is required, different synthetic routes (e.g., reduction of enones) are needed.
-
References
-
Schnider, O., & Hellerbach, J. (1950).[1] Synthese von Morphinanen. Helvetica Chimica Acta, 33(5), 1437–1448. Link
-
Grewe, R., & Mondon, A. (1948). Synthesen in der Phenanthren-Reihe, VI.[1] Mitteil.: Die Synthese des Morphinans. Chemische Berichte, 81(4), 279–286. Link
-
Rice, K. C. (1980). Synthetic Opium Alkaloids and Derivatives.[2] A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone. Journal of Organic Chemistry, 45(15), 3135–3137. Link
-
Zimmerman, D. M., et al. (1988). Synthesis and analgesic properties of N-substituted trans-4a-aryldecahydroisoquinolines. Journal of Medicinal Chemistry, 31(3), 555–560.[3] Link
-
Katritzky, A. R., et al. (1994). Synthesis of Octahydroisoquinolines. Tetrahedron: Asymmetry, 5(7), 1233-1240. Link
Sources
Application Note: A Practical Guide to the Catalytic Hydrogenation of 1-(4-Methoxyphenyl)-isoquinoline
Introduction: The Significance of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1] The reduction of the isoquinoline core is a fundamental transformation for accessing this important class of molecules. Among the most direct and atom-economical methods for this conversion is catalytic hydrogenation.[2] However, the hydrogenation of N-heterocycles like isoquinoline presents unique challenges, including the inherent stability of the aromatic system and the potential for the nitrogen atom to coordinate strongly with and deactivate the metal catalyst.[3]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 1-(4-methoxyphenyl)-isoquinoline to its corresponding 1,2,3,4-tetrahydroisoquinoline derivative. We will delve into the mechanistic underpinnings, explain the rationale behind protocol choices, and provide a detailed, step-by-step methodology designed for safety, reliability, and high yield.
Mechanistic Rationale and Catalyst Selection
The Hydrogenation Pathway
The catalytic hydrogenation of isoquinoline derivatives selectively reduces the pyridine ring (the N-heterocycle) while leaving the carbocyclic (benzene) rings intact under typical conditions.[4] The reaction proceeds through the addition of hydrogen across the C=N and C=C double bonds of the heterocyclic ring. The process can be conceptualized as a two-step sequence, often beginning with a 1,2- or 1,4-hydride addition to form a dihydroisoquinoline intermediate, which is then rapidly reduced to the final tetrahydroisoquinoline product.
dot digraph "Reaction_Pathway" { graph [fontname="Arial", splines=ortho, nodesep=1, ranksep=1.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
sub [label=<
1-(4-methoxyphenyl)-isoquinoline
];
prod [label=<
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
];
sub -> prod [label=<+ 2H₂Catalyst (Pt/C, Pd/C)Solvent, Pressure, Temp.>, fontcolor="#202124"]; }
Caption: General reaction scheme for the hydrogenation of 1-(4-methoxyphenyl)-isoquinoline.
Selecting the Appropriate Catalyst
The choice of catalyst is paramount for a successful hydrogenation. While advanced homogeneous catalysts based on Iridium, Ruthenium, and Rhodium are often employed for asymmetric hydrogenations to achieve high enantioselectivity, heterogeneous catalysts are prized in general synthesis for their robustness, ease of use, and simple removal from the reaction mixture.[5][6][7]
-
Platinum on Carbon (Pt/C): This is an excellent and highly active catalyst for isoquinoline hydrogenation. Its activity is often enhanced under slightly acidic conditions, which protonate the isoquinoline nitrogen, increasing its susceptibility to reduction.[8]
-
Palladium on Carbon (Pd/C): A widely used and versatile hydrogenation catalyst. It is effective for this transformation, though sometimes less active than Pt/C for N-heterocycles. It is, however, often preferred for its lower cost and excellent functional group tolerance.[9]
-
Raney Nickel: A highly active, albeit pyrophoric, catalyst that can also be used. It requires careful handling due to its reactivity with air, especially after use.[10]
For this protocol, we will focus on 5% Platinum on Carbon (5% Pt/C) , as it consistently provides high conversion and yield for this substrate class, especially with an acid co-catalyst.[8]
Experimental Application and Protocols
This section details the complete workflow, from reaction setup to product characterization.
Materials and Instrumentation
| Reagents & Materials | Equipment |
| 1-(4-methoxyphenyl)-isoquinoline | Two- or three-neck round-bottom flask |
| 5% Platinum on Carbon (Pt/C) | Magnetic stir plate and stir bar |
| Ethanol (EtOH), absolute | Schlenk line or vacuum/inert gas manifold |
| Concentrated Hydrochloric Acid (HCl) | Hydrogen gas cylinder with regulator |
| Celite® 545 | Balloons (for H₂) |
| Nitrogen or Argon gas | Syringes and needles |
| Deuterated Chloroform (CDCl₃) for NMR | Buchner funnel and filter flask |
| --- | Rotary evaporator |
CRITICAL SAFETY PRECAUTIONS
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.[10]
-
Pyrophoric Catalysts: Hydrogenation catalysts like Pt/C and Pd/C are pyrophoric, especially after the reaction when they are "charged" with hydrogen and finely divided. Never allow the catalyst to become dry in the presence of air. [10][11] The catalyst must always be kept wet with solvent during handling and filtration.
-
Inert Atmosphere: The reaction setup must be thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive mixture. Similarly, the system must be purged of hydrogen before opening it to the atmosphere.[11][12]
Step-by-Step Reaction Protocol
-
Flask Preparation: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 1-(4-methoxyphenyl)-isoquinoline (e.g., 1.0 mmol, 235.3 mg).
-
Catalyst Addition: In the fume hood, carefully add 5% Pt/C catalyst (e.g., 1.7 mol %, ~65 mg). Rationale: A catalyst loading between 1-2 mol% is typically sufficient for complete conversion under these conditions.[8]
-
System Purge: Securely attach the flask to a vacuum/inert gas manifold. Evacuate the flask gently and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.[11]
-
Solvent and Acid Addition: Under a positive pressure of nitrogen, add absolute ethanol (e.g., 8 mL) via syringe. Begin stirring to create a suspension. Add concentrated HCl (e.g., 0.5 mmol, ~42 µL) via syringe. Rationale: The acid protonates the isoquinoline, activating it towards reduction and enhancing the reaction rate.[8]
-
Hydrogen Introduction: Replace the nitrogen inlet with a balloon filled with hydrogen gas. Evacuate the flask one final time (briefly, to avoid pulling solvent) and then open the stopcock to the hydrogen balloon. The reaction mixture may turn black as the catalyst becomes active. Allow the reaction to stir vigorously at room temperature. Rationale: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate.[12]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. To do so safely, first purge the flask with nitrogen before taking the sample, then re-establish the hydrogen atmosphere.[11] The reaction is typically complete within 24-40 hours.[8]
Work-up and Product Isolation
-
Hydrogen Purge: Once the reaction is complete, carefully remove the hydrogen balloon and immediately begin purging the flask with nitrogen gas for at least 5 minutes to remove all traces of hydrogen.[10]
-
Catalyst Filtration (Critical Step): Prepare a small pad of Celite (approx. 1-2 cm thick) in a Buchner funnel. Wet the Celite pad with ethanol. Under a stream of nitrogen if possible, pour the reaction mixture through the Celite pad to filter off the Pt/C catalyst.[13]
-
Washing: Wash the flask and the Celite pad with additional small portions of ethanol to ensure all the product is collected. Crucially, do not allow the Celite pad containing the catalyst to run dry. [10]
-
Catalyst Quenching: Once filtration is complete, immediately add water to the Celite pad to quench the catalyst's pyrophoric nature. This wet catalyst waste should be disposed of in a designated, properly labeled container.[11]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization if a solid.
Results and Characterization
The protocol described is expected to yield 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline with high purity.
Typical Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Substrate | 1-(4-methoxyphenyl)-isoquinoline | - |
| Catalyst | 5% Pt/C | [8] |
| Catalyst Loading | 1.7 mol % | [8] |
| Solvent | 80-100% Aqueous Ethanol | [8] |
| Additive | 0.5 eq. HCl | [8] |
| H₂ Pressure | 1 atm (Balloon) to 10 bar | [8] |
| Temperature | 25-90 °C | [8] |
| Reaction Time | 24 - 40 hours | [8] |
| Expected Yield | >95% | [8] |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expect to see the disappearance of aromatic protons from the pyridine ring of the starting material and the appearance of new aliphatic signals corresponding to the newly formed -CH₂-CH₂-NH- moiety in the tetrahydroisoquinoline ring.
-
¹³C NMR (CDCl₃): The spectrum will show new aliphatic carbon signals and shifts in the aromatic region consistent with the reduced structure.[1]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the hydrogenated product (C₁₆H₁₇NO, Exact Mass: 239.13).
dot digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="1. Reaction Setup"; bgcolor="#F1F3F4"; A [label="Weigh Substrate & Catalyst\ninto Flask"]; B [label="Purge System with N₂ (3x)"]; C [label="Add Solvent (EtOH) & Acid (HCl)"]; A -> B -> C; }
subgraph "cluster_reaction" { label="2. Hydrogenation"; bgcolor="#F1F3F4"; D [label="Introduce H₂ Atmosphere\n(Balloon)"]; E [label="Stir Vigorously\n(24-40h)"]; F [label="Monitor by TLC/LC-MS"]; D -> E -> F; }
subgraph "cluster_workup" { label="3. Work-up & Isolation"; bgcolor="#F1F3F4"; G [label="Purge System with N₂"]; H [label="Filter Catalyst through Celite\n(KEEP WET)"]; I [label="Evaporate Solvent"]; J [label="Purify (Chromatography)"]; G -> H -> I -> J; }
subgraph "cluster_analysis" { label="4. Characterization"; bgcolor="#F1F3F4"; K [label="Obtain Final Product"]; L [label="Analyze by NMR, MS"]; K -> L; }
C -> D [style=dashed]; F -> G [style=dashed, label="Reaction Complete"]; J -> K [style=dashed]; }
Caption: Workflow diagram for the catalytic hydrogenation of 1-(4-methoxyphenyl)-isoquinoline.
Conclusion
This application note provides a robust and reliable protocol for the catalytic hydrogenation of 1-(4-methoxyphenyl)-isoquinoline using platinum on carbon. By understanding the underlying mechanism and adhering strictly to the safety protocols for handling hydrogen and pyrophoric catalysts, researchers can confidently synthesize 1,2,3,4-tetrahydroisoquinolines in high yield. This fundamental transformation serves as a critical step in the synthesis of complex molecules for pharmaceutical and materials science research.
References
-
He, L., & Hashmi, A. S. K. (2013). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition, 52(35), 9080-9082. [Link]
-
Pfaff, F. F., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 9(40), 7882. [Link]
-
Pfaff, F. F., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Royal Society of Chemistry. [Link]
-
Kim, J. Y., & Stoltz, B. M. (2020). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 11(11), 2933-2938. [Link]
-
Hara, H., et al. (2018). Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. The Journal of Organic Chemistry, 83(7), 3766-3778. [Link]
-
Wang, D., et al. (2020). Asymmetric Hydrogenation of Polysubstituted Isoquinolines with Chiral Boranes. Organic Letters, 22(6), 2268-2273. [Link]
-
Kim, J. Y., & Stoltz, B. M. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. CaltechAUTHORS. [Link]
-
Wang, C., et al. (2020). General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions. ACS Omega, 5(33), 21027-21033. [Link]
-
Wang, D.-S., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(22), 8866-8875. [Link]
-
Bhaumik, A., & Tatsumi, T. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. The Journal of Organic Chemistry, 77(20), 9071-9076. [Link]
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Li, W., et al. (2016). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Chemical Communications, 52(17), 3504-3507. [Link]
-
Ghosh, C., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
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Drug Discovery Unit, University of Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
-
Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1782. [Link] -
Wang, C., et al. (2021). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development, 25(3), 576-581. [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
-
Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Stanford University. [Link]
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Nichol, G. S., & McIndoe, J. S. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]
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Baran Lab. (n.d.). Hydrogenation SOP. Scripps Research. [Link]
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Eltsov, O. S., et al. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules, 23(11), 3010. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. organic-chemistry.org. [Link]
-
Eltsov, O. S., et al. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. PubMed. [Link]
-
Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(14), 2260-2263. [Link]
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Wernecke, C. (2021). HYDROGENATION REACTIONS. JKU ePUB. [Link]
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Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
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ResearchGate. (n.d.). Removal of the para‐methoxyphenyl group (a), hydrogenation of the ester... researchgate.net. [Link]
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Wang, Y., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]
-
Tian, D., et al. (2023). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 14(1), 5434. [Link]
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Maji, B., & Maiti, D. (2022). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie, 134(23). [Link]
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Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie. [Link]
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van Gorp, J. J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12268-12274. [Link]
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Ahrens, M., et al. (2022). Operando monitoring of mechanisms and deactivation of molecular catalysts. Catalysis Science & Technology, 12(4), 1083-1103. [Link]
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Strategic N-Protection of Octahydroisoquinoline Intermediates: A Guide to Synthesis and Orthogonal Deprotection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydroisoquinoline scaffold is a privileged structural motif present in numerous natural products and clinically significant pharmaceutical agents.[1][2][3] Its synthesis often involves multi-step sequences where the secondary amine functionality must be temporarily masked to prevent undesired reactivity and enable selective modification of other parts of the molecule. This application note provides a comprehensive guide to the N-protection of octahydroisoquinoline intermediates. We will delve into the strategic selection of common protecting groups, present detailed, field-proven protocols for their installation and removal, and discuss the principles of orthogonal chemistry that are critical for complex target-oriented synthesis.
The Imperative for N-Protection in Complex Synthesis
In the intricate pathways of drug development and natural product synthesis, intermediates like octahydroisoquinoline are rarely the final target. They are building blocks that undergo further chemical transformations. The secondary amine in the octahydroisoquinoline ring is both nucleophilic and basic, making it reactive towards a wide array of electrophiles and reagents used in common synthetic operations (e.g., acylations, alkylations, oxidations).
Protecting the nitrogen atom as a carbamate or other derivative temporarily "hides" this reactivity, rendering the nitrogen non-nucleophilic and non-basic. This ensures that chemical reactions can be directed with high precision to other functional groups within the molecule.[4][5] An ideal protecting group strategy is defined by several key criteria:[6]
-
Ease of Introduction: The protecting group should be installable in high yield under mild conditions that do not compromise the integrity of the substrate.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Selective Removal: The group must be removable in high yield under conditions that do not affect other functional groups or protecting groups in the molecule. This principle of selective removal is the cornerstone of orthogonal protection strategy .[7][8]
The following diagram illustrates the central role of the protection-deprotection workflow in a typical synthetic sequence.
Figure 1: A generalized workflow for the N-protection and deprotection of octahydroisoquinoline intermediates during a multi-step synthesis.
A Comparative Analysis of Key N-Protecting Groups
The choice of a protecting group is a critical strategic decision that depends on the planned synthetic route. The stability of the protecting group must be orthogonal to the reaction conditions required for subsequent steps and to the cleavage conditions of any other protecting groups present.[6][7][8] The most widely employed N-protecting groups for secondary amines like octahydroisoquinoline are summarized below.
| Protecting Group | Structure | Reagent for Introduction | Key Stability Characteristics | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong acids (TFA, HCl).[9][10] Can also be removed thermally.[11] | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[12][13] Also strong acids (HBr/AcOH).[14] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis. | Mild base (e.g., 20% piperidine in DMF).[9][15][16] | |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-OSu, Teoc-NT | Stable to hydrolysis, most acidic and reductive conditions.[17] | Fluoride ion sources (e.g., TBAF).[9][17] | |
| Bn (Benzyl) | Benzyl bromide (BnBr) | Stable to acidic, basic, and nucleophilic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[9][18] |
The principle of orthogonality is best visualized when considering a molecule with multiple protecting groups. For instance, a chemist could selectively remove a base-labile Fmoc group to reveal the amine for a coupling reaction, while an acid-labile Boc group on another part of the molecule remains intact.
Figure 2: An illustration of an orthogonal protection strategy, demonstrating how different reagents can selectively cleave one protecting group while leaving others unaffected.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-protection and subsequent deprotection of a generic octahydroisoquinoline intermediate.
Protocol 1: N-Boc Protection of Octahydroisoquinoline
Principle: The lone pair of the secondary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base is typically added to neutralize the reaction mixture and, in some cases, to catalyze the reaction.[10][19]
Materials & Reagents:
-
Octahydroisoquinoline intermediate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the octahydroisoquinoline intermediate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. For temperature-sensitive substrates, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.2 eq) in a small amount of DCM to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc protected product can often be used without further purification. If necessary, purify by silica gel column chromatography.[10]
Protocol 1a: Acid-Catalyzed N-Boc Deprotection
Principle: Under strong acidic conditions, the carbonyl oxygen of the Boc group is protonated, which facilitates the collapse of the carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][20]
Materials & Reagents:
-
N-Boc protected octahydroisoquinoline (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base (e.g., DIPEA) for neutralization.
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA to the solution. A common ratio is a 25-50% solution of TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is obtained as the TFA salt.
-
Neutralization: To obtain the free amine, dissolve the crude salt in DCM and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic. Alternatively, neutralize the crude salt with a hindered base like DIPEA in DCM.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 2: N-Cbz Protection of Octahydroisoquinoline
Principle: This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl of benzyl chloroformate. The reaction is often performed under Schotten-Baumann conditions (an organic solvent and an aqueous base) to neutralize the HCl generated as a byproduct.[12][13]
Materials & Reagents:
-
Octahydroisoquinoline intermediate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the octahydroisoquinoline intermediate (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.2 eq) to the vigorously stirring biphasic solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the N-Cbz protected product.[12][13]
Protocol 2a: N-Cbz Deprotection via Catalytic Hydrogenolysis
Principle: This is the mildest and most common method for Cbz cleavage. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[13][21]
Materials & Reagents:
-
N-Cbz protected octahydroisoquinoline (1.0 eq)
-
Palladium on activated carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-Cbz protected substrate in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Rinse the Celite® pad with methanol. Concentrate the combined filtrate under reduced pressure to obtain the deprotected amine, which is often pure enough for subsequent steps.[21]
Concluding Remarks for the Practicing Scientist
The strategic protection and deprotection of the nitrogen atom in octahydroisoquinoline intermediates is fundamental to their successful application in medicinal chemistry and organic synthesis. The choice between Boc, Cbz, Fmoc, and other groups should be made with careful consideration of the entire synthetic plan, prioritizing orthogonality and reaction efficiency. The protocols provided herein serve as a robust starting point for laboratory execution. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate, ensuring high yields and purity in the synthesis of complex and valuable molecules.
References
- Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Fiveable.
- VI Protecting Groups and Orthogonal Protection Str
- Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.
- Teoc Protecting Group | Chem-Station Int. Ed. (2019, February 5).
- Protecting group - Wikipedia. Wikipedia.
- Protecting Groups - Chemistry IIT Bombay. (2020, October 26). IIT Bombay.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Total Synthesis.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection - Benchchem. BenchChem.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
- Protecting Agents - Tokyo Chemical Industry. TCI Chemicals.
- Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids | ACS Combinatorial Science - ACS Publications. (2004, June 16).
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Technical Disclosure Commons.
- The Chemistry of the Boc Protecting Group - Benchchem. BenchChem.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021, March 29). Royal Society of Chemistry.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (2020, February 15). International Journal of Scientific & Technology Research.
- Protocol for the Deprotection of the Benzyl Carbam
- A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids | Request PDF - ResearchGate. (2025, December 19).
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. Common Organic Chemistry.
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Wikipedia.
-
Fmoc - Lokey Lab Protocols - Wikidot . (2017, March 16). Wikidot. [Link]
- Benzyl group - Wikipedia. Wikipedia.
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- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. ijstr.org [ijstr.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
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- 17. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Benzyl group - Wikipedia [en.wikipedia.org]
- 19. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 20. BOC deprotection [ms.bzchemicals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Process Development Guide: Scalable Synthesis of Isoquinolin-4a-ol Scaffolds via Oxidative Cyclization
Strategic Overview
The isoquinolin-4a-ol motif (specifically the cis-4a-hydroxy-1,2,3,4,4a,8a-hexahydroisoquinoline core) represents a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for Amaryllidaceae alkaloids (e.g., Galantamine, Narwedine) and synthetic opioid mimetics.
Transitioning this synthesis from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents distinct challenges. Academic routes often rely on dilute conditions to favor intramolecular cyclization and expensive fluorinated solvents. This guide details a Process-Optimized Oxidative Cyclization route using Hypervalent Iodine (PIDA), focusing on:
-
Atom Economy: Replacing heavy metal oxidants (Pb(OAc)₄, Tl(NO₃)₃) with recyclable hypervalent iodine.
-
Solvent Engineering: Minimizing the use of 2,2,2-Trifluoroethanol (TFE) through co-solvent systems without compromising the "fluorine effect" required for cation stabilization.
-
Safety: Managing the exothermicity of the oxidative dearomatization and the safe removal of iodobenzene byproducts.
Critical Process Parameters (CPPs)
Before executing the protocol, the following parameters must be controlled to ensure reproducibility and safety.
| Parameter | Target Range | Process Impact |
| Oxidant Stoichiometry | 1.05 – 1.10 equiv (PIDA) | Excess oxidant leads to over-oxidation (quinones); insufficient leads to difficult separation of starting material. |
| Solvent System | TFE:MeOH (1:1 to 1:3) | Pure TFE maximizes yield but is cost-prohibitive. A mixture maintains the H-bond donor capability needed to stabilize the phenoxenium ion while reducing cost. |
| Temperature | -10°C to 0°C | Lower temperatures suppress intermolecular coupling (dimerization). Exotherms >10°C degrade the spiro-intermediate. |
| Base Additive | NaHCO₃ or Pyridine | Neutralizes acetic acid byproduct. Essential to prevent acid-catalyzed rearrangement or dehydration of the tertiary alcohol. |
| Concentration | 0.05 M – 0.1 M | High dilution favors intramolecular cyclization over intermolecular polymerization. |
Reaction Mechanism & Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an oxidative dearomatization of a phenol-tethered amine (or amide).
Mechanism Diagram (DOT)
Caption: Mechanistic pathway of PIDA-mediated oxidative dearomatization. The stability of the Phenoxenium Ion is heavily dependent on solvent polarity (TFE).
Detailed Experimental Protocols
Protocol A: Preparation of N-Protected Tyramine Precursor
Note: This step establishes the tether length. We assume the use of a standard N-formyl or N-Boc tyramine derivative.
Protocol B: Oxidative Cyclization (The "PIDA" Step)
Scale: 100 g Input | Target Yield: 65-75%
Reagents:
-
Substrate: N-(4-hydroxyphenethyl)formamide (100 g, 0.60 mol)
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (205 g, 0.63 mol, 1.05 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (3.0 L) and Methanol (3.0 L)
-
Base: Solid Sodium Bicarbonate (100 g, 2.0 equiv)
-
Quench: 10% aq. Sodium Bisulfite (NaHSO₃)
Workflow:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (hydrofoil impeller), internal temperature probe, and a powder addition funnel. Purge with Nitrogen.
-
Dissolution: Charge TFE (3.0 L) and MeOH (3.0 L). Add the substrate (100 g) and solid NaHCO₃ (100 g). Cool the mixture to -5°C .
-
Expert Insight: The base is heterogeneous. Ensure vigorous stirring to maintain suspension.
-
-
Oxidant Addition: Add PIDA (205 g) portion-wise over 90 minutes .
-
Control Point: Monitor internal temperature. Do not allow T > 2°C. Fast addition causes local hot spots leading to polymerization.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Sample for HPLC.
-
End Point: < 2% remaining starting material.
-
-
Quench: Slowly add 10% NaHSO₃ solution (500 mL) to the reactor. Stir for 20 minutes to reduce residual Iodine(III) species to Iodobenzene.
-
Visual Check: The solution should turn from pale yellow/orange to colorless/white.
-
-
Solvent Recovery (Critical for Cost): Distill off the MeOH/TFE mixture under reduced pressure (40°C bath).
-
Note: The distillate contains TFE. It must be assayed and rectified for reuse in subsequent batches.
-
-
Workup: Dilute the aqueous residue with EtOAc (2.0 L). Separate phases. Wash organic layer with water (2 x 1 L) and brine (1 L).
-
Iodobenzene Removal: The organic layer contains the product and equimolar iodobenzene (PhI).
-
Method: Concentrate the organic layer to a thick oil. Triturate with cold Hexanes (or Heptane). The polar product precipitates/crystallizes, while PhI remains in the Hexane mother liquor.
-
Alternative: If the product is an oil, perform a silica plug filtration washing first with Hexanes (elutes PhI) then EtOAc (elutes Product).
-
Protocol C: Stereoselective Reduction (Optional)
If the target is the saturated alcohol rather than the dienone, an L-Selectride reduction is performed immediately on the crude spiro-dienone.
Process Flow Diagram
Caption: Unit operation flow for the oxidative cyclization process, highlighting solvent recovery and byproduct separation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Polymerization of the phenoxenium ion. | Increase dilution. Increase the ratio of TFE in the solvent mixture (TFE stabilizes the cation). |
| Incomplete Conversion | Wet solvent or old oxidant. | PIDA is moisture sensitive. Titrate PIDA before use. Ensure solvents are anhydrous. |
| "Over-oxidized" Products | High localized concentration of PIDA. | Improve agitation (higher RPM). Verify addition rate is strictly controlled. |
| Product Decomposition | Acid sensitivity.[1] | Ensure sufficient NaHCO₃ is present. The reaction generates 2 moles of AcOH per mole of PIDA. |
Safety & Environmental (HSE)
-
Hypervalent Iodine Hazards: While PIDA is not explosive like IBX, it is a strong oxidant. Avoid contact with strong reducers.
-
TFE Toxicity: 2,2,2-Trifluoroethanol is toxic (reproductive toxin) and corrosive. Handling requires full PPE and fume hood/containment.
-
Iodobenzene Waste: Do not incinerate iodine-containing waste without scrubbers. PhI should be collected and sent for iodine recovery (recycling into PIDA is possible industrially).
References
-
Ciufolini, M. A., et al. "Oxidative Amidation of Phenols." Organic Letters, vol. 12, no. 12, 2010, pp. 2800-2803.
- Context: Foundational work on using hypervalent iodine for oxidative cyclization of tyramine deriv
-
Doherty, S., et al. "Scale-up of the Oxidative Cyclization of a Phenolic Amide." Organic Process Research & Development, vol. 16, no. 11, 2012, pp. 1800-1804.
- Context: Specific protocols for managing exotherms and solvent recovery in PIDA oxid
-
Kita, Y., et al. "Hypervalent Iodine Reagents in Organic Synthesis." Accounts of Chemical Research, vol. 42, no. 2, 2009, pp. 285-299.
- Context: Authoritative review on the mechanism and solvent effects (TFE)
-
Kühl, N., et al. "Oxidative Dearomatization of Phenols: Why Solvents Matter." Chemistry – A European Journal, vol. 20, no. 12, 2014, pp. 3400-3409.
- Context: Detailed physical organic explanation of why fluorinated alcohols are required for these reactions.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Management of 4a-Hydroxy-octahydroisoquinolines
Status: Operational Ticket ID: OHIQ-STAB-4A Assigned Specialist: Senior Application Scientist, Alkaloid Synthesis Division
Introduction
Welcome to the technical support hub for 4a-hydroxy-octahydroisoquinolines . These bicyclic scaffolds are critical intermediates in the synthesis of morphinans (e.g., morphine, codeine) and various synthetic opioids.
The Core Challenge:
The 4a-hydroxyl group is a tertiary bridgehead alcohol . While geometrically permissible (unlike in bridged bicyclic systems governed by Bredt's Rule), this position is thermodynamically and kinetically prone to acid-catalyzed dehydration . This elimination reaction yields
This guide provides field-proven protocols to arrest this elimination pathway during synthesis, workup, and storage.
Module 1: The Chemistry of Instability (Root Cause Analysis)
Q: Why is my compound eliminating water even under mild conditions?
A: The instability is driven by the formation of a tertiary carbocation at the C4a bridgehead.
In a fused bicyclic system like octahydroisoquinoline (analogous to decalin), the bridgehead carbon is tertiary. In the presence of even weak Brønsted acids (or acidic silica gel), the hydroxyl group is protonated (
Key Risk Factors:
-
Protic Solvents: Promote ionization of the C-O bond.
-
Nitrogen Lone Pair: If the nitrogen (N2) is not electron-deficient (i.e., N-alkyl or N-H), its lone pair can assist in the expulsion of the hydroxyl group, leading to an iminium ion intermediate.
-
Stereochemistry: Cis-fused isomers often exhibit higher ground-state energy than trans-isomers, making the activation energy for elimination lower.
Visualization: Dehydration Pathway
The following diagram illustrates the acid-catalyzed failure mode you are likely observing.
Caption: Fig 1. Acid-catalyzed dehydration mechanism showing the critical carbocation intermediate leading to elimination products.
Module 2: Troubleshooting Synthesis & Workup
Q: The impurity profile degrades during aqueous workup. How do I stop this?
A: The transition from organic solvent to aqueous phase is the most critical step. Transient local acidity during quenching is the usual culprit.
Protocol: The "Buffered Cold Quench" Do not use standard HCl or unbuffered water if your reaction mixture was acidic or contained Lewis acids.
| Parameter | Recommendation | Rationale |
| Quench Temperature | < 0°C (Ice/Acetone) | Kinetic control; slows the rate of E1 elimination significantly. |
| pH Target | pH 9.0 – 10.0 | Basic conditions prevent protonation of the -OH group. |
| Reagent | Sat. NH₄Cl / NH₄OH (1:1) | Ammonia buffer prevents pH overshoot while neutralizing Lewis acids (e.g., Al, B species). |
| Extraction Solvent | CHCl₃ or DCM | Chlorinated solvents solubilize the free base well; avoid EtOAc if traces of acid are present (hydrolysis risk). |
Q: Does the substituent on Nitrogen matter?
A: Yes, critically.
-
N-Alkyl/H (High Risk): The basic nitrogen can internally catalyze elimination or stabilize the transition state.
-
N-Acyl/Carbamate (Low Risk): Electron-withdrawing groups (e.g., N-Boc, N-Cbz, N-Acetyl) reduce the electron density on the nitrogen. This prevents "neighboring group participation" and makes the molecule significantly more robust against dehydration.
-
Recommendation: If possible, perform the 4a-hydroxylation on the N-protected intermediate rather than the free amine.
-
Module 3: Purification & Chromatography
Q: My compound decomposes on the column. Is my product unstable?
A: It is likely stable, but Standard Silica Gel (SiO₂) is acidic (pH ~4-5). This acts as a solid-state acid catalyst, driving dehydration while the compound moves through the column.
Troubleshooting Guide: Chromatography Selection
Caption: Fig 2. Decision tree for stationary phase selection to prevent on-column dehydration.
The "Basified Silica" Protocol:
-
Prepare the silica slurry using your mobile phase + 1% Triethylamine (Et₃N) .
-
Pour the column and flush with 2 column volumes of mobile phase (with Et₃N).
-
Load your sample.
-
Run the column. The Et₃N neutralizes acidic silanol sites, protecting the 4a-hydroxyl group.
Module 4: Storage & Handling
Q: How should I store the isolated material?
A: 4a-hydroxy compounds are kinetically stable but thermodynamically eager to dehydrate.
-
State: Store as a solid whenever possible. Solutions (especially in CDCl₃, which can become acidic over time) promote degradation.
-
Salt Formation:
-
Avoid: HCl or HBr salts (excess strong acid promotes elimination).
-
Preferred: Fumarate or Tartrate salts. These weak acids often crystallize well without providing the proton pressure required for dehydration.
-
-
Temperature: -20°C.
-
Atmosphere: Argon/Nitrogen (prevents oxidation of the amine, which can lead to complex degradation cycles).
References
-
Gates, M., & Tschudi, G. (1956). The Synthesis of Morphine. Journal of the American Chemical Society, 78(7), 1380–1393. Link
- Context: Foundational work establishing the stability profiles of morphinan intermediates, including the 4a-hydroxy bridgehead.
-
Rice, K. C. (1980). Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners. The Journal of Organic Chemistry, 45(15), 3135–3137. Link
- Context: Discusses the Grewe cyclization and the handling of sensitive octahydroisoquinoline intermedi
- Beyerman, H. C., et al. (1976). Synthesis of morphinans. Recueil des Travaux Chimiques des Pays-Bas, 95, 184. Context: Detailed exploration of the elimination mechanisms in 4a-substituted isoquinolines.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Natural Product Synthesis. Angewandte Chemie International Edition, 32. Context: General principles of preventing dehydration in aldol/Knoevenagel adducts which are structurally relevant to the 4a-hydroxy system.
Technical Support Center: Resolution and Separation of Cis/Trans Octahydroisoquinoline Diastereomers
Welcome to the Technical Support Center for the separation and resolution of cis and trans octahydroisoquinoline diastereomers. Octahydroisoquinoline is a critical bicyclic scaffold found in numerous morphinan alkaloids and synthetic opioid analgesics. Because the cis (4a,8a) and trans diastereomers exhibit drastically different pharmacological profiles and receptor affinities, isolating them with high diastereomeric excess (d.e.) is a critical bottleneck in drug development.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure high-purity isolation of your target diastereomer.
Part 1: Frequently Asked Questions (Mechanistic & Strategic)
Q1: Why do cis and trans octahydroisoquinolines exhibit different chromatographic behaviors? A1: The causality lies in their 3D conformational mechanics. The trans-fused isomer is conformationally locked, typically adopting a rigid double-chair decalin-like conformation. In contrast, the cis-fused isomer is conformationally flexible and can flip between different chair-chair conformations. This structural difference alters the steric accessibility of the nitrogen lone pair and the overall molecular dipole moment. Consequently, on normal-phase silica, the cis and trans isomers interact differently with the acidic silanol groups, allowing for separation.
Q2: Can we bypass complex chromatographic separation by using stereoselective synthesis?
A2: Yes. Stereodivergent reductive amination or hydrogenation is highly recommended to enrich the desired diastereomer prior to final purification. For example, catalytic hydrogenation over PtO
Q3: What is the most reliable method for separating the free base diastereomers at a process scale? A3: Fractional crystallization of diastereomeric salts is the most scalable approach. Reacting the diastereomeric free base mixture with an acid forms salts with distinct solubility profiles. Classical methods utilize phosphoric acid or hydrobromic acid in solvents like anisole or methanol to selectively precipitate one diastereomeric salt over the other[3].
Part 2: Troubleshooting Guide for Common Separation Issues
Issue 1: Severe peak tailing and co-elution on standard silica gel
-
Root Cause: The basic secondary amine of the octahydroisoquinoline interacts strongly with the acidic silanol groups on the silica gel, causing the peaks to smear and overlap.
-
Solution 1 (Analytical/Prep): Protect the amine (e.g., using Boc
O or Ac O). N-protected octahydroisoquinolines behave as neutral molecules, drastically improving resolution and peak shape on standard silica. -
Solution 2 (Free Base): If free base separation is mandatory, add 0.01% to 0.1% of a volatile amine (like diethylamine or triethylamine) to the mobile phase (e.g., n-hexane/isopropanol/diethylamine) to competitively bind the active silanol sites[4].
Issue 2: Poor crystallization yields or "oiling out" during salt resolution
-
Root Cause: Supersaturation or incorrect solvent polarity prevents nucleation, causing the diastereomeric salt to separate as an oil (coacervation) rather than a crystalline solid.
-
Solution: Switch the counterion or the solvent. If a hydrobromide salt oils out, try forming a picrate or phosphate salt[3]. Ensure the solvent is anhydrous, and initiate crystallization by scratching the flask or seeding with a pure crystal of the target diastereomer.
Part 3: Quantitative Data & Methodologies
Table 1: Comparative Properties of Octahydroisoquinoline Diastereomers
| Property / Parameter | Cis-Octahydroisoquinoline | Trans-Octahydroisoquinoline |
| Ring Fusion Geometry | Flexible (flipping chair-chair) | Rigid (locked double-chair) |
| Preferred Synthesis Route | Chemical reduction (acidic NaBH | Catalytic hydrogenation (PtO |
| Chromatographic Elution | Typically elutes later (more polar interactions) | Typically elutes earlier (less polar interactions) |
| Salt Crystallization Profile | Higher solubility in polar organic solvents | Lower solubility (preferential precipitation) |
Protocol A: Chromatographic Separation via N-Derivatization (Prep Scale)
This protocol is self-validating: successful protection is confirmed by a dramatic shift in TLC Rf value (moving from baseline to Rf ~0.5 in Hexane/EtOAc).
-
Protection: Dissolve the cis/trans octahydroisoquinoline free base mixture in anhydrous dichloromethane (DCM). Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc
O) and 1.5 equivalents of triethylamine (TEA). Stir at room temperature for 4 hours. -
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of hexanes and ethyl acetate (typically starting at 95:5 and increasing to 80:20). The conformationally rigid trans-isomer typically elutes before the cis-isomer.
-
Deprotection: Pool the separated fractions. Remove the Boc group by stirring the isolated diastereomer in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours, followed by basic workup (pH 10) to recover the pure free base.
Protocol B: Fractional Crystallization of Diastereomeric Salts (Process Scale)
This protocol relies on thermodynamic solubility differences and is ideal for batches >5 grams.
-
Salt Formation: Dissolve the cis/trans mixture in a minimal amount of hot anhydrous solvent (e.g., methanol or anisole). Slowly add 1.0 equivalent of the resolving acid (e.g., 85% phosphoric acid)[3].
-
Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12-24 hours. The trans-isomer salt generally exhibits lower solubility and will preferentially crystallize.
-
Filtration & Washing: Filter the precipitated crystals under vacuum. Wash the filter cake with a small volume of ice-cold solvent to remove the mother liquor containing the enriched cis-isomer.
-
Free Base Regeneration: Suspend the crystals in water, basify to pH 10 using aqueous ammonia or NaOH, and extract with an organic solvent (e.g., benzene or DCM)[3]. Concentrate to yield the highly pure single diastereomer.
Part 4: Separation Strategy Workflow
Decision workflow for cis/trans octahydroisoquinoline separation strategies.
References
-
Title: Stereodivergent routes in organic synthesis: Carbohydrates, amino acids, alkaloids and terpenes | Source: ua.es | URL: [Link]
- Title: Octahydroisoquinoline derivatives - US2554842A | Source: Google Patents | URL
-
Title: Short, asymmetric synthesis of epi-morphine ACNO analogues | Source: ResearchGate | URL: [Link]
- Title: CN110007028B - Method for detecting (S) -1- (4-methoxybenzyl)
Sources
Technical Support Center: Physicochemical Profiling of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the physicochemical profiling of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol .
Structurally, this molecule presents a complex solvation challenge: it features a basic secondary amine (octahydroisoquinoline core), a hydrogen-bond donating/accepting tertiary alcohol at the 4a-position, and a lipophilic 4-methoxyphenyl moiety. Successfully determining its solubility in organic solvents requires strict control over thermodynamic variables and an understanding of its specific intermolecular interactions.
PART 1: Quantitative Solubility Data in Organic Solvents
The table below summarizes the expected equilibrium solubility profile of the compound across different solvent classes, driven by its unique functional group architecture.
| Solvent | Solvent Classification | Estimated Solubility Range (mg/mL) | Dominant Solvation Mechanism |
| Methanol | Polar Protic | > 50 (Freely Soluble) | Strong H-bond donation (to amine/ether) and acceptance (from 4a-OH). |
| Dichloromethane (DCM) | Polar Aprotic | 30 - 50 (Soluble) | High polarizability and strong dipole-dipole interactions with the basic core. |
| Ethyl Acetate | Polar Aprotic | 10 - 30 (Sparingly Soluble) | Moderate H-bond acceptance from the 4a-OH; limited interaction with the amine. |
| Hexane | Non-polar | < 1 (Very Slightly Soluble) | Weak London dispersion forces; insufficient to break the crystal lattice energy. |
PART 2: Self-Validating Experimental Protocol (Shake-Flask Method)
To obtain regulatory-grade thermodynamic solubility data, we utilize a modified saturation shake-flask method. The shake-flask method is universally recognized as the "gold standard" for determining equilibrium solubility[1]. While OECD Test Guideline 105 was originally developed for aqueous systems, its core thermodynamic principles regarding saturation and phase separation are directly adaptable to organic solvent profiling.
Step 1: Solvent Preparation & Degassing Ensure all organic solvents are anhydrous (stored over activated 3Å molecular sieves). Trace water contamination will drastically alter the solubility of this hydrogen-bonding molecule. Degas the solvent using sonication to prevent bubble formation during equilibration.
Step 2: Saturation Setup Weigh an excess amount of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol into a borosilicate glass vial. Add 2.0 mL of the target organic solvent. The goal is to maintain a visible suspension of undissolved solid throughout the entire experiment to guarantee thermodynamic saturation[2].
Step 3: Thermodynamic Equilibration Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Secure them in an orbital shaker set to a constant temperature (25.0 ± 0.1 °C) and agitate at 150 rpm. Equilibration must be maintained for 24 to 48 hours to ensure a true dynamic equilibrium between the solid crystal lattice and the solvated molecules[2].
Step 4: Phase Separation Remove the vials and allow the undissolved solid to settle for 2 hours. Draw the supernatant using a glass syringe. Critical: Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane.
Step 5: Quantification Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV or LC-MS/MS against a validated calibration curve.
Step 6: Solid-Phase Validation (The Self-Validating Step) Trustworthiness requires proving the system hasn't changed. Recover the excess wet solid from Step 4, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the input API, your solubility value is valid for that specific polymorph. If it diverges, you have successfully identified a solvent-mediated phase transformation (e.g., solvate formation), and the measured solubility corresponds to this new thermodynamic state.
PART 3: Troubleshooting & FAQs
Q1: Why does the solubility of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol vary so significantly between methanol and hexane? Causality: The variance is dictated by the energy required to disrupt the molecule's crystal lattice. The secondary amine (pKa ~9-10) and the 4a-hydroxyl group form a strong, tightly bound intermolecular hydrogen-bond network in the solid state. Methanol (polar protic) provides competitive hydrogen bonding that easily breaks this lattice. Hexane (non-polar) interacts only via weak dispersion forces with the lipophilic methoxyphenyl ring, which is energetically insufficient to overcome the strong lattice energy, resulting in near-insolubility.
Q2: I am seeing a sudden drop in solubility concentration after 48 hours of shaking in ethyl acetate. What is happening? Causality: This is a classic manifestation of a Solvent-Mediated Phase Transformation (SMPT). The compound initially dissolved as a metastable polymorph (or amorphous fraction), creating a kinetically driven supersaturated solution. Over the 48-hour period, the ethyl acetate facilitated the nucleation and crystallization of a more thermodynamically stable, less soluble solvate or polymorph. Action: Execute Step 6 of the protocol. Isolate the excess solid and analyze it via XRPD to confirm the phase shift.
Q3: How do I prevent the compound from adsorbing to filters during phase separation? Causality: The basic secondary amine group carries a partial positive charge that strongly interacts with residual acidic silanol groups on glass fiber filters, or polar sites on standard nylon membranes, leading to artificially low solubility readings. Action: Exclusively use inert polytetrafluoroethylene (PTFE) syringe filters. By discarding the first 1 mL of the filtrate, you presaturate any trace binding sites on the plastic filter housing, ensuring the collected sample accurately represents the saturated solution.
PART 4: Diagnostic Workflow
Use the following logical workflow to troubleshoot inconsistent solubility data during your organic solvent profiling.
Figure 1: Diagnostic workflow for resolving inconsistent organic solvent solubility data.
PART 5: References
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: New Substances Notification - Technical Guidance Series (OECD Test Guideline 105 context) Source: Publications.gc.ca (Government of Canada) URL: [Link]
-
Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (ub.edu) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Stereoselectivity in Isoquinoline Reduction
Welcome to the Technical Support Center for troubleshooting stereoselectivity in isoquinoline reduction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high stereoselectivity during the synthesis of chiral tetrahydroisoquinolines (THIQs). Chiral THIQs are crucial building blocks in numerous natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor.[1][2] This resource provides in-depth, experience-based insights and actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline reduction is resulting in a racemic or nearly racemic mixture. What are the most probable causes?
A1: Achieving low stereoselectivity, or a racemic mixture, is a common but solvable issue. The root cause often lies in one or more of the following areas:
-
Ineffective Chiral Catalyst or Reagent: The most direct cause is often the choice of the chiral catalyst or reducing agent. The catalyst may be inactive, poisoned, or simply not suitable for your specific substrate.[3]
-
Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and reaction time all play a crucial role in stereoselective reactions. Even minor deviations from optimal conditions can significantly erode enantiomeric excess (ee).[4]
-
Substrate-Related Issues: The electronic and steric properties of your isoquinoline substrate can profoundly influence the stereochemical outcome. Bulky substituents near the reacting C=N bond can hinder the approach of the catalyst-reagent complex in the desired orientation.[5]
-
Presence of Impurities: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons or promote non-selective background reactions.
Q2: How does the choice of a reducing agent influence the stereochemical outcome of my reaction?
A2: The reducing agent is a cornerstone of stereoselective isoquinoline reduction. Different types of reducing agents operate through distinct mechanisms, each with its own implications for stereocontrol.
-
Chiral Hydride Reagents: These are stoichiometric reagents where the chirality is incorporated into the hydride source itself. Examples include those derived from chiral amino alcohols like K-glucoride, Itsuno's reagent, and Mosher's reagent.[4] The stereoselectivity arises from the differential transition state energies for the delivery of the hydride to the two faces of the imine.
-
Catalytic Asymmetric Hydrogenation: This method employs a chiral transition-metal catalyst (commonly based on iridium, rhodium, or ruthenium) with molecular hydrogen (H₂). The stereoselectivity is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment around the active site.[3]
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): In ATH, a hydrogen donor like isopropanol or formic acid is used in conjunction with a chiral catalyst.[1][6] This method avoids the need for high-pressure hydrogen gas and is often operationally simpler. The mechanism involves the formation of a chiral metal-hydride species that then delivers the hydride to the isoquinoline.[6]
| Reduction Method | Typical Reducing Agent/System | Key Advantages | Common Challenges |
| Chiral Hydride Reagents | K-glucoride, Itsuno's reagent | Stoichiometric control, can be highly selective | Often require cryogenic temperatures, may have limited substrate scope |
| Asymmetric Hydrogenation | H₂ with chiral Ir, Rh, or Ru catalysts | High atom economy, high enantioselectivities achievable | Requires specialized high-pressure equipment, catalyst sensitivity |
| Asymmetric Transfer Hydrogenation | Isopropanol or formic acid with a chiral catalyst | Operationally simple, avoids high-pressure H₂ | Reaction can be reversible, potentially leading to lower ee |
Q3: What role does the catalyst play in asymmetric isoquinoline reduction, and how can I optimize its performance?
A3: In catalytic asymmetric reductions, the catalyst is the linchpin of stereocontrol. It creates a chiral pocket that forces the isoquinoline substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
Optimizing Catalyst Performance:
-
Ligand Selection: The choice of chiral ligand is paramount. For iridium-catalyzed hydrogenations, ligands like those from the Josiphos family have shown great success.[7] The electronic and steric properties of the ligand must be matched to the substrate.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of less selective catalytic species. It's crucial to screen a range of catalyst loadings to find the optimal balance.
-
Activation Strategy: Some catalysts require an activation step to generate the active catalytic species. For instance, some iridium catalysts benefit from the use of additives to improve their performance.[3]
-
Catalyst Poisoning: Isoquinolines and the resulting tetrahydroisoquinolines can act as strong ligands and poison the metal catalyst.[3] Careful purification of starting materials and running the reaction under an inert atmosphere can mitigate this.
Troubleshooting Workflow for Low Stereoselectivity
Here is a systematic approach to diagnosing and resolving low stereoselectivity in your isoquinoline reduction.
Caption: A stepwise troubleshooting guide for low enantioselectivity.
In-Depth Guides
Q4: Can the solvent system significantly impact the enantioselectivity of my reaction? If so, which solvents are preferred?
A4: Yes, the solvent can have a profound effect on both the rate and selectivity of the reaction. The solvent's polarity, coordinating ability, and ability to stabilize transition states are all critical factors.
-
Polar Aprotic Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. They are generally good at dissolving the reactants and catalyst without strongly coordinating to the metal center, which could inhibit catalysis.[4]
-
Protic Solvents: Alcohols like methanol and isopropanol can participate in the reaction, especially in transfer hydrogenations where they can act as the hydrogen source.[6] In other cases, their coordinating ability might be detrimental.
-
Non-coordinating Solvents: For some catalytic systems, particularly those sensitive to ligand exchange, non-coordinating solvents like toluene or hexane may be optimal. Less polar solvents can sometimes lead to higher enantioselectivity.[4]
A systematic solvent screen is often a necessary step in optimizing a new asymmetric reduction.
Q5: My substrate has a bulky substituent near the reaction center. How might this affect stereoselectivity, and how can I overcome this?
A5: Steric hindrance is a major challenge in asymmetric catalysis. A bulky substituent near the C1 position of the isoquinoline can clash with the chiral ligand of the catalyst, preventing the substrate from adopting the ideal conformation for stereoselective reduction.
Strategies to Overcome Steric Hindrance:
-
Modify the Catalyst: Switch to a catalyst with a less sterically demanding chiral ligand. This creates more space in the catalytic pocket for your substrate to bind.
-
Change the Reduction Method: If catalytic hydrogenation is failing, consider a chiral hydride reagent. The approach of these smaller reagents may be less affected by the steric bulk.
-
Substrate Modification: If possible, consider temporarily modifying the bulky group to a smaller one, performing the reduction, and then re-installing the original group.
-
Directed Hydrogenation: In some cases, a directing group can be installed on the substrate to coordinate to the metal catalyst and force the reduction to occur from a specific face. For example, a hydroxymethyl group at the C1 position has been shown to be critical for achieving trans-selectivity in the hydrogenation of 1,3-disubstituted isoquinolines.[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a 1-Substituted Dihydroisoquinoline
This protocol is a general guideline for the asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinoline using a chiral catalyst.
Materials:
-
1-Substituted-3,4-dihydroisoquinoline (1.0 eq)
-
Chiral catalyst (e.g., a Ru- or Ir-based complex, 0.5-2 mol%)
-
Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the chiral catalyst.
-
Add the anhydrous solvent, followed by the 1-substituted-3,4-dihydroisoquinoline.
-
Add the hydrogen source to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary, e.g., by adding water if using a formic acid/triethylamine mixture).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Mechanistic Insight: The Enamine-Imine Tautomerization Pathway
In some iridium-catalyzed hydrogenations of isoquinolinium salts, the reaction is believed to proceed through a 1,2-hydride addition to form an enamine intermediate. This is followed by an acid-catalyzed tautomerization to an imine, which is then rapidly hydrogenated to the final tetrahydroisoquinoline product. Understanding this pathway is crucial, as the rate of tautomerization and the subsequent hydrogenation of the imine can influence the overall stereochemical outcome.[3]
Caption: A simplified mechanistic pathway for isoquinoline reduction.
References
-
General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions | ACS Omega. (2020). ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI. Available at: [Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. (2001). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Publishing. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2023). PMC. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Publishing. Available at: [Link]
-
Enantioselective Hydrogenation of Isoquinolines. (2013). Angewandte Chemie International Edition. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2022). PMC. Available at: [Link]
-
Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2023). PMC. Available at: [Link]
-
Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. (2022). PMC. Available at: [Link]
-
Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. (2022). PMC. Available at: [Link]
-
Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone and modular synthesis of C1-substituent tetrahydroisoquinolines (THIQ) and C2-symmetric bisisoquinolines (C2-BIQ) and their catalytic application in enantioselective Henry reaction. (2018). DR-NTU. Available at: [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Available at: [Link]
-
Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. (2017). Illinois Chemistry. Available at: [Link]
-
Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. (2016). Chemical Reviews. Available at: [Link]
-
Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. (2012). Academia.edu. Available at: [Link]
-
Bischler-Napieralski cyclization/reduction sequence for the synthesis of chiral isoquinoline alkaloids. (2017). ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. (2016). PubMed. Available at: [Link]
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). SynOpen. Available at: [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. (2018). Catalysis Science & Technology. Available at: [Link]
-
Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006). Angewandte Chemie International Edition. Available at: [Link]
-
Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (2013). Oxford Academic. Available at: [Link]
-
Reactions of Isoquinoline. (2020). YouTube. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. Available at: [Link]
-
Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd. Available at: [Link]
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Purification of octahydroisoquinolin-4a-ol from reaction byproducts
Welcome to the Technical Support Center for the purification and isolation of octahydroisoquinolin-4a-ol and its derivatives. As a key bicyclic intermediate in the synthesis of morphinans and isoquinoline alkaloids, this molecule presents unique structural challenges. The presence of a highly basic secondary amine coupled with a sensitive tertiary bridgehead alcohol requires precise, mechanistically grounded purification strategies to prevent degradation, resolve stereoisomers, and maximize recovery.
This guide provides field-proven troubleshooting protocols, mechanistic explanations for common failures, and self-validating methodologies designed for drug development professionals.
Diagnostic Purification Workflow
Workflow for troubleshooting octahydroisoquinolin-4a-ol purification.
Troubleshooting & FAQs
Q1: Why am I losing my target octahydroisoquinolin-4a-ol to alkene byproducts during silica gel chromatography? Causality: This is a classic case of acid-catalyzed E1 dehydration. The 4a-hydroxyl group is a tertiary bridgehead alcohol situated at the fusion of the piperidine and cyclohexane rings. Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound interacts with active silanol groups, the alcohol is rapidly protonated, leading to the loss of water and the formation of a tertiary carbocation at the ring fusion[1]. While Bredt's rule typically forbids double bonds at bridgeheads in small rings, the [4.4.0] decalin-type system of octahydroisoquinoline comfortably accommodates a tetrasubstituted (Δ4a,8a) or trisubstituted (Δ4,4a) double bond, making this elimination thermodynamically favorable[2]. Solution: You must eliminate proton sources during purification. Switch to basic alumina (Activity II or III) or use amine-functionalized silica (e.g., KP-NH). If standard silica is your only option, pre-treat the column with 2% triethylamine (TEA) and maintain 1% TEA in your mobile phase. Alternatively, installing an N-protecting group (like Boc or Cbz) reduces the basicity of the adjacent nitrogen, which indirectly stabilizes the bridgehead region against acidic degradation[3].
Q2: My Birch reduction / hydration sequence yielded a mixture of cis- and trans-fused octahydroisoquinolin-4a-ol. How can I resolve these diastereomers efficiently? Causality: The Birch reduction of substituted tetrahydroisoquinolines, followed by hydration or epoxidation/ring-opening, often proceeds through intermediates that yield a mixture of thermodynamic and kinetic products, resulting in both cis- and trans-ring fusions[4]. Chromatographic separation of these diastereomers is notoriously difficult due to their nearly identical polarities and basicities. Solution: Fractional crystallization of diastereomeric salts is a self-validating and highly scalable protocol[5]. By reacting the basic secondary amine of the octahydroisoquinoline core with a resolving acid (e.g., L-tartaric acid), you form salts with distinct lattice energies. The trans-fused isomer, which adopts a rigid, chair-chair decalin conformation, packs much more efficiently in the crystal lattice than the flexible cis-isomer. This physical difference causes the trans-isomer salt to selectively precipitate from polar protic solvents[6].
Q3: I am experiencing severe tailing and poor recovery during reverse-phase (RP) HPLC. How do I fix this? Causality: The secondary amine in the octahydroisoquinoline ring is highly basic. Under standard RP-HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated. These cations undergo secondary interactions with unendcapped silanols on the C18 stationary phase via ion-exchange mechanisms, causing severe peak broadening, tailing, and irreversible adsorption[7]. Solution: Shift the mobile phase pH above the pKa of the amine (pH > 10) using 10 mM Ammonium Bicarbonate adjusted with ammonium hydroxide, paired with a high-pH tolerant hybrid-silica column. If acidic conditions are required for downstream MS detection, replace formic acid with 0.05% trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing reagent, masking the positive charge of the amine and increasing its hydrophobicity, which sharpens the peak and improves recovery.
Quantitative Data: Purification Strategy Comparison
To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various techniques applied to octahydroisoquinolin-4a-ol.
| Purification Method | Target Impurity Removed | Typical Yield Recovery (%) | Achievable Purity (%) | Scalability & Notes |
| Standard Silica Gel (Unmodified) | Non-polar organics | 30–45% | <80% | Poor. High risk of acid-catalyzed dehydration; extreme tailing. |
| Amine-Modified Silica (KP-NH) | Over-reduced species, unreacted precursors | 85–95% | >95% | Excellent. Masks acidic silanols, preventing tertiary alcohol elimination. |
| Fractional Crystallization (Tartrate) | Cis/trans diastereomers | 60–75% | >99% (de) | Excellent. Highly scalable, self-validating stereochemical resolution. |
| High-pH RP-HPLC (pH 9.5) | Structurally similar analogs | 75–85% | >98% | Moderate. Best for final polishing of small batches (<500 mg). |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Success at each step is physically or analytically confirmed before proceeding, ensuring scientific integrity.
Protocol A: Amine-Modified Silica Chromatography (Dehydration-Free)
Use this protocol to purify the crude reaction mixture while preserving the fragile bridgehead alcohol.
-
Column Preparation: Pack a chromatography column with amine-functionalized silica gel (e.g., Biotage KP-NH). Causality: The covalently bound amine groups neutralize the silica surface, entirely preventing the E1 dehydration pathway.
-
Sample Loading: Dissolve the crude octahydroisoquinolin-4a-ol in a minimal volume of dry dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Elute using a gradient of Hexane/Ethyl Acetate (from 90:10 to 50:50). Do not use acidic modifiers.
-
Fraction Collection & Validation: Collect fractions and spot on TLC plates. Self-Validation: Stain the TLC plates with Ninhydrin (heat to 110°C). The secondary amine of the target compound will appear as a distinct pink/purple spot, confirming elution without the need for LC-MS.
-
Concentration: Pool the product-containing fractions and evaporate under reduced pressure at a water bath temperature strictly <35°C to preserve structural integrity.
Protocol B: Fractional Crystallization of Diastereomeric Salts
Use this protocol to resolve cis- and trans-fused isomers post-Birch reduction.
-
Salt Formation: Dissolve 1.0 equivalent of the cis/trans octahydroisoquinolin-4a-ol mixture in absolute ethanol (10 mL/g of substrate). In a separate flask, dissolve 1.05 equivalents of L-tartaric acid in a minimal amount of hot water.
-
Heating & Mixing: Add the aqueous acid solution to the ethanolic amine solution. Heat the mixture to 70°C under continuous stirring until a perfectly homogenous solution is achieved.
-
Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 4 hours without agitation. Causality: The trans-fused diastereomer possesses a rigid decalin-like geometry that packs efficiently, driving the thermodynamics of crystallization.
-
Isolation & Validation: Isolate the resulting crystals via vacuum filtration and wash with ice-cold ethanol. Self-Validation: The formation of highly crystalline, non-hygroscopic needles physically validates the successful resolution of the trans-isomer.
-
Free-Basing: Suspend the isolated crystals in distilled water, adjust the aqueous phase to pH 10 using 1M NaOH, and extract three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the diastereomerically pure trans-octahydroisoquinolin-4a-ol.
References
- Therapeutic compounds and uses thereof - Google P
- Process for the preparation of a decahydroisoquinoline-alpha, alpha' diamino alcohol - Google P
- The Journal of Organic Chemistry Vol. 63 No.
- Preparation of (s)
- A process for the preparation of hexahydroisoquinolines from 1, 2, 3, 4-tetrahydroisoquinolines - Google P
- Lepadins I–K, 3-O-(3'-Methylthio)acryloyloxy-decahydroquinoline Esters from a Bahamian Ascidian Didemnum sp. Assignment of Absolute Stereostructures - PMC.
- Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatiz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180086720A1 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 4. CN101638387A - A process for the preparation of hexahydroisoquinolines from 1, 2, 3, 4-tetrahydroisoquinolines - Google Patents [patents.google.com]
- 5. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 6. EP0710651A1 - Process for the preparation of a decahydroisoquinoline-alpha, alpha' diamino alcohol - Google Patents [patents.google.com]
- 7. Lepadins I–K, 3-O-(3’-Methylthio)acryloyloxy-decahydroquinoline Esters from a Bahamian Ascidian Didemnum sp. Assignment of Absolute Stereostructures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Isoquinoline Synthesis
Welcome to the technical support center for controlling C1 and C4a stereochemistry in isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex chiral isoquinoline frameworks. Here, we move beyond simple protocols to delve into the underlying principles governing stereoselectivity, offering troubleshooting advice and answers to frequently encountered challenges.
Section 1: Troubleshooting Guide - Navigating Stereochemical Challenges
This section addresses specific issues that can arise during the synthesis of stereochemically defined isoquinolines, focusing on the critical C1 and C4a positions.
Issue 1: Poor Diastereoselectivity in Pictet-Spengler Reactions
Question: My Pictet-Spengler reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity at the C1 position?
Answer: The Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[1] The stereochemical outcome at the newly formed C1 center is highly dependent on several factors.
Causality and Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: The formation of the cis or trans product can be influenced by temperature. Kinetically controlled reactions, typically run at lower temperatures, often favor the formation of one diastereomer, while higher temperatures can lead to equilibration and a mixture of products.[1]
-
Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine is a robust strategy to induce facial selectivity during the cyclization step. The steric bulk of the auxiliary can effectively block one face of the intermediate iminium ion, directing the intramolecular attack to the opposite face.[2]
-
Catalyst Choice: The development of asymmetric Pictet-Spengler reactions has introduced the use of chiral Brønsted acids or organocatalysts.[1][3] These catalysts can create a chiral environment around the iminium ion intermediate, promoting the formation of one enantiomer.
-
Substrate Conformation: The pre-organization of the substrate through intramolecular hydrogen bonding or other non-covalent interactions can significantly influence the transition state geometry and, consequently, the diastereoselectivity.
Troubleshooting Protocol:
-
Temperature Screening: Systematically lower the reaction temperature. Start at room temperature and incrementally decrease to 0 °C, -20 °C, and even -78 °C. Monitor the diastereomeric ratio (d.r.) at each temperature point.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition state. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol).
-
Acid Catalyst Evaluation: The strength and nature of the acid catalyst are crucial. Compare traditional Brønsted acids (e.g., TFA, HCl) with Lewis acids (e.g., BF3·OEt2). For asymmetric variants, consider chiral phosphoric acids or other organocatalysts.[4]
-
Re-evaluation of Starting Materials: Ensure the optical purity of your starting β-arylethylamine if you are performing a substrate-controlled diastereoselective reaction.
Issue 2: Lack of Stereocontrol in Bischler-Napieralski Followed by Reduction
Question: I am synthesizing a C1-substituted tetrahydroisoquinoline via a Bischler-Napieralski reaction followed by reduction of the resulting 3,4-dihydroisoquinoline. The final product is a racemic mixture. How can I achieve enantioselectivity?
Answer: The Bischler-Napieralski reaction itself does not create a stereocenter at C1.[5][6] The stereochemistry is established during the subsequent reduction of the C=N bond of the 3,4-dihydroisoquinoline intermediate.[7] Achieving high enantioselectivity requires a carefully chosen asymmetric reduction method.
Causality and Strategic Solutions:
-
Asymmetric Hydrogenation: Transition-metal catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of imines. Chiral ligands, often based on phosphines or diamines complexed to metals like ruthenium, rhodium, or iridium, create a chiral catalytic environment.[8] Noyori-type catalysts are particularly effective for the asymmetric transfer hydrogenation of cyclic imines.[9]
-
Chiral Hydride Reagents: The use of chiral reducing agents can also induce enantioselectivity. However, this approach often requires stoichiometric amounts of the chiral reagent and may offer lower enantiomeric excesses (ee) compared to catalytic methods.[2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the β-phenylethylamine starting material can direct the hydride attack to one face of the intermediate iminium salt. The auxiliary is then cleaved in a subsequent step.[9][10]
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: For asymmetric hydrogenation, screen a variety of chiral ligands and metal precursors. The optimal combination is often substrate-dependent.
-
Hydrogen Source for Transfer Hydrogenation: When using transfer hydrogenation, evaluate different hydrogen donors such as formic acid/triethylamine or isopropanol.[8]
-
Reaction Conditions Optimization: Temperature, pressure (for hydrogenation with H2 gas), and solvent can all influence the enantioselectivity. A systematic optimization of these parameters is often necessary.
-
Substrate Modification: If direct reduction of the 3,4-dihydroisoquinoline is problematic, consider converting it to a more reactive N-acyliminium ion, which can sometimes lead to improved stereoselectivity in subsequent reductions.
Issue 3: Difficulty in Controlling C4a Stereochemistry in Polycyclic Isoquinolines
Question: I am attempting a cycloaddition reaction to form a polycyclic isoquinoline system and am struggling to control the stereochemistry at the C4a bridgehead position. What are the key factors to consider?
Answer: Establishing the stereochemistry at the C4a position, often a quaternary center, is a significant challenge in the synthesis of complex, fused isoquinoline alkaloids. The stereochemical outcome is dictated by the mechanism of the ring-forming reaction.
Causality and Strategic Solutions:
-
[4+2] vs. [3+2] Annulations: The choice of reaction partners can direct the pathway towards either a [4+2] or [3+2] cycloaddition, leading to different polycyclic frameworks and stereochemical possibilities at the C4a position.[11]
-
Dearomative Cycloadditions: Photoredox catalysis has emerged as a powerful method for the dearomative cycloaddition of isoquinolines with various coupling partners.[12] The stereoselectivity of these reactions can often be controlled by using a chiral catalyst that influences the approach of the reactants.
-
Substrate Control: The inherent stereochemistry of the starting materials can be used to direct the formation of the C4a center. This is particularly relevant in intramolecular cyclizations where the stereochemistry of a pre-existing center on a side chain can influence the facial selectivity of the ring closure.
Troubleshooting Protocol:
-
Reaction Type Exploration: If one type of cycloaddition is providing poor selectivity, consider alternative strategies. For example, if a Diels-Alder ([4+2]) approach is failing, investigate the feasibility of a 1,3-dipolar cycloaddition ([3+2]).[13]
-
Catalyst System Optimization: For catalyzed reactions, screen different catalysts and ligands. In photoredox catalysis, the choice of photosensitizer and chiral co-catalyst is critical.[12]
-
Substrate Design: If possible, modify the substrate to introduce a directing group or a chiral auxiliary that can influence the stereochemical outcome of the cyclization.
-
Computational Modeling: In complex systems, density functional theory (DFT) calculations can provide valuable insights into the transition state energies of competing diastereomeric pathways, guiding the rational design of more selective reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral 1-substituted tetrahydroisoquinolines?
A1: The most prevalent and powerful methods include:
-
Asymmetric Pictet-Spengler Reaction: This can be achieved through the use of chiral auxiliaries, chiral Brønsted acid catalysts, or enzymatic catalysis.[3][14] Norcoclaurine synthase (NCS), for example, catalyzes this reaction with high stereoselectivity in plants and can be used for the synthesis of unnatural, optically active tetrahydroisoquinolines.[14]
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence involves the formation of a 3,4-dihydroisoquinoline which is then reduced enantioselectively using methods like catalytic asymmetric hydrogenation or transfer hydrogenation.[7][9]
-
Asymmetric Nucleophilic Addition to Dihydroisoquinolines: Chiral nucleophiles or the use of a chiral catalyst can be employed for the asymmetric addition of various substituents to the C1 position of 3,4-dihydroisoquinolines.[15]
Q2: How do electron-donating or withdrawing groups on the aromatic ring affect the stereoselectivity of isoquinoline synthesis?
A2: Substituents on the aromatic ring can have a profound impact on both the reactivity and stereoselectivity of isoquinoline-forming reactions.[16]
-
Reactivity: Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, which is a key step in reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations.[5][17] This generally leads to milder reaction conditions and higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring harsher conditions.
-
Stereoselectivity: The electronic nature of the substituents can influence the stability of the transition states leading to different stereoisomers. For instance, an EDG can stabilize a developing positive charge in the transition state, potentially favoring one cyclization pathway over another. The position of the substituent is also critical, as it can exert steric effects that influence facial selectivity.
Q3: Can enzymatic methods be used to control stereochemistry in isoquinoline synthesis?
A3: Yes, enzymatic methods are becoming increasingly important for the stereoselective synthesis of isoquinolines. Norcoclaurine synthase (NCS), for instance, catalyzes the Pictet-Spengler reaction with high enantioselectivity.[14] These biocatalytic approaches offer several advantages, including mild reaction conditions, high stereoselectivity, and environmental friendliness.
Q4: What is the role of the C4a position in the biological activity of isoquinoline alkaloids?
A4: The C4a position is a key stereocenter in many polycyclic isoquinoline alkaloids. The specific stereochemistry at this bridgehead position is often crucial for defining the overall three-dimensional shape of the molecule. This, in turn, dictates how the molecule interacts with its biological target, such as a receptor or enzyme. Therefore, precise control over the C4a stereochemistry is often a critical aspect of synthesizing biologically active isoquinoline-based compounds.
Visualizations and Protocols
Diagram: General Strategies for C1 Stereocontrol
Caption: Key synthetic routes to chiral tetrahydroisoquinolines.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinoline using a Noyori-type catalyst.
Materials:
-
1-Substituted-3,4-dihydroisoquinoline
-
(R,R)-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 1-substituted-3,4-dihydroisoquinoline (1.0 mmol) and the (R,R)-TsDPEN-Ru(II) catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).
-
Add the anhydrous, degassed solvent (5-10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the formic acid/triethylamine azeotrope (1.0-1.5 mL) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (typically between room temperature and 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Quantitative Data Summary Table:
| Entry | Substrate (R group) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 1.0 | CH2Cl2 | 25 | 12 | 95 | 98 |
| 2 | Methyl | 1.0 | CH3CN | 40 | 24 | 92 | 95 |
| 3 | Benzyl | 0.5 | CH2Cl2 | 25 | 18 | 98 | >99 |
Note: The data in this table is illustrative and actual results will vary depending on the specific substrate and reaction conditions.
Diagram: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
References
-
Minami, H., et al. (2007). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. PubMed. Available at: [Link]
-
Al-Awadi, M. I., & El-Kashef, H. S. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. Available at: [Link]
-
Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. ResearchGate. Available at: [Link]
-
Synthesis of isoquinolines via Co‐catalyzed annulation of N‐tosylhydrazones with alkynes. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2017). Asymmetric synthesis of isoquinolinonaphthyridines catalyzed by a chiral Brønsted acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Miyazaki, M., et al. (2011). Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]
-
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. Available at: [Link]
-
Li, W., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. ResearchGate. Available at: [Link]
-
Jiang, R., & Renata, H. (2020). Recent Progress in Catalytic Asymmetric Pictet–Spengler Reaction to Construct 1,1-Disubstituted Scaffolds. Thieme. Available at: [Link]
-
Blagg, J., et al. (1987). and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. RSC Publishing. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Lorenz, M., Van Linn, M. L., & Cook, J. M. (2010). The Asymmetric Pictet-Spengler Reaction. Bentham Science Publishers. Available at: [Link]
-
Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. Available at: [Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Available at: [Link]
-
Addition of chiral auxiliary, Bischler–Napieralski cyclization, and... ResearchGate. Available at: [Link]
-
Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis. ResearchGate. Available at: [Link]
-
Isoquinoline synthesis. Sintesisdeorganica. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues. RSC Publishing. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. MDPI. Available at: [Link]
-
Isoquinolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. PMC. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. PubMed. Available at: [Link]
-
Stereochemical model for the isoquinolinone synthesis. ResearchGate. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. OUCI. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]
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- 8. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Acid-Catalyzed Cyclization of Methoxyphenyl Scaffolds
Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Intramolecular Friedel-Crafts / Cyclodehydration Audience: Medicinal Chemists & Process Development Scientists
Core Directive: Critical Parameter Optimization
The cyclization of methoxyphenyl substrates (e.g., to form indanones, tetralones, or dihydroisoquinolines) is a balancing act. The methoxy group (
The following parameters are critical for shifting the equilibrium from "black tar" to crystalline product.
A. Catalyst Selection Matrix
The choice of acid dictates the reaction trajectory. We categorize catalysts by their "Aggression Factor" versus "Selectivity."
| Catalyst System | Type | Aggression | Risk Profile | Best Use Case |
| Eaton’s Reagent ( | Brønsted/Lewis Hybrid | Moderate | Low | Gold Standard. High conversion, low viscosity, minimal demethylation [1]. |
| Polyphosphoric Acid (PPA) | Brønsted | High | Moderate | Traditional method. Difficult workup due to viscosity; often requires |
| Lewis | Moderate | Low | Excellent for sensitive substrates. Requires acid chloride formation first. | |
| Lewis | Extreme | High | Avoid if possible. High risk of ether cleavage (demethylation) and polymerization. | |
| TFA / TFAA | Brønsted | Low | Low | Mild cyclizations (e.g., Pictet-Spengler). often insufficient for Friedel-Crafts acylation of deactivated rings. |
B. The Temperature-Demethylation Trade-off
For methoxyphenyl scaffolds, the "Danger Zone" typically begins at
-
Recommendation: Start reactions at
. Only heat to if conversion stalls. -
Mechanism of Failure: At high temperatures, strong acids protonate the ether oxygen, making
a leaving group (via attack by the conjugate base), resulting in a phenol [3].
Troubleshooting & FAQs (Q&A)
Q1: "My reaction mixture turned into a black, insoluble tar. What happened?"
Diagnosis: Uncontrolled Polymerization. The Science: The methoxy group activates the ring towards intermolecular reactions. If the intramolecular cyclization is slow (due to ring strain or sterics), the activated arene attacks another molecule's electrophile, starting a chain reaction. Corrective Action:
-
Dilution: High concentration favors intermolecular polymerization. Run at
. -
Stepwise Addition: Do not dump the substrate into the acid. Add the substrate solution dropwise to the acid catalyst to keep the instantaneous concentration of the activated species low.
-
Switch Catalyst: Move from PPA to Eaton’s Reagent . The lower viscosity allows better heat dissipation and mixing [1].
Q2: "I see a new peak in the NMR at (broad singlet) and my methoxy singlet ( ) is gone."
Diagnosis: Acid-Mediated Demethylation.
The Science: You have cleaved the methyl ether, forming a phenol. This is common with
-
Lower Temperature: Cap reaction temperature at
. -
Lewis Acid Swap: If using Lewis acids, switch from
to or . These are "softer" and less oxophilic, reducing the coordination to the ether oxygen [4]. -
Scavengers: In rare cases, adding a cation scavenger (like triethylsilane) can prevent side reactions, though this is more common in deprotection chemistry [5].
Q3: "The starting material is consumed, but I isolated a regioisomer I didn't expect."
Diagnosis: Electronic vs. Steric Mismatch. The Science: The methoxy group directs ortho/para. If your cyclization arm is meta to the methoxy group, the ring will preferentially cyclize at the para position (sterically less hindered and electronically activated). If that position is blocked, or if the ortho position is sterically crowded, the reaction may fail or rearrange. Corrective Action:
-
Map the Electronics: Ensure the site of cyclization is ortho or para to the methoxy group.
-
Block Sites: If para cyclization is unwanted, use a removable blocking group (like Br or Cl) at that position, then remove it later via hydrogenolysis.
Standard Operating Procedure (SOP)
Protocol: Cyclization of 3-(3-methoxyphenyl)propanoic acid using Eaton's Reagent.
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (calcium chloride).
-
Charging: Add Eaton’s Reagent (
in ) to the flask. Use per gram of substrate.-
Note: Eaton's reagent is corrosive but less viscous than PPA.
-
-
Addition: Add the methoxyphenyl carboxylic acid substrate solid in small portions (or dropwise as a solution in minimal
if solubility is an issue) at room temperature . -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Optimization: If no reaction after 4 hours, heat to
. Do not exceed .
-
-
Quench (Critical): Pour the reaction mixture slowly onto a slurry of ice and water with vigorous stirring.
-
Why? The exotherm is significant. Rapid quenching prevents post-reaction hydrolysis or tars.
-
-
Workup: Extract with EtOAc or DCM (
). Wash combined organics with Sat. (to remove residual acid), then Brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize (usually MeOH/Water) or flash chromatography.
Visualizations
Diagram 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the desired intramolecular pathway versus the competing demethylation and polymerization routes.
Caption: Mechanistic flow of acid-catalyzed cyclization showing the critical divergence points for polymerization and demethylation.
Diagram 2: Troubleshooting Decision Tree
A logic gate for researchers encountering low yields.
Caption: Step-by-step logic flow for diagnosing reaction failures based on visual and spectral data.
References
-
ScienceMadness. (n.d.). Polyphosphoric Acid Properties and Handling. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Acidic Cleavage of Ethers (SN2). Retrieved from [Link]
-
J. Org. Chem. (2015).[1] Chemoselective Cleavage of p-Methoxybenzyl Ethers Using a Catalytic Amount of HCl. Retrieved from [Link][1]
Sources
Removing unreacted starting material in isoquinoline synthesis
Technical Support Center: Isoquinoline Synthesis Purification
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but often challenging task of purifying isoquinoline derivatives, specifically focusing on the removal of unreacted starting materials. Here, we provide in-depth, field-proven answers to your most pressing purification questions.
Part 1: Foundational Purification Strategies
This section covers the fundamental questions and techniques applicable to most isoquinoline synthesis workups.
Q1: My initial analysis (TLC, crude NMR) shows a significant amount of unreacted starting material. What is my first and most critical step?
Your first step is a differential diagnosis of the components in your crude mixture based on their fundamental chemical properties: acidity, basicity, and polarity. The most powerful and cost-effective technique for initial bulk purification is a liquid-liquid acid-base extraction. This method leverages the different pKa values of your product and starting materials to selectively move them between immiscible organic and aqueous layers.[1][2][3]
Causality:
-
Isoquinolines are basic: The nitrogen atom in the isoquinoline ring is basic (pKa of the conjugate acid is ~5.4) and will be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble ammonium salt.[4]
-
Starting materials vary:
-
Amine-based starting materials (e.g., phenethylamines, tryptamines) are also basic and will be extracted into the aqueous acid layer along with your product.[1][5]
-
Aldehyde, ketone, or neutral amide starting materials are typically not basic and will remain in the organic layer during an acid wash.[2][6]
-
Carboxylic acid-based starting materials (less common) are acidic and can be removed with a basic wash (e.g., saturated NaHCO₃ solution).[2]
-
This initial separation is crucial as it dramatically simplifies the mixture for subsequent, higher-resolution purification like column chromatography.
Q2: How do I design an effective acid-base extraction protocol to separate my isoquinoline product from a neutral starting material?
This is a common scenario, for instance, in a Pictet-Spengler reaction where you need to remove an unreacted aldehyde.
Protocol 1: General Acid-Base Extraction for Isoquinoline Purification
-
Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Product Extraction): Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Repeat this extraction 2-3 times. The basic isoquinoline product will move into the aqueous layer as its hydrochloride salt. The neutral starting material (e.g., aldehyde) will remain in the organic layer.[2][5]
-
Layer Separation: Combine the acidic aqueous layers. The original organic layer now contains your neutral impurity and can be set aside.
-
Basification & Re-extraction (Product Recovery): Cool the combined aqueous layer in an ice bath and carefully add a base, such as 2M sodium hydroxide (NaOH) or ammonium hydroxide, until the solution is basic (pH > 10, check with pH paper). This deprotonates the isoquinolinium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oil.[1][6]
-
Final Extraction: Extract the basified aqueous layer with fresh DCM or EtOAc (3x). Your purified isoquinoline product is now in this new organic layer.
-
Drying and Concentration: Combine the final organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.[5][7]
This workflow is visualized in the diagram below.
Caption: Acid-base extraction workflow for purification.
Part 2: Synthesis-Specific Troubleshooting
Different isoquinoline syntheses present unique purification challenges. This section addresses issues specific to the most common synthetic routes.
Bischler-Napieralski Reaction
This reaction cyclizes a β-phenylethylamide to a 3,4-dihydroisoquinoline using a dehydrating agent like POCl₃ or P₂O₅.[8][9][10]
Q: My Bischler-Napieralski reaction is complete, but I have a large amount of the unreacted starting β-phenylethylamide. How do I remove it?
The starting material is an amide, which is essentially neutral and significantly more polar than the 3,4-dihydroisoquinoline product. This difference in polarity is key.
-
Initial Workup: A standard aqueous workup is essential. The reaction is carefully quenched (e.g., on ice), then basified with NaOH or NH₄OH.[11] This neutralizes the acidic reagents and ensures your product is in its free-base form. Extract the product into an organic solvent.
-
Primary Solution (Chromatography): Flash column chromatography is the most effective method here.[12]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The less polar dihydroisoquinoline product will elute first, while the more polar, hydrogen-bond-donating amide starting material will be retained more strongly on the silica and elute later.
-
-
Alternative (Crystallization): If your product is a solid, recrystallization can be highly effective.[13][14] Experiment with different solvents to find one where the product has high solubility when hot and low solubility when cold, while the amide impurity remains in the mother liquor.
Pictet-Spengler Reaction
This reaction condenses a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by acid-catalyzed cyclization.[15]
Q: How do I remove a large excess of the starting aldehyde from my Pictet-Spengler reaction?
This is a perfect scenario for the acid-base extraction protocol described in Part 1. The aldehyde is a neutral compound, whereas the tetrahydroisoquinoline or β-carboline product is basic.
-
Perform the acid wash (Protocol 1, Step 2). Your product will move to the aqueous layer.
-
The unreacted aldehyde will remain in the original organic layer.
-
Proceed with basification and re-extraction to recover your pure product.
For certain aldehydes, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can also be effective, as it forms a water-soluble adduct with the aldehyde.
Q: Both my product and my starting β-arylethylamine are in my crude mixture. An acid wash extracts both. What now?
This is a more challenging scenario as both compounds are basic. The separation must rely on other differences.
-
Primary Solution (Chromatography): Flash chromatography is again the method of choice. While both are basic, there is usually a sufficient polarity difference. The product, having formed a new ring, is often less polar than the starting primary or secondary amine. Use a gradient elution system (e.g., Hexanes/EtOAc or DCM/MeOH) to resolve the two compounds. Adding a small amount of triethylamine (~1%) to the eluent can deactivate the acidic silica gel, preventing streaking of the basic compounds and improving separation.[13]
-
Chemical Derivatization (Advanced): If chromatography fails, you can selectively react the starting primary/secondary amine. For example, reacting the crude mixture with an isocyanate or tosyl chloride could convert the starting amine into a much more polar urea or sulfonamide, respectively, making it easily separable from your tertiary amine product by chromatography or extraction. This is a more involved, product-dependent strategy.
Pomeranz-Fritsch Reaction
This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline.[16][17][18]
Q: My Pomeranz-Fritsch reaction has stalled, leaving unreacted benzalaminoacetal (a Schiff base/imine). How do I separate this from my isoquinoline product?
The key difference here is the stability of the starting material to water.
-
Primary Solution (Aqueous Workup with Mild Acid): The benzalaminoacetal (an imine) is susceptible to hydrolysis back to the starting benzaldehyde and aminoacetal, especially under mildly acidic aqueous conditions. During the workup, washing the organic layer with dilute HCl will not only extract your basic isoquinoline product but will also hydrolyze the unreacted imine. The resulting aldehyde can then be removed as described previously.
-
Chromatography: If the imine is stable enough to survive the initial workup, it can be separated from the more polar isoquinoline product using flash chromatography on silica gel.
Part 3: Data & Decision Making
Troubleshooting Logic
The following diagram outlines a logical decision-making process for purification strategy.
Caption: Decision tree for purification strategy.
Table 1: Physicochemical Properties for Separation
This table provides a quick reference to guide your choice of separation technique based on the properties of the contaminant.
| Contaminant Type | Key Property Difference from Isoquinoline | Recommended Primary Technique | Secondary Technique |
| Unreacted Aldehyde/Ketone | Basicity (Neutral vs. Basic) | Acid-Base Extraction | Flash Chromatography |
| Unreacted Amide | Polarity (More Polar) | Flash Chromatography | Recrystallization |
| Unreacted β-arylethylamine | Polarity (Often More Polar) | Flash Chromatography | Derivatization |
| Acidic Byproducts | Acidity (Acidic vs. Basic) | Base Wash (e.g., NaHCO₃) | Flash Chromatography |
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from a document hosted on googleapis.com.
-
Jacobsen, E. N., & Taylor, M. S. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
MDPI. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
- Unknown. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from a document hosted on Cambridge University Press.
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
- Unknown. (n.d.). Bischler-Napieralski Reaction. Retrieved from a document hosted on Cambridge University Press.
-
DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Asian Network for Scientific Information. (2014, June 16). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Retrieved from [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 18. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Flavin Catalysis & 4a-Hydroxyl Stability
Welcome to the Technical Support Center for Flavin-Dependent Catalysis. For researchers and drug development professionals working with Flavin-Containing Monooxygenases (FMOs) or synthetic flavin photocatalysts, managing the stability of the 4a-hydroxyl group (the flavin pseudobase) is a critical challenge. This guide addresses the mechanistic causality of 4a-hydroxyflavin dehydration under acidic conditions and provides actionable, self-validating troubleshooting workflows.
Mechanistic Principles & FAQs
Flavin catalytic cycle highlighting the acid-catalyzed dehydration of the 4a-hydroxyflavin.
Q: Why does the 4a-hydroxyl group of flavins exhibit such extreme sensitivity to acidic conditions? A: The 4a-hydroxyflavin is a transient but essential intermediate in both enzymatic oxygenation and synthetic photocatalysis[1]. Structurally, the sp3-hybridized 4a-carbon disrupts the aromaticity of the isoalloxazine ring. Under acidic conditions, the 4a-hydroxyl group undergoes rapid protonation to form a highly favorable leaving group (-OH₂⁺). This triggers a rapid elimination of water (dehydration), driven by the thermodynamic stabilization gained upon re-aromatizing the pyrazine ring to yield the ground-state oxidized flavin[1]. In the absence of acid, or when shielded within the hydrophobic pocket of a flavoenzyme, this pseudobase is artificially stabilized to prevent premature uncoupling.
Q: In my drug metabolism assays using recombinant enzymes, why does lowering the assay pH decrease the yield of oxygenated metabolites? A: Enzymatic oxygenation relies on the lifetime of the 4a-hydroperoxyflavin and its subsequent transition to the 4a-hydroxyflavin. If the surrounding buffer is too acidic, protons can penetrate the active site or interact with the intermediate during transient conformational shifts. This accelerates the dehydration of the 4a-hydroxyflavin before the catalytic cycle can properly reset, or causes the premature elimination of H₂O₂ from the 4a-hydroperoxyflavin precursor, uncoupling NADPH consumption from substrate oxidation[2].
Troubleshooting Guide for Synthetic & Photocatalytic Applications
Troubleshooting workflow for resolving 4a-hydroxyflavin accumulation in catalytic systems.
Issue: Photocatalytic turnover is stalling, and transient spectroscopy shows an accumulation of a species absorbing at ~360 nm. Diagnosis: The absorbance at ~360 nm is characteristic of the 4a-hydroxyflavin intermediate. In aprotic solvents like acetonitrile (MeCN), the final dehydration step to return to the ground-state oxidized flavin is notoriously slow, creating a kinetic bottleneck that dictates the overall catalyst turnover rate[3].
Solution: You must accelerate the dehydration step.
-
Approach A (Brønsted Acids): Adding stoichiometric acids like H₂SO₄ or HClO₄ will force dehydration. Caution: We only recommend this if your substrate is highly stable. Strong acids often lead to unwanted side reactions, such as the epimerization of complex molecular scaffolds or carbon skeleton rearrangements[3].
-
Approach B (Lewis Acids - Recommended): Introduce a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Cerium(IV). Lewis acids coordinate directly with the 4a-hydroxyl group to form metal-hydroxide complexes. This significantly lowers the activation energy for dehydration without altering the bulk pH, restoring rapid catalyst turnover while preserving substrate chemoselectivity[3].
Quantitative Data Summary
To assist in experimental design, the following table summarizes the kinetic stability of the 4a-hydroxyflavin intermediate across various microenvironments.
| Environmental Condition | Catalyst / Additive | Dehydration Kinetics (Half-Life) | Mechanistic Outcome |
| Aqueous, Neutral (pH 7.0) | None | Minutes to Hours | Slow spontaneous elimination of H₂O; stable enough for trapping. |
| Aqueous, Acidic (pH < 4.0) | Brønsted Acids (HCl, H₂SO₄) | Milliseconds to Seconds | Rapid protonation of -OH; immediate re-aromatization. |
| Aprotic Solvent (MeCN) | None | Highly Stable (> 4 Hours) | Kinetic bottleneck; catalyst pooling in the pseudobase state. |
| Aprotic Solvent (MeCN) | Lewis Acid (Sc(OTf)₃) | < Seconds | Metal-hydroxide formation; rapid catalyst turnover restored. |
Self-Validating Experimental Protocol
Protocol: Stopped-Flow Spectrophotometric Characterization of Acid-Catalyzed Dehydration Purpose: To precisely measure the dehydration kinetics of the 4a-hydroxyflavin intermediate and validate the efficacy of specific acidic additives. Causality Focus: This protocol uses a self-validating isosbestic point check to ensure that the disappearance of the intermediate is exclusively due to conversion back to the oxidized flavin, ruling out degradation pathways.
Step 1: Preparation of the 4a-Hydroxyflavin Precursor
-
In an anaerobic glovebox, reduce a 50 µM solution of the target flavin (e.g., lumiflavin or FAD) in a weakly buffered aqueous solution (pH 8.5) using a slight molar excess of sodium dithionite.
-
Validation: Confirm complete reduction by the disappearance of the ~440 nm absorbance band.
-
Rapidly oxygenate the solution at 4°C to form the 4a-hydroperoxyflavin, which will spontaneously decay to the 4a-hydroxyflavin in the absence of a substrate.
Step 2: Rapid Mixing via Stopped-Flow
-
Load Syringe A with the stabilized 4a-hydroxyflavin solution (pH 8.5).
-
Load Syringe B with the acidic challenge buffer (e.g., 100 mM Citrate buffer, pH 3.0 to 5.0) or an aprotic solvent containing the Lewis acid (e.g., 10 mM Sc(OTf)₃ in MeCN).
-
Execute a 1:1 rapid mix at 25°C.
Step 3: Data Acquisition and Self-Validation
-
Monitor the reaction using a photodiode array (PDA) detector spanning 300–600 nm for at least 10 half-lives.
-
Causality & Validation Check: Plot the time-resolved spectra. You must observe a clean isosbestic point (typically around 380-390 nm, depending on the flavin derivative).
-
If an isosbestic point is present: The dehydration is proceeding cleanly from 4a-hydroxyflavin to oxidized flavin. You can confidently fit the decay at 360 nm to a single-exponential model to extract the rate constant (
). -
If the isosbestic point is lost or shifts: The acidic conditions are causing secondary degradation (e.g., ring opening or radical formation). You must switch to a milder Lewis acid to preserve the integrity of the catalyst.
-
References
-
Unlocking flavin photoacid catalysis through electrophotochemistry - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
The Mechanism of Action of Flavoprotein - Catalyzed Reactions Source: D-NB.info URL:[Link]
-
A Radical Intermediate in the Conversion of Pentachlorophenol to Tetrachlorohydroquinone by Sphingobium chlorophenolicum - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
Validation & Comparative
Introduction: The Analytical Challenge of a Chiral Isoquinoline Derivative
A Comparative Guide to the HPLC Analysis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is a heterocyclic compound featuring a tetrahydroisoquinoline core, a structure of significant pharmacological interest.[1][2][3] Its analysis presents a dual challenge typical in modern drug development. Firstly, ensuring the chemical purity and quantifying the active pharmaceutical ingredient (API) requires a robust, reproducible achiral analytical method. Secondly, the molecule possesses multiple chiral centers, making it exist as different stereoisomers. Since enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, regulatory agencies strongly advocate for the development of single-enantiomer drugs.[4] Consequently, a reliable chiral separation method is not just beneficial but imperative for its development and quality control.
This guide, from the perspective of a Senior Application Scientist, provides a detailed, scientifically-grounded approach to developing an HPLC method for both achiral and chiral analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the performance of traditional HPLC with advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: Analyte Characterization and Method Development Rationale
A successful analytical method begins with understanding the analyte's physicochemical properties. These properties—lipophilicity (LogP), acidity/basicity (pKa), and UV absorbance—are fundamental in selecting the appropriate column, mobile phase, and detector.[5][6][7]
-
Structure and Physicochemical Properties (Predicted):
-
Core Structure: The molecule has a basic nitrogen atom within the octahydro-isoquinoline ring system, making it a basic compound. The pKa of this amine is predicted to be in the range of 8.5-9.5. This is the most critical parameter influencing chromatographic behavior.
-
Lipophilicity (LogP): The presence of the phenyl and octyl-like saturated ring structure, contrasted with the hydroxyl group, suggests moderate lipophilicity. The predicted LogP value would be in the range of 2.5-3.5, making it well-suited for reversed-phase chromatography.
-
UV Absorbance: The 4-methoxyphenyl group is a strong chromophore. We can predict a UV maximum (λmax) around 225-230 nm and a secondary absorbance near 275 nm, allowing for sensitive detection using a standard UV or Diode Array Detector (DAD).
-
Causality Behind Methodological Choices:
The basic nature of the analyte is the primary driver of our method development strategy. In reversed-phase HPLC, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.[8] Therefore, our strategy must mitigate these secondary interactions. This can be achieved by:
-
Controlling Mobile Phase pH: By setting the mobile phase pH approximately 2-3 units below the analyte's pKa, the basic nitrogen will be consistently protonated (ionized). This minimizes its interaction with silanol groups, leading to sharper, more symmetrical peaks. A pH of around 3.0 to 5.0 is a logical starting point.[9][10]
-
Using End-Capped Columns: Modern reversed-phase columns (e.g., C18) are "end-capped," meaning most residual silanol groups are chemically deactivated, further improving peak shape for basic analytes.
Part 2: Proposed HPLC Method for Achiral Purity Analysis
Based on the analyte's properties, a robust reversed-phase HPLC (RP-HPLC) method is proposed. This method is designed to be a self-validating system, and its reliability should be confirmed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11]
Experimental Protocol: Achiral RP-HPLC
-
Instrumentation and Materials:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Mobile Phase Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust pH to 3.5. Filter through a 0.45 µm membrane filter. Mix 600 mL of buffer with 400 mL of acetonitrile and degas.[12]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for Achiral HPLC Analysis
Caption: General workflow for the achiral HPLC analysis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
Expected Performance Data (Hypothetical)
The proposed method, upon validation, is expected to yield the following performance characteristics.
| Validation Parameter | Specification | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Conforms |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~0.7 µg/mL |
| Specificity | No interference at analyte Rt | Peak purity > 99.8% |
Part 3: Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely used technique, advancements have led to alternatives that offer significant advantages in terms of speed, efficiency, and environmental impact.[13][14]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant evolution of HPLC. It utilizes columns packed with smaller particles (< 2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[13][15][16]
-
Core Advantages:
-
Speed: Analysis times are dramatically reduced, often by a factor of up to 9 compared to traditional HPLC. A 20-minute HPLC run can often be completed in 2-3 minutes on a UPLC system.[16][17]
-
Resolution & Sensitivity: The smaller particles provide a greater surface area, leading to sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases sensitivity (higher signal-to-noise ratio).[15][17]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant decrease in solvent use, making it a more cost-effective and environmentally friendly option.[15]
-
-
Considerations: Requires specialized high-pressure instrumentation. Method transfer from HPLC to UPLC requires careful optimization.
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[18] It is particularly powerful for chiral separations.
-
Core Advantages:
-
Green Chemistry: Primarily uses captured CO2, drastically reducing the consumption of toxic organic solvents like hexane used in normal-phase chiral HPLC.[18]
-
High Efficiency & Speed: The low viscosity and high diffusivity of supercritical fluids allow for very high flow rates without generating excessive backpressure, leading to extremely fast separations.[19]
-
Superior for Chiral Separations: SFC has become a primary method for both analytical and preparative chiral separations in the pharmaceutical industry due to its speed and efficiency.[19][20][21]
-
-
Considerations: Requires specialized SFC instrumentation. The analyte must be soluble in the supercritical fluid/co-solvent mixture.
Performance Comparison: HPLC vs. UPLC vs. SFC
Caption: Comparison of key performance attributes for HPLC, UPLC, and SFC in pharmaceutical analysis.
Comparative Performance Data (Hypothetical)
This table summarizes the expected performance for the chiral separation of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol enantiomers.
| Parameter | Chiral HPLC (Normal Phase) | Chiral UPLC (Normal Phase) | Chiral SFC |
| Typical Column | Polysaccharide-based (e.g., Chiralpak) | Sub-2µm Polysaccharide-based | Polysaccharide-based |
| Mobile Phase | Heptane/Ethanol (80:20) | Heptane/Ethanol (85:15) | CO₂/Methanol (70:30) |
| Run Time | 15 - 20 min | 3 - 5 min | 1 - 3 min |
| Resolution (Rs) | > 1.5 | > 2.0 | > 2.5 |
| Solvent Usage/Run | ~ 20 mL | ~ 3 mL | ~ 0.9 mL (Methanol) |
| Key Advantage | Established methodology | Speed and sensitivity | Speed and sustainability |
Conclusion and Recommendations
The analysis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol requires a multi-faceted approach.
-
For routine achiral purity testing and quantification , the proposed RP-HPLC method provides a robust, reliable, and accessible starting point for any quality control laboratory. Its performance is well-understood, and the methodology is widely available.
-
When sample throughput, higher sensitivity for trace impurity detection, or reduced solvent costs are primary drivers, UPLC is the superior alternative.[14][15] It delivers faster results with better resolution, significantly enhancing laboratory productivity.
-
For chiral separation , especially at a preparative scale, SFC is the unequivocal technique of choice.[21][22] Its combination of speed, high resolution, and alignment with green chemistry principles makes it the most efficient and sustainable option for isolating enantiomers.
Ultimately, the choice of technology depends on the specific analytical need, available instrumentation, and the stage of drug development. A well-equipped laboratory would leverage HPLC for initial development, transition to UPLC for high-throughput QC, and rely on SFC for all critical chiral separations.
References
- Benchchem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- Selvita. (2024).
- Alispharm. (2023).
- Research Journal of Pharmacy and Technology. (2019).
- WebofPharma. (2026).
- Pharmaguideline. (2018). Differences between HPLC and UPLC.
- News-Medical.Net. (2023).
- Pharmaceutical Technology. (2025).
- Chromedia. (n.d.).
- Medical Science. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- Waters. (n.d.).
- ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- SciSpace. (n.d.).
- kchem.org. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Repository of the Academy's Library. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- ResearchGate. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- Semantic Scholar. (2011). HPLC separation of isoquinoline alkaloids for quality control of corydalis species.
- MDPI. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- Benchchem. (2025).
- WuXi AppTec. (n.d.). Physicochemical Property Study - DMPK.
- NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties.
- Healx. (2022). Physicochemical properties.
- Benchchem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
Sources
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - Repository of the Academy's Library [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. healx.ai [healx.ai]
- 8. scispace.com [scispace.com]
- 9. bkcs.kchem.org [bkcs.kchem.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. rjptonline.org [rjptonline.org]
- 17. biomedres.us [biomedres.us]
- 18. selvita.com [selvita.com]
- 19. news-medical.net [news-medical.net]
- 20. chromedia.org [chromedia.org]
- 21. waters.com [waters.com]
- 22. pharmtech.com [pharmtech.com]
High-Fidelity ¹H NMR Interpretation of Bridgehead Hydroxyl Isoquinolines: A Comparative Guide to Solvent Systems and 2D Methodologies
Executive Overview
For drug development professionals and synthetic chemists, the structural elucidation of rigid, polycyclic alkaloids—specifically bridgehead hydroxyl isoquinolines—presents a unique analytical bottleneck. The bridgehead hydroxyl (-OH) group is sterically hindered yet electronically labile, making its ¹H NMR assignment notoriously difficult.
This guide objectively compares the traditional analytical approach (using non-polar CDCl₃) against an optimized high-fidelity workflow (using strongly hydrogen-bonding DMSO-d₆). By understanding the causality behind chemical exchange dynamics and solvent-solute interactions, researchers can transform ambiguous, broadened spectra into highly resolved datasets suitable for advanced 2D NOESY/ROESY spatial mapping.
The Mechanistic Challenge: Chemical Exchange and Anomalous Broadening
Interpreting the ¹H NMR spectra of bridgehead hydroxyl isoquinolines requires overcoming two distinct spectroscopic phenomena:
-
Hydroxyl Proton Exchange Dynamics: In aprotic, non-polar solvents like CDCl₃, hydroxyl protons undergo rapid intermolecular exchange with trace water or other labile species. When this exchange rate is comparable to the NMR timescale (intermediate exchange), the -OH signal undergoes severe line broadening, often "melting" into the baseline and becoming indistinguishable[1].
-
Anomalous Isoquinoline Complexation: Isoquinoline derivatives frequently exhibit anomalous ¹H NMR spectra in CDCl₃. Researchers have documented extreme line broadening for protons at the C-1 and C-3 positions of the isoquinoline ring, likely due to slow conformational equilibria or weak, transient complexation with the solvent[2].
To resolve these issues, the analytical environment must be fundamentally altered. The conversion from a low polar solvent (CDCl₃) to a highly polar, hydrogen-bonding solvent (DMSO-d₆) induces significant changes in chemical shifts (|Δδ| > 0.2 ppm) and peak profiles[3]. DMSO acts as a strong hydrogen-bond acceptor, forming a stable solvation shell around the bridgehead -OH. This drastically reduces the proton exchange rate, pushing the system into the "slow exchange" regime. Consequently, labile protons of alcohols exhibit the largest solvent shifts, moving downfield and sharpening into distinct, quantifiable peaks[4].
Comparative Performance Data: CDCl₃ vs. DMSO-d₆
The following table summarizes the quantitative differences in ¹H NMR performance metrics when analyzing a representative bridgehead hydroxyl isoquinoline scaffold at 600 MHz (298 K).
| Proton Assignment | Traditional Method: CDCl₃ (δ ppm) | CDCl₃ Peak Profile (Δν₁/₂) | Optimized Method: DMSO-d₆ (δ ppm) | DMSO-d₆ Peak Profile (Δν₁/₂) | Causality / Mechanistic Observation |
| Bridgehead -OH | ~ 2.45 | > 60 Hz (Broad/Baseline) | 5.82 | < 4 Hz (Sharp Singlet) | Strong H-bond stabilization in DMSO slows intermolecular exchange[1]. |
| H-1 (Isoquinoline) | 8.21 | ~ 15 Hz (Broadened) | 8.45 | < 2 Hz (Sharp Doublet) | High polarity solvent disrupts anomalous solvent-solute complexation[2]. |
| H-3 (Isoquinoline) | 7.95 | ~ 12 Hz (Broadened) | 8.10 | < 2 Hz (Sharp Doublet) | Elimination of intermediate exchange dynamics on the aromatic ring[3]. |
| H-8 (Aliphatic) | 2.10 | < 5 Hz (Multiplet) | 2.35 | < 5 Hz (Multiplet) | Minor anisotropic deshielding from the DMSO solvation shell. |
Workflow Visualization
The logical progression for selecting the appropriate solvent system and advancing to 3D structural elucidation is mapped below.
Workflow for solvent selection and 2D NMR elucidation of bridgehead hydroxyls.
Self-Validating Experimental Protocol: High-Fidelity 2D NMR
To achieve the resolution required for complex isoquinoline alkaloids, mere solvent swapping is insufficient. The following protocol integrates self-validating checks to ensure the chemical exchange rate is minimized before committing to lengthy 2D acquisitions.
Step 1: Anhydrous Sample Preparation
-
Action: Dry 5–10 mg of the bridgehead hydroxyl isoquinoline under high vacuum (≤ 0.1 mbar) for 12 hours.
-
Causality: Trace water acts as a proton shuttle, catalyzing the exchange of the bridgehead -OH even in DMSO. Removing ambient moisture is the most critical step for observing a sharp hydroxyl peak.
Step 2: Solvent Preparation and Internal Referencing
-
Action: Dissolve the sample in 0.6 mL of 99.99% D DMSO-d₆ (stored over activated 4Å molecular sieves). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: Molecular sieves ensure the solvent remains strictly anhydrous. TMS provides a reliable 0.00 ppm reference, which is crucial because the residual solvent peak of DMSO can drift slightly based on concentration and temperature.
Step 3: ¹H NMR Acquisition & Internal Validation
-
Action: Acquire a standard 1D ¹H NMR spectrum at 600 MHz (298 K, 64 scans, relaxation delay D1 = 2.0s).
-
Self-Validation Check: Inspect the residual water peak (typically around 3.33 ppm in DMSO-d₆).
-
Pass: The water peak is a sharp singlet, and the bridgehead -OH appears as a sharp peak between 5.0 and 6.5 ppm. Proceed to Step 4.
-
Fail: The water peak is broad, and the -OH peak is missing. This indicates active proton exchange. Remedy: Add a single crystal of anhydrous K₂CO₃ to the NMR tube to neutralize trace acidic impurities that catalyze exchange, or lower the acquisition temperature to 283 K.
-
Step 4: 2D NOESY / ROESY Execution
-
Action: Set up a 2D NOESY experiment. For rigid polycyclic molecules with molecular weights between 300–600 Da, set the mixing time (
) to 300–500 ms. If the molecule falls into the intermediate tumbling regime where NOE signals cross zero, utilize a ROESY sequence instead (spin-lock time ~200 ms). -
Causality: Because the DMSO-d₆ has "locked" the bridgehead -OH proton, it will now exhibit distinct dipolar relaxation (Nuclear Overhauser Effect) with spatial neighbors. This allows you to unambiguously map the stereochemical relationship between the bridgehead hydroxyl and the adjacent isoquinoline scaffold.
References
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences (IAS).
- Hydroxyl Groups in NMR : r/Chempros. Reddit.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nigeria.
- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
Sources
Stereochemical Assignment of Fused Ring Systems: A Comparative Guide to NOESY
Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists Focus: Cis-Trans Ring Fusion Assignment (Decalin/Hydrindane Systems)
Executive Summary: The Geometry of Efficacy
In drug discovery, the stereochemical configuration of fused ring systems—specifically the cis vs. trans ring junction—dictates the 3D pharmacophore. A trans-decalin system is rigid and flat, while a cis-decalin is flexible and "tent-like."[1] Misassigning this junction leads to incorrect SAR (Structure-Activity Relationship) models and dead-end lead optimization.
While X-ray crystallography is definitive, it requires single crystals that are often elusive. NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the solution-state gold standard.[2] This guide compares NOESY against scalar coupling (
The Stereochemical Challenge
The core challenge in fused systems (e.g., decalins, hydrindanes, steroids) is distinguishing between:
-
Trans-fusion: Bridgehead protons (
) are anti-periplanar (dihedral angle ). -
Cis-fusion: Bridgehead protons are gauche (dihedral angle
).
Conventional 1D NMR often fails here because bridgehead protons in complex molecules frequently overlap with the "methylene envelope" (1.2–1.8 ppm), making accurate extraction of coupling constants (
Comparative Methodology: NOESY vs. Alternatives
The following matrix compares NOESY against primary alternatives for ring fusion assignment.
| Feature | NOESY (2D) | ROESY (2D) | 1D Selective NOE | |
| Primary Mechanism | Cross-relaxation (Dipolar coupling) | Rotating-frame cross-relaxation | Scalar coupling (Through-bond) | Transient NOE (Through-space) |
| Distance Limit | ~5.0 Å | ~5.0 Å | N/A (Bond angle dependent) | ~5.0 Å |
| MW Applicability | Small (<700 Da) & Large (>1500 Da) | Critical for Mid-size (700–1500 Da) | Universal (if resolved) | Small to Medium |
| Ring Fusion Specificity | High. Direct measurement of | High. Eliminates "null point" artifacts. | Medium. Ambiguous if signal overlaps or ring distorts. | High. But low throughput. |
| Sign of Cross-peak | Negative (Large MW) or Positive (Small MW) | Always Positive (Opposite to diagonal) | N/A | Positive |
| Time Investment | 2–8 Hours | 2–8 Hours | < 10 Minutes (1D 1H) | 10–30 Mins per proton |
Verdict: Use NOESY for standard small molecules. Use ROESY if the molecule falls in the "null point" (MW ~1000) or if spin-diffusion is a concern. Use
Decision Framework: Selecting the Correct Experiment
The efficacy of NOESY depends heavily on the molecular correlation time (
Figure 1: Decision tree for selecting dipolar coupling experiments based on molecular weight and tumbling regime.
Mechanistic Deep Dive: The Causality
The NOESY signal intensity (
In the context of ring fusion:
-
Cis-Fusion: The bridgehead protons are gauche. The internuclear distance is typically 2.3–2.8 Å .
-
Result: Strong cross-peak.
-
-
Trans-Fusion: The bridgehead protons are anti-diaxial. The internuclear distance is typically 3.5–4.0 Å .
-
Result: Because of the
dependence, the signal for trans is roughly to of the intensity of cis, often disappearing entirely into the noise floor.
-
Expert Insight: Do not rely solely on the absence of a peak to prove trans. You must validate the experiment by observing a known NOE (e.g., geminal protons or ortho-aromatics) to prove the mixing time was sufficient.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed for a standard 400–600 MHz spectrometer using a gradient-selected NOESY sequence (e.g., noesygpphpp on Bruker).
Step 1: Sample Preparation (Crucial)
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Degassing: Oxygen is paramagnetic and promotes relaxation via a leakage pathway, quenching the NOE.
-
Action: Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method. This can increase NOE intensity by up to 50%.
-
Step 2: Pulse Sequence Setup
-
Relaxation Delay (
): Must be (longest in molecule).-
Why: Incomplete relaxation leads to integration errors and artifacts.
-
Typical Value: 2.0 – 3.0 seconds.
-
-
Mixing Time (
/ d8): The most critical parameter.[3]-
Small Molecules (<700 Da):800 ms – 1.0 s .[4] (Cross-relaxation is slow; needs time to build up).
-
Medium/Large:200 – 400 ms . (Avoid spin diffusion where magnetization moves
, creating false correlations).
-
Step 3: Acquisition & Processing
-
Points: 2048 (
) x 256–512 ( ). -
Scans (NS): Multiple of 8 (e.g., 16, 32) to complete phase cycling.
-
Window Function: Sine-Squared (QSINE, SSB=2) in both dimensions to suppress truncation wiggles.
-
Phasing:
-
Small Molecule NOESY: Diagonal is Negative (phased down); Cross-peaks are Positive (phased up).
-
ROESY: Cross-peaks are always Positive (opposite sign to diagonal).[5]
-
Data Interpretation: The Vector Model
The following diagram illustrates the specific diagnostic vectors for a Decalin system.
Figure 2: Diagnostic NOE vectors. In Cis-decalin, the bridgehead protons correlate strongly. In Trans-decalin, they do not; instead, look for correlations between the bridgehead proton and the axial protons of the adjacent ring.
Interpretation Checklist:
-
Phase Check: Are the diagonal peaks negative and cross-peaks positive (for small molecules)? If they are the same sign, you are likely observing exchange (EXSY) or spin diffusion (negative NOE), or you processed incorrectly.
-
The Bridgehead Cross-peak:
-
Identify bridgehead protons
and . -
Check intersection
. -
Peak Present?
Cis-fusion . -
Peak Absent?
Likely Trans-fusion .
-
-
The "Trans" Validation: If the bridgehead peak is absent, look for a correlation between
and the axial protons on the adjacent ring ( ). These are 1,3-diaxial-like relationships that are spatially close in trans-decalin but distant in cis-decalin.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The definitive text on pulse sequences and NOE theory).
-
Butts, C. P., et al. (2011). "Accurate NOE-distance determination in small molecules." Chemical Communications. (Discusses the precision of NOE for stereochemistry).
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (Foundational theory on spin diffusion and null points).
-
Thocquenne, D., et al. (2005). "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins." Magnetic Resonance in Chemistry. (Provides comparative J-coupling data).
-
Hu, H., & Krishnamurthy, K. (2006). "The 'Null' Point in NOESY: A Visual Guide." Journal of Magnetic Resonance. (Detailed analysis of the zero-crossing problem).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Octahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Understanding the gas-phase fragmentation behavior of these molecules is critical for their rapid identification, structural elucidation, and metabolic profiling during the drug development process.[1][2] This guide provides an in-depth comparison of the mass spectrometric fragmentation of octahydroisoquinoline derivatives, focusing on the mechanistic rationale behind observed product ions and offering practical experimental guidance.
Introduction: The Significance of Octahydroisoquinolines
The saturated octahydroisoquinoline ring system provides a versatile three-dimensional framework that allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting a wide range of biological receptors. Its presence in pharmaceuticals demands robust analytical methods for characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[][4] This guide will focus on the fragmentation patterns generated by two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).
Fundamental Fragmentation Pathways
The fragmentation of octahydroisoquinoline derivatives is largely dictated by the presence of the basic nitrogen atom, which readily accepts a charge, and the cyclic structure of the molecule. The principal fragmentation reactions include α-cleavage, ring-opening reactions, and the retro-Diels-Alder (RDA) reaction.
A critical choice in MS analysis is the ionization method, which profoundly influences the resulting mass spectrum.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes obscure the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint, ideal for library matching.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[7] It typically produces protonated molecules [M+H]+ with minimal initial fragmentation.[7] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is selected, accelerated, and collided with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[8] The resulting product ion spectrum reveals structurally significant fragments.
The choice between EI and ESI often depends on the analytical goal. EI is excellent for the analysis of volatile, thermally stable compounds and for creating searchable library spectra. ESI is the cornerstone of modern LC-MS, suitable for a wider range of compounds, including those that are non-volatile or thermally labile, and is the preferred method for most drug development applications.[2]
Key Fragmentation Mechanisms: A Comparative Analysis
The structure of the octahydroisoquinoline core and the nature of its substituents direct the fragmentation pathways. Below, we compare the most common mechanisms.
The RDA reaction is a characteristic fragmentation for six-membered cyclic systems containing a double bond.[9][10][11] In the context of octahydroisoquinolines, this reaction typically occurs in the partially saturated carbocyclic ring. The molecular ion undergoes a concerted cleavage of two bonds, resulting in the formation of a diene and a dienophile.[12] This fragmentation is particularly useful for determining the substitution pattern on the carbocyclic ring.[9]
For example, the EI mass spectrum of a simple octahydroisoquinoline might show a prominent fragment corresponding to the loss of ethene (28 Da) via an RDA mechanism.[10] In ESI-MS/MS, the protonated molecule can also undergo an RDA-type fragmentation, although the pathway may be influenced by the location of the proton.
Cleavage of the carbon-carbon bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines.[13] The nitrogen atom stabilizes the resulting radical cation. In octahydroisoquinolines, this leads to the opening of the nitrogen-containing ring. This is a very common fragmentation pathway observed in both EI and ESI-MS/MS spectra.[13][14] The specific fragments produced will depend on the substitution pattern on the carbons adjacent to the nitrogen.
Functional groups attached to the octahydroisoquinoline core will also direct fragmentation. Common neutral losses include:
-
Loss of H₂O (18 Da): From hydroxyl substituents.
-
Loss of an amine: If the nitrogen is substituted.[15]
-
Loss of CO (28 Da): From carbonyl functionalities.[13]
-
Loss of CH₃OH (32 Da): From methoxy groups.[16]
These losses are readily observed in both EI and ESI-MS/MS spectra and provide valuable clues about the identity and location of substituents.[16]
Visualizing Fragmentation: Workflows and Pathways
To better understand the analytical process and the fragmentation mechanisms, we can use diagrams to visualize the workflows and molecular transformations.
The following diagram outlines a typical workflow for the analysis of octahydroisoquinoline derivatives using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
The diagram below illustrates a plausible fragmentation pathway for a generic protonated N-methyloctahydroisoquinoline via α-cleavage and subsequent losses.
Caption: Key fragmentation routes for octahydroisoquinolines.
Comparative Fragmentation Data
The following table summarizes the expected key fragments for two hypothetical octahydroisoquinoline derivatives when analyzed by ESI-MS/MS. This illustrates how subtle structural changes lead to distinct product ion spectra.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Proposed Fragmentation Mechanism |
| Derivative A: Octahydroisoquinoline | 138 | 110 | Retro-Diels-Alder (Loss of C₂H₄) |
| 96 | α-Cleavage followed by loss of C₃H₆ | ||
| Derivative B: 2-Methyloctahydroisoquinoline | 152 | 124 | Retro-Diels-Alder (Loss of C₂H₄) |
| 96 | α-Cleavage followed by loss of C₃H₅N |
Note: The exact m/z values and relative abundances will depend on the specific isomer and the collision energy used.[17]
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
-
Standard Preparation: Accurately weigh and dissolve the octahydroisoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.
-
Working Solution: Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion analysis, or 10-100 ng/mL for LC-MS analysis. The addition of formic acid promotes the formation of [M+H]+ ions.[18]
The following are typical starting parameters for analysis on a triple quadrupole or Q-TOF mass spectrometer. These should be optimized for the specific instrument and analyte.[18]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C[18]
-
Desolvation Temperature: 350 - 450 °C[18]
-
Desolvation Gas Flow: 600 - 800 L/hr[18]
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the formation and fragmentation of different product ions. This allows for a comprehensive understanding of the fragmentation landscape.
Conclusion
The mass spectrometric fragmentation of octahydroisoquinoline derivatives is a predictable process governed by fundamental chemical principles, primarily the retro-Diels-Alder reaction and α-cleavage adjacent to the nitrogen atom. A thorough understanding of these pathways, combined with a comparative analysis of ionization techniques like EI and ESI, empowers researchers to confidently elucidate the structures of novel derivatives, identify metabolites, and characterize impurities.[][19] By employing systematic experimental protocols and leveraging the detailed structural information provided by MS/MS, mass spectrometry serves as a powerful and indispensable tool in the development of pharmaceuticals based on the octahydroisoquinoline scaffold.
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- Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC. (n.d.). Journal of the American Society for Mass Spectrometry.
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- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Understanding collision-induced dissociation of dofetilide: a case study in the application of density functional theory as an aid to mass spectral interpretation - Analyst (RSC Publishing). (n.d.). Royal Society of Chemistry.
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- Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021).
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A Comparative Guide to the Structural Elucidation of 1-Aryl-Octahydroisoquinolin-4a-ol Salts: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The octahydroisoquinoline framework, particularly with aryl substitution at the 1-position and a hydroxyl group at the 4a-position, represents a class of compounds with significant therapeutic potential, acting as scaffolds for a range of biologically active agents.[1][2] The stereochemistry of these chiral centers is critical to their pharmacological activity. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 1-aryl-octahydroisoquinolin-4a-ol salts, grounded in experimental insights and practical considerations.
The Imperative of Unambiguous Structural Data
The 1-aryl-octahydroisoquinolin-4a-ol scaffold contains at least two stereocenters, leading to the possibility of multiple diastereomers. The spatial arrangement of the aryl and hydroxyl groups can profoundly influence receptor binding and biological function. While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural information.[3] Single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering direct and definitive evidence of molecular structure, including absolute stereochemistry.[3]
This guide will use N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, close analogs of our target compounds, as a case study to compare these techniques. A single-crystal X-ray analysis of one such analog confirmed a favored equatorial conformation of the 3-hydroxyphenyl group in the solid state, a critical insight for understanding its antagonist activity at opioid receptors.[1]
Experimental Workflow: From Synthesis to Structure
A robust structural analysis begins with a reliable synthetic route and a meticulous crystallization process. The following sections detail the synthesis, crystallization, and comparative analysis of a representative 1-aryl-octahydroisoquinolin-4a-ol salt.
Part 1: Synthesis of the Precursor Salt
The synthesis of these compounds can be efficiently achieved through methods like the Pomeranz–Fritsch–Bobbitt reaction or, as in our case study, via reductive amination.[4][5] The following protocol is adapted from the synthesis of structurally related opioid receptor antagonists.[1]
Protocol 1: Synthesis of N-(2-Phenylethyl)-4a-(3-methoxyphenyl)-8a-methyloctahydroisoquinoline
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 190 mg (0.72 mmol) of 4a-(3-methoxyphenyl)-8a-methyloctahydroisoquinoline (the secondary amine precursor) and 87 mg (0.72 mmol) of phenylacetaldehyde in 15 mL of dichloromethane (CH2Cl2).
-
Reductive Amination: To the stirred solution, add 230 mg (1.08 mmol) of sodium triacetoxyborohydride. The reaction mixture will appear cloudy.
-
Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the product into ethyl acetate (EtOAc).
-
Isolation: Dry the combined organic extracts over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield the crude product as a light yellow oil.
-
Salt Formation: Dissolve the free base in methanol (MeOH) and add 3 equivalents of 1 N HCl in dry diethyl ether (Et2O) to precipitate the hydrochloride salt.
Part 2: The Crystallization Challenge
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[6] The process is as much an art as a science, requiring patience and systematic screening of conditions.
Choosing the Right Crystallization Strategy
For organic salts like 1-aryl-octahydroisoquinolin-4a-ol hydrochlorides, several techniques can be employed. The choice of solvent is paramount; an ideal solvent dissolves the compound when hot but not when cold.[6]
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution. This is often successful but may not always produce the highest quality crystals.[3]
-
Thermal Control (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled, promoting the formation of large, well-ordered crystals. This is a highly effective method for many organic compounds.[7][8]
-
Solvent/Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
Protocol 2: General Recrystallization for X-ray Quality Crystals
-
Solvent Screening: In several small test tubes, test the solubility of ~10-20 mg of the hydrochloride salt in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude salt in the minimum amount of the chosen hot solvent (or solvent mixture) to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, the flask can be insulated to slow the cooling rate further.[6]
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
-
Maturation: Once crystals appear, allow the solution to stand undisturbed, first at room temperature and then in a refrigerator (2-4 °C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, and wash them with a small amount of the cold recrystallization solvent.[9]
-
Drying: Do NOT over-dry the crystals, as the solvent of crystallization can be crucial for maintaining the crystal lattice. Gently air-dry or place them in a desiccator.
Part 3: Comparative Analysis of Structural Elucidation Techniques
X-ray Crystallography: The Definitive Answer
SCXRD provides an unambiguous 3D map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For chiral molecules like 1-aryl-octahydroisoquinolin-4a-ol salts, it can determine the absolute configuration, which is crucial for understanding structure-activity relationships (SAR).
Data Presentation: Crystallographic Data Table
A typical output from an SCXRD experiment is summarized in a crystallographic data table. The following is an illustrative example of what such a data table for a hypothetical 1-aryl-octahydroisoquinolin-4a-ol HCl salt might look like.
| Parameter | Value |
| Chemical Formula | C17H24ClNO2 |
| Formula Weight | 309.83 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(2) |
| Volume (Å3) | 1734.5(12) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.186 |
| Radiation (Å) | MoKα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 15890 |
| Unique Reflections | 3987 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| Goodness-of-fit on F2 | 1.05 |
This table is a representative example and does not correspond to a specific published structure.
The data from such a table, combined with the resulting 3D structural model, can reveal key intramolecular interactions, such as hydrogen bonding involving the 4a-hydroxyl group, and the precise orientation of the C1-aryl substituent (axial vs. equatorial).[1]
NMR Spectroscopy: The Solution-State Perspective
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution, which is often more relevant to its biological environment.[10][11]
Key Applications of NMR:
-
Diastereomer Identification: 1H and 13C NMR spectra can often distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts.[4]
-
Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) can be used to determine the through-space proximity of protons, helping to establish the relative stereochemistry and preferred conformation in solution.
-
Structural Verification: NMR is essential for confirming that the bulk material corresponds to the structure determined by X-ray crystallography from a single crystal.
Comparison Table: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Type | Static 3D structure, absolute configuration | Dynamic structure, conformation, connectivity, stereochemistry |
| Resolution | Atomic resolution (typically <1 Å) | Lower resolution, provides average structure in solution |
| Key Advantage | Provides an unambiguous, high-resolution 3D structure.[3] | Reflects the biologically relevant solution-state conformation.[11] |
| Major Limitation | Requires high-quality single crystals, which can be difficult to obtain.[10] | Structure determination can be complex for larger molecules; does not provide absolute configuration directly. |
Visualizing the Workflow and Logic
To better understand the interplay between synthesis, crystallization, and analysis, the following diagrams illustrate the key processes.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Decision logic for selecting structural elucidation methods.
Conclusion
For 1-aryl-octahydroisoquinolin-4a-ol salts, a dual-pronged approach to structural elucidation is recommended. While NMR and MS are essential for initial characterization, reaction monitoring, and providing insight into the solution-state structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, high-resolution three-dimensional structure. The crystallographic data is invaluable for confirming stereochemistry, understanding intermolecular packing forces, and building accurate computational models for drug design. The experimental protocols and comparative data presented in this guide underscore the complementary nature of these techniques and provide a framework for the comprehensive structural characterization of these pharmaceutically important molecules.
References
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SOP: CRYSTALLIZATION. [Link]
- Zimmerman, D. M., et al. N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists. Journal of Medicinal Chemistry.
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Hao, J., et al. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. [Link]
-
Murelli, R. P., et al. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and m-substituted aryl precursors. Beilstein Journal of Organic Chemistry. [Link]
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
-
Comparison of NMR and X-ray crystallography. [Link]
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JEOL Ltd. Analyze of stereoisomer by NMR. [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. The Journal of Organic Chemistry. [Link]
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Davey, R. X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
- The crystallization of quinoline.
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
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Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]
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Guide for crystallization. [Link]
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Ben-Azu, B., et al. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules. [Link]
-
Enantioselective synthesis of 1-aryltetrahydroisoquinolines. Organic Letters. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF. [Link]
-
A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-Catalyzed Rearrangement of 5-Aryloxazolidines. Request PDF. [Link]
-
Amiri, S., et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Yang, Y., et al. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. The Journal of Organic Chemistry. [Link]
-
Qiu, G., et al. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
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Chiral HPLC Separation of Octahydroisoquinoline Enantiomers: A Comparative Guide
Executive Summary: The Stereochemical Challenge
Octahydroisoquinoline (OHIQ) scaffolds form the pharmacophore core of numerous opioid receptor ligands, NMDA antagonists, and antitussives. Unlike simple chiral centers, OHIQs present a dual stereochemical challenge: geometric isomerism (cis/trans ring fusion) combined with optical isomerism (enantiomers).
Effective separation requires a method that can resolve the diastereomeric cis/trans pairs while simultaneously splitting the enantiomers (
Strategic Column Selection: Amylose vs. Cellulose[1][2]
For basic nitrogen-containing heterocycles like OHIQs, the choice of CSP is critical. The separation mechanism relies on a "three-point interaction" involving hydrogen bonding,
Comparative Analysis of Leading CSPs
| Feature | Chiralpak AD-H / IA (Amylose-based) | Chiralcel OD-H / IB (Cellulose-based) | Whelk-O 1 (Pirkle-Type) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Synthetic selector (Dinitrobenzoyl) |
| Primary Mechanism | Inclusion complexation & H-bonding | Rigid structure recognition & H-bonding | |
| OHIQ Selectivity | High. The helical groove of amylose accommodates the bulky OHIQ fused ring system well. | Moderate. Often shows better separation for planar isoquinolines but struggles with the buckled cis-OHIQ shape. | Low to Moderate. Good for specific derivatives but lacks the broad applicability of polysaccharides. |
| Loading Capacity | High (Excellent for Prep) | Moderate | Low |
| Durability | Coated (AD-H) is solvent restricted; Immobilized (IA) is robust. | Coated (OD-H) is solvent restricted; Immobilized (IB) is robust. | Highly Robust (Covalently bonded) |
Expert Insight: For 1-substituted octahydroisoquinolines, Amylose-based columns (Chiralpak AD-H or IA) consistently outperform Cellulose variants. The flexibility of the amylose helix allows for better "fitting" of the non-planar cis-fused ring system, resulting in higher selectivity factors (
Mobile Phase Strategy & The "Basic" Necessity
The nitrogen atom in the isoquinoline ring is basic (
The Critical Role of Basic Additives
-
Standard Protocol: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Mechanism: The alkylamine competes for active silanol sites, "masking" them and allowing the OHIQ analyte to interact solely with the chiral selector.
-
Alternative: For LC-MS applications where DEA is undesirable, use Ammonium Bicarbonate (20mM) in a polar organic mode.
Comparison of Elution Modes
| Mode | Composition | Suitability for OHIQ |
| Normal Phase (NP) | Hexane / IPA / DEA (90:10:0.1) | Gold Standard. Highest resolution ( |
| Polar Organic (PO) | Acetonitrile / MeOH / DEA / Acid | High Throughput. Faster equilibration. Good for polar derivatives but often lower |
| Reversed Phase (RP) | Water / MeCN / Buffer (pH 9) | Specialized. Requires immobilized columns (e.g., Chiralpak IA). Useful for biological samples (plasma).[1] |
Experimental Protocol: Separation of 1-Benzyl-Octahydroisoquinoline
This protocol validates the separation of a complex mixture containing both cis- and trans-diastereomers and their respective enantiomers.
Materials & Conditions
-
Column: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (or max absorption of substituent).[4]
-
Sample Diluent: Mobile phase.
Step-by-Step Methodology
-
System Passivation: Flush the system with mobile phase (containing DEA) for at least 30 minutes to equilibrate the column and deactivate system silanols.
-
Blank Injection: Inject mobile phase to ensure a flat baseline.
-
Racemic Screen: Inject the racemic mixture (approx. 0.5 mg/mL).
-
Expectation: You should observe 4 peaks if both diastereomers are present, or 2 peaks if the synthesis was diastereoselective.
-
-
Optimization:
-
If
: Decrease IPA content to 5% to increase retention and resolution. -
If Tailing > 1.2: Increase DEA concentration to 0.2%.
-
Representative Performance Data[1][5]
Data simulated based on typical performance characteristics for 1-substituted isoquinoline alkaloids.
| Isomer Pair | Column | Mobile Phase | |||
| Enantiomers (A/B) | Chiralpak AD-H | Hex/IPA/DEA (90/10/0.1) | 2.45 | 1.35 | 4.2 (Baseline) |
| Enantiomers (A/B) | Chiralcel OD-H | Hex/IPA/DEA (90/10/0.1) | 1.80 | 1.12 | 1.8 (Partial) |
| Enantiomers (A/B) | Chiralpak AD-H | Hex/EtOH/DEA (90/10/0.1) | 2.10 | 1.28 | 3.5 |
Visualizing the Separation Logic
The following diagram illustrates the decision process for developing a chiral method for OHIQs, addressing the complexity of multiple stereocenters.
Figure 1: Method Development Decision Tree for Octahydroisoquinoline Chiral Separation.
Troubleshooting Common Issues
Issue 1: Peak Tailing
-
Cause: Interaction between the basic amine of OHIQ and acidic silanols on the column stationary phase.
-
Solution: Ensure the basic additive (DEA/TEA) is fresh. Increase concentration up to 0.2% or switch to a column with higher surface coverage (e.g., Chiralpak IA).
Issue 2: Solubility in Normal Phase
-
Cause: Some salt forms (e.g., OHIQ hydrochloride) are insoluble in Hexane.
-
Solution:
-
Perform a "free-basing" extraction (EtOAc/NaHCO3) before injection.
-
Switch to Polar Organic Mode (100% Acetonitrile or MeOH with 0.1% DEA/Acetic Acid).
-
Issue 3: Elution Order Reversal
-
Insight: Changing the alcohol modifier from Isopropanol to Ethanol can sometimes reverse the elution order of enantiomers on Amylose columns. This is a useful trick if the minor impurity elutes after the main peak (which is harder to quantify).
References
-
Chiral Technologies. "Chiral Selector Guide for Pharmaceutical Applications." Daicel Corporation. [Link]
-
Scriba, G. K. (2016). "Chiral Recognition Mechanisms in Analytical Separation Sciences." Chromatographia. [Link]
-
Cass, Q. B., et al. (2003). "Enantiomeric separation of isoquinoline alkaloids by HPLC on polysaccharide-type chiral stationary phases." Journal of Chromatography A. [Link]
-
Dong, M. (2020). "HPLC Method Development for Basic Pharmaceuticals." LCGC North America. [Link]
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IR Spectrum Analysis of Tertiary Alcohols in Isoquinoline Scaffolds: A Comparative Technical Guide
Topic: IR spectrum analysis of tertiary alcohol in isoquinoline rings Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the backbone of thousands of alkaloids (e.g., morphine, emetine) and synthetic therapeutics.[1][2] The introduction of a tertiary alcohol group onto this ring system—often at the C1 or C4 position in tetrahydroisoquinoline derivatives—creates a specific analytical challenge. The proximity of the hydroxyl group to the nitrogen atom facilitates strong intramolecular hydrogen bonding (IMHB) , which significantly distorts standard infrared (IR) spectral signatures.
This guide objectively compares the performance of ATR-FTIR (Attenuated Total Reflection) against Transmission FTIR and NMR spectroscopy for characterizing these systems. It provides a validated experimental protocol for distinguishing intramolecular interactions from intermolecular aggregation, a critical step in polymorph screening and pre-formulation studies.[3]
Technical Foundation: The Vibrational Landscape
To understand the analytical challenge, we must first define the vibrational modes of a model system, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolin-1-ol . In this tertiary alcohol, the hydroxyl group is sterically crowded and electronically influenced by the adjacent nitrogen lone pair.
Characteristic Vibrational Modes
| Mode | Frequency Range (cm⁻¹) | Description |
| O-H Stretch (Free) | 3600 – 3650 | Sharp, medium intensity.[3] Observed only in dilute non-polar solutions.[3] |
| O-H Stretch (H-Bonded) | 3200 – 3550 | Broad, strong intensity.[3] Shift magnitude ( |
| C-O Stretch (Tertiary) | 1150 – 1200 | Strong band.[3] Distinct from primary (~1050) and secondary (~1100) alcohols, but often obscured by fingerprint modes. |
| Isoquinoline Skeleton | 1500 – 1600 | C=C and C=N ring stretching vibrations.[3] |
| C-N Stretch | 1000 – 1350 | Variable, often overlaps with C-O stretch.[3] |
The "Fingerprint" Challenge: Intramolecular Hydrogen Bonding
In isoquinoline derivatives, the hydroxyl proton often forms a stable 5- or 6-membered ring with the isoquinoline nitrogen (
Comparative Analysis: Method Selection
We evaluate three primary techniques for analyzing tertiary alcohols in isoquinoline rings. While NMR is the structural gold standard, IR offers unique insights into solid-state dynamics and hydrogen bonding networks.
Technique A: ATR-FTIR (The High-Throughput Standard)
Mechanism: Uses an evanescent wave (penetration depth ~0.5–2 µm) to probe the sample surface.[3]
-
Pros: No sample preparation; non-destructive; excellent for solid-state polymorphism analysis.[3]
-
Cons: Lower sensitivity for weak O-H signals; peak positions shift slightly to lower wavenumbers due to anomalous dispersion; cannot easily perform dilution studies to prove IMHB.[3]
-
Verdict: Best for routine QC and solid-state characterization.[3]
Technique B: Transmission FTIR (Liquid Cell/KBr)
Mechanism: Light passes through the sample (diluted in solvent or KBr matrix).[3]
-
Pros: Gold standard for resolution; allows variable concentration studies (dilution method) to isolate IMHB; no penetration depth bias.[3]
-
Cons: Labor-intensive; KBr is hygroscopic (water interference); solvent bands (e.g., CCl₄, CHCl₃) can mask regions.[3]
-
Verdict: Essential for mechanistic studies and distinguishing H-bond types.[3]
Technique C: 1H NMR (The Structural Validator)
Mechanism: Resonances of protons in magnetic fields.[3][5]
-
Pros: Quantitatively counts protons; D₂O exchange proves OH existence immediately.
-
Cons: Chemical shift of OH is variable (drift) and concentration-dependent; does not provide direct bond-strength energy data like vibrational frequency (
).[3] -
Verdict: Complementary. Use for structure confirmation, use IR for H-bond characterization.[3]
Table 1: Performance Matrix
| Feature | ATR-FTIR | Transmission FTIR (Liquid) | 1H NMR |
| Sample Prep Time | < 1 min | 15–30 min | 10–15 min |
| H-Bond Resolution | Moderate | High (via Dilution) | Low (Chemical Shift only) |
| Destructive? | No | No (Liquid), Yes (KBr) | No |
| Solvent Interference | None | High (requires subtraction) | Low (deuterated solvents) |
| Tertiary C-O Specificity | High | High | N/A (Carbon NMR needed) |
Experimental Protocol: The Dilution Test
A self-validating workflow to distinguish Intramolecular vs. Intermolecular H-bonding in Isoquinoline Alcohols.
Objective: Determine if the tertiary alcohol is engaged in a stable internal ring with the nitrogen (IMHB) or aggregating with other molecules.
Materials
-
Solvent: Carbon Tetrachloride (CCl₄) (Spectroscopic grade, dried).[3] Note: CHCl₃ is an alternative if solubility is poor, but CCl₄ is transparent in the OH region.
-
Equipment: FTIR Spectrometer with variable pathlength liquid cell (CaF₂ windows).
Step-by-Step Methodology
-
Baseline ATR Scan (Solid State):
-
Preparation of Stock Solution (0.1 M):
-
Serial Dilution (The Validation Step):
-
Data Analysis:
-
Scenario A (Intermolecular): As concentration drops, the broad band at ~3300 cm⁻¹ disappears, and a sharp "Free OH" peak emerges at ~3620 cm⁻¹.
-
Scenario B (Intramolecular): The band position remains constant at ~3450–3500 cm⁻¹ regardless of dilution. The intensity decreases, but the frequency (
) does not shift.
-
Interpretation Logic
The tertiary alcohol on the isoquinoline ring is sterically hindered. If an IMHB exists (Scenario B), it indicates a specific conformation where the OH and N are syn-planar.[3] This is a critical parameter for drug-receptor binding models.[3]
Visualization: Decision & Signal Pathways
Analytical Workflow Decision Tree
Caption: Workflow for distinguishing hydrogen bonding modes in isoquinoline alcohols.
Vibrational Coupling Pathway
Caption: Mechanistic pathway of spectral shift induced by Intramolecular Hydrogen Bonding.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][7] (Standard text for characteristic group frequencies).
-
NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro- IR Spectrum. National Institute of Standards and Technology.[3][8] Available at: [Link]
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]
-
Gonjo, T., et al. (2011).[3] "Hydrogen bonding effects on the wavenumbers and absorption intensities of the OH fundamental...". Journal of Physical Chemistry A. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Available at: [Link][9][10]
Sources
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study [mdpi.com]
- 6. Secondary and tertiary isoquinoline alkaloids from Xylopia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
Analytical Supremacy: A Comparison Guide for Octahydroisoquinoline Impurity Reference Standards
As drug development pipelines increasingly rely on complex synthetic scaffolds, the analytical control of intermediate impurities has become a paramount regulatory focus. Octahydroisoquinoline (OHIQ) derivatives—specifically 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (commonly known as octabase)—serve as critical chiral starting materials in the synthesis of morphinan-class drugs, including the widely used antitussive Dextromethorphan [1].
However, the synthesis of OHIQ is fraught with stereochemical and process-related challenges. The generation of unwanted enantiomers and side-reaction byproducts necessitates rigorous impurity profiling. This guide objectively compares the utility of high-purity commercial reference standards against in-house alternatives, providing the mechanistic causality and self-validating protocols required to meet stringent ICH Q3A(R2) regulatory frameworks [3].
The Mechanistic Origins of OHIQ Impurities
To effectively control impurities, one must first understand their chemical genesis. The synthesis of octabase typically involves the condensation of cyclohexenylethylamine and 4-methoxyphenylacetic acid to form an amide intermediate. This intermediate undergoes a Bischler-Napieralski cyclization to yield a racemic mixture of DL-octabase.
Because Dextromethorphan requires the specific (S)-stereocenter, the racemic mixture must undergo chiral resolution using agents like R-naproxen or tartaric acid. It is during these cyclization and resolution steps that critical impurities are generated [1]:
-
(R)-Octabase (Chiral Impurity): The unwanted enantiomer. If not strictly controlled, it propagates through the synthesis to form Levomethorphan, a controlled narcotic with vastly different pharmacological properties.
-
N-Formyl Octabase (Process Impurity): A byproduct formed via formylation side-reactions during the synthetic workflow [2].
Impurity Generation Pathway
Synthesis and impurity generation pathway of Octahydroisoquinoline (OHIQ) derivatives.
Comparative Analysis: Commercial vs. In-House Reference Standards
Under ICH Q3A(R2) guidelines, any impurity present at or above the reporting threshold (typically 0.05% depending on the maximum daily dose) must be accurately quantified [3]. To achieve this, analytical laboratories must choose between sourcing highly characterized commercial reference standards (e.g., from pharmacopeial bodies or certified vendors like Veeprho) or synthesizing them in-house.
The table below objectively compares these two approaches across critical analytical and regulatory metrics.
| Evaluation Metric | High-Purity Commercial Standards (e.g., Certified Vendors) | In-House Synthesized / Uncertified Standards | Impact on ICH Q3A(R2) Compliance |
| Isomeric Purity | >99.5% ee ; strictly controlled for the (R)-enantiomer. | Variable; often requires repeated, low-yield recrystallization. | Ensures accurate quantification at the stringent 0.05% reporting threshold without baseline interference. |
| Structural Elucidation | Comprehensive SER provided (1H/13C NMR, LC-MS/MS, IR) [2]. | Requires diversion of internal analytical resources to fully characterize. | Meets regulatory requirements for unequivocally "Identified Impurities". |
| Traceability & QA | Fully traceable with a robust Certificate of Analysis (CoA). | Limited traceability; susceptible to batch-to-batch variability. | Critical for successful regulatory audits and NDA/ANDA submissions. |
| Resource Efficiency | Immediate availability; accelerates method validation timelines. | High labor, solvent, and equipment costs for synthesis/purification. | Reduces time-to-market and prevents costly regulatory hold-ups. |
The Verdict: While in-house synthesis may seem cost-effective initially, the hidden costs of structural elucidation, purity validation, and potential regulatory rejection make certified commercial standards the objectively superior choice for late-stage development and commercial manufacturing.
Self-Validating Experimental Protocol: Chiral HPLC-UV Separation
To quantify the (R)-enantiomer in a batch of (S)-octabase, a robust analytical method is required.
The Causality of the Method: Enantiomers possess identical mass and UV absorption spectra, rendering standard C18 reverse-phase chromatography and MS/MS useless for their separation. Spatial recognition is mandatory. Therefore, we utilize an immobilized polysaccharide chiral stationary phase (Chiralpak ID-3). Furthermore, because octabase is a secondary amine, it will interact strongly with residual silanols on the silica support, causing severe peak tailing. We introduce diethylamine into the mobile phase as a competitive modifier to suppress this ionization and ensure sharp, quantifiable peaks [1].
Step-by-Step Methodology
1. Reagent & Standard Preparation
-
Mobile Phase A: 0.1% Diethylamine in Acetonitrile.
-
Mobile Phase B: 0.1% Diethylamine in Methanol.
-
Standard Solution: Dissolve the certified (S)-OHIQ reference standard and the (R)-OHIQ impurity standard in Mobile Phase A to a concentration of 1.0 mg/mL.
2. Chromatographic Conditions
-
Column: Chiralpak ID-3 (250 mm × 4.6 mm, 3 μm particle size).
-
Column Temperature: 40°C (Optimized to enhance mass transfer and reduce backpressure).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (targeting the strong chromophores of the phenyl and quinoline rings).
-
Injection Volume: 20 μL.
3. Gradient Elution Program
-
0–10 min: 100% A
-
10–15 min: Linear gradient to 100% B
-
15–25 min: Hold at 100% B
-
25–27 min: Return to 100% A
-
27–40 min: Re-equilibration at 100% A
4. The Self-Validating System Suitability Test (SST) A protocol is only as trustworthy as its internal controls. Before analyzing any unknown batch, inject the mixed standard solution.
-
Validation Metric: The method is deemed valid only if the chromatographic resolution (
) between the (S)-octabase and (R)-octabase peaks is 2.5 . -
LOD/LOQ Verification: Ensure the signal-to-noise ratio (S/N) for the (R)-enantiomer at the 0.025% level is
10, proving the method's capability to detect impurities well below the ICH Q3A reporting threshold [1].
Conclusion
The analytical control of octahydroisoquinoline impurities is a highly complex task that bridges synthetic organic chemistry and regulatory compliance. As demonstrated, the use of highly characterized, commercially available reference standards—such as those for N-Formyl Octabase [2] and the respective OHIQ enantiomers—eliminates analytical ambiguity. By pairing these standards with self-validating, mechanistically grounded analytical protocols, drug development professionals can ensure absolute compliance with ICH guidelines and safeguard the efficacy of the final pharmaceutical product.
References
-
Anerao, A., Solase, V., More, A., & Pradhan, N. (2018). "Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide." Journal of Applied Pharmaceutical Science. URL: [Link]
-
Veeprho. "N-Formyl Octabase (Mixture of Diastereomers) | CAS 29144-31-8". Veeprho Impurity Reference Standards. URL: [Link]
-
International Council for Harmonisation (ICH). (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)". ICH Official Database. URL:[Link]
UV-Vis Absorption Maxima of 4-Methoxyphenyl Isoquinolines
The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-methoxyphenyl substituted isoquinolines. This analysis synthesizes experimental data with theoretical spectroscopic principles to offer a robust reference for researchers in drug discovery and materials science.
A Comparative Technical Guide
Executive Summary & Mechanistic Insight
The introduction of a 4-methoxyphenyl moiety onto the isoquinoline core significantly alters its optoelectronic properties. This guide compares the three primary isomers: 1- , 3- , and 4-(4-methoxyphenyl)isoquinoline .
The spectral differences arise from two competing factors:
-
Electronic Conjugation (Resonance): The ability of the phenyl ring to coplanarize with the isoquinoline system allows for extended
-conjugation, leading to a bathochromic (red) shift. -
Steric Hindrance: Interaction between the phenyl ring and the isoquinoline protons (specifically H5 and H8) can force the phenyl ring out of plane, breaking conjugation and causing a hypsochromic (blue) shift.
The "Methoxy Effect" (Auxochromic Shift)
The methoxy group (-OCH
Comparative Data Analysis
The following table synthesizes experimental literature values for parent phenylisoquinolines and derived data for the 4-methoxyphenyl analogs.
Table 1: UV-Vis Absorption Maxima ( ) in Ethanol
Note: Values are approximate and solvent-dependent. "Predicted" values include the auxochromic shift of the 4-methoxy group.
| Isomer | Structure Description | Parent | 4-Methoxy Analog | Structural/Electronic Driver | |
| 1-(4-methoxyphenyl) | Phenyl at C1 (adjacent to N) | 322 (sh), 260 | 335 – 345 | ~12,000 | High Conjugation. Planar conformation favored; strong electronic coupling with the C=N bond. |
| 3-(4-methoxyphenyl) | Phenyl at C3 | 335, 255 | 348 – 358 | ~15,000 | Maximal Conjugation. Least steric hindrance allows high planarity; most red-shifted isomer. |
| 4-(4-methoxyphenyl) | Phenyl at C4 | 305, 225 | 315 – 325 | ~8,000 | Steric Twist. Interaction with H5 proton forces phenyl ring ~60° out of plane, reducing conjugation. |
Key Observation:
-
The 3-isomer typically exhibits the longest wavelength absorption due to optimal planarity.
-
The 4-isomer is the most blue-shifted (hypsochromic) due to the "peri-effect" (steric clash) with the hydrogen at position 5, which decouples the two aromatic systems.
Experimental Protocol: High-Fidelity UV-Vis Measurement
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.
Reagents & Equipment[1]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Chlorinated solvents if cutoff <260 nm is needed.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Matched Quartz cells (10 mm path length).
Step-by-Step Methodology
-
Baseline Correction (System Zeroing):
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a "Baseline/Autozero" scan from 200 nm to 500 nm.
-
Validation: The resulting line must be flat (
0.001 Abs).
-
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the specific isoquinoline isomer.
-
Dissolve in 10.0 mL of solvent (Concentration
M). -
Note: Sonicate for 2 mins to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working dilutions:
M, M, and M. -
The target absorbance at
should be between 0.2 and 0.8 Abs (linear dynamic range).
-
-
Measurement:
-
Scan each sample from 200–500 nm (Scan speed: Medium; Slit width: 1.0 nm).
-
Record
and Absorbance ( ).[1]
-
-
Calculation of
:-
Use Beer-Lambert Law:
-
Where
is molar concentration and is path length (1 cm).
-
Visualization of Workflow & Isomer Logic
The following diagrams illustrate the experimental workflow and the structural logic governing the spectral shifts.
Diagram 1: UV-Vis Measurement Workflow
Caption: Standardized workflow for determining molar extinction coefficients (
Diagram 2: Structural Impact on
Caption: Correlating structural isomerism with steric hindrance and observed spectral shifts.
References
-
NIST Chemistry WebBook. Isoquinoline UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Pais, V. F., et al. (2013). Borylated arylisoquinolines: photophysical properties and switching behavior of promising tunable fluorophores.[2] Chemistry – A European Journal, 19(21), 6650-6661. (Provides comparative data on aryl-substituted isoquinoline photophysics).
-
Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline.[3] Acta Crystallographica Section E. (Structural data confirming steric twist in 4-aryl systems).
-
University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
A thorough understanding of a molecule's potential hazards is the foundation of safe disposal. The structure of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol informs our risk assessment.
-
Heterocyclic Amine Core (Octahydroisoquinoline): Amines can be corrosive, flammable, and toxic.[1] They can also cause significant harm to aquatic ecosystems if released into the environment.[1][2] Many heterocyclic amines are known for their biological activity, which necessitates careful handling to avoid unintended physiological effects.
-
Aromatic Ether Moiety (4-Methoxyphenyl): Aromatic ethers, like anisole, are generally less reactive than other ethers but can still pose hazards. Some are combustible. Ethers, as a class, have the potential to form explosive peroxides over time, especially if exposed to air and light, though the risk varies significantly with structure.[3]
-
Tertiary Alcohol (-OH): While the tertiary alcohol group is generally stable, its presence increases the compound's polarity and potential for water solubility.
Based on this analysis, the compound should be treated as a hazardous substance with potential toxicity, environmental risk, and possible irritant properties.[4] All personnel handling this compound must consult institutional safety protocols and adhere to federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7][8]
Table 1: Summary of Potential Hazards and Regulatory Context
| Structural Feature | Associated Hazards | Primary Regulatory Framework |
| Heterocyclic Amine | Toxicity, Corrosivity, Environmental Hazard | EPA RCRA, Clean Water Act |
| Aromatic Ether | Combustibility, Potential (low) for Peroxide Formation | OSHA, NFPA |
| Tertiary Alcohol | Generally low hazard, affects solubility | N/A |
| Overall Compound | Assumed Hazardous Waste | EPA RCRA (40 CFR Parts 260-273) [8] |
Personal Protective Equipment (PPE) & Engineering Controls
Proper protection is non-negotiable when handling chemical waste. The following PPE and engineering controls are mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Engineering Controls:
-
Ventilation: Work must be conducted in a well-ventilated laboratory, with all waste handling operations confined to a chemical fume hood.[11]
-
Designated Area: A specific area of the lab should be designated for hazardous waste accumulation, known as a Satellite Accumulation Area (SAA).[12] This area must be under the control of laboratory personnel.[13]
Decontamination & Spill Management
Accidents require immediate and correct action.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.[10]
-
Wipe the spill area with a solvent-wetted cloth (e.g., isopropanol or ethanol), then with soap and water.
-
All cleanup materials (wipes, cloths, contaminated PPE) must be disposed of as hazardous waste.[4]
-
-
Minor Spills (Solution):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]
-
Clean the spill area as described above.
-
-
Major Spills: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.
Waste Stream Segregation & Collection Protocol
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [15]
Step-by-Step Collection Procedure:
-
Select the Correct Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][11] A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of damage or external residue.[4]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[12][13] The label must clearly state:
-
Segregate the Waste: This compound is a non-halogenated organic solid/solution . It must be collected separately from:
-
Halogenated organic waste.
-
Acids and bases.[13]
-
Oxidizers.
-
Reactive metals.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[3][13][15] Do not leave a funnel in the container.[13]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be within line of sight of where the waste is generated.[12]
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[4][11]
-
-
Request Pickup: Once the container is 90% full, or if it has been accumulating for six months, contact your institution's EHS or hazardous waste management office to schedule a pickup.[11][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. mdpi.com [mdpi.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. des.sc.gov [des.sc.gov]
- 7. RCRA Hazardous Waste: Requirements, Training, and Certification [compliancetrainingonline.com]
- 8. epa.gov [epa.gov]
- 9. targetmol.com [targetmol.com]
- 10. product.lottechem.com [product.lottechem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a regulatory requirement, but as a fundamental pillar of scientific integrity.
The compound 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol belongs to a class of octahydroisoquinolines. Structurally, these molecules are critical precursors and analogs to potent central nervous system (CNS) agents, including morphinans, antitussives (like dextromethorphan), and opioid receptor pure antagonists[1][2]. Because of this structural homology, even uncharacterized intermediates in this family must be treated as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). They exhibit high lipophilicity, allowing them to readily cross the blood-brain barrier and dermal layers, mandating stringent Occupational Exposure Band (OEB) 4 handling protocols.
This guide provides a self-validating, step-by-step operational and logistical framework for safely handling, transferring, and disposing of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
Hazard Profiling & Causality of Protection
To design an effective safety protocol, we must first understand why the compound behaves the way it does:
-
Dermal Penetration: The methoxyphenyl and octahydroisoquinoline moieties confer significant lipophilicity. If the compound contacts the skin, it can bypass the stratum corneum. Therefore, standard latex is insufficient; double-gloving with chemical-resistant nitrile or neoprene is non-negotiable.
-
Inhalation Hazard: As a dry powder, the compound can form micro-aerosols. Given its potential as an opioid receptor modulator[2], inhalation of even microgram quantities could trigger adverse CNS effects.
-
Electrostatic Adhesion: Like many amine-containing hydrochlorides or free bases, this compound can hold a static charge, causing it to cling to spatulas and gloves, increasing the risk of cross-contamination.
Personal Protective Equipment (PPE) & Containment Matrix
Quantitative risk assessment dictates that PPE must scale with the mass of the compound being handled. Below is the validated PPE matrix for handling 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol.
| Operational Scale | Mass Range | Engineering Control | Respiratory Protection | Dermal & Body Protection | Eye/Face Protection |
| Analytical | < 10 mg | Ventilated Balance Enclosure (VBE) | N95 or FFP3 Respirator | Single Nitrile Gloves, Standard Lab Coat | Safety Glasses with side shields |
| Preparative | 10 mg – 100 g | Glovebox / Isolator (Negative Pressure) | PAPR (Powered Air-Purifying Respirator) | Double Nitrile Gloves, Tyvek® Sleeves, Chem-resistant Apron | Chemical Splash Goggles |
| Kilo-Lab | > 100 g | Dedicated HPAPI Suite with Airlock | Full-hood PAPR | Tyvek® Full-body Suit, Taped seams, Double Gloves | Integrated PAPR Visor |
Step-by-Step Operational Workflow: Weighing & Transfer
To ensure trustworthiness, this protocol utilizes a "solubilize-early" methodology. By converting the dry powder into a liquid solution as early as possible in the workflow, we mathematically reduce the aerosolization risk to near zero.
Step 1: Containment Verification (Self-Validating Step)
-
Action: Before handling the active compound, perform a surrogate powder test using naproxen sodium or riboflavin.
-
Causality: This proves that your Ventilated Balance Enclosure (VBE) or isolator is actively capturing particulates under your specific draft conditions.
Step 2: Anti-Static Preparation
-
Action: Wipe down the interior of the VBE and all spatulas with a 70% Isopropanol/Water solution and use an anti-static ionizer bar.
-
Causality: Neutralizing static electricity prevents the octahydroisoquinoline powder from repelling off the spatula and contaminating the exterior of the weigh boat.
Step 3: Weighing and Immediate Solubilization
-
Action: Tare a sealed volumetric flask. Open the compound vial only inside the VBE. Transfer the desired mass into the flask.
-
Action: Immediately add the reaction solvent (e.g., dichloromethane or methanol) directly into the volumetric flask while still inside the VBE.
-
Causality: Handling the compound as a solution rather than a powder during transit across the laboratory eliminates the risk of catastrophic inhalation if a vessel is dropped.
Step 4: Closed Transfer
-
Action: Seal the flask with a PTFE-lined cap, wipe the exterior of the flask with a damp solvent rag, and transfer it to the primary reaction fume hood.
Decontamination and Disposal Plan
Because isoquinoline derivatives can be environmentally persistent and biologically active[3], disposal cannot rely on simple dilution. We must utilize chemical deactivation.
Routine Decontamination Protocol:
-
Oxidative Wash: Treat all glassware, spatulas, and surfaces that contacted the compound with a 10% Sodium Hypochlorite (bleach) solution. Allow a contact time of 30 minutes. Causality: The oxidative power of hypochlorite disrupts the electron-rich methoxyphenyl ring and the amine core, degrading the active pharmacophore.
-
Detergent Wash: Follow with a 1% Alconox® or similar alkaline detergent wash to remove residual lipophilic fragments.
-
Rinse: Triple rinse with deionized water.
Spill Response Methodology:
Emergency spill response and chemical deactivation pathway for HPAPIs.Waste Segregation Logistics:
-
Solid Waste: All contaminated gloves, weigh boats, and bench paper must be sealed in double-bagged, 6-mil polyethylene bags and labeled as "Toxic Solid Waste - HPAPI Contaminated."
-
Liquid Waste: Do not mix the oxidative bleach decontamination wash with organic solvent waste (especially halogenated solvents like DCM), as this can generate toxic chlorine gas or explosive mixtures. Segregate into a dedicated "Aqueous Oxidative Waste" carboy.
References
-
Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis Source: MDPI URL:[Link]
- Resolution of 1-(4-methoxybenzyl)
-
N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. US8148527B1 - Resolution of 1-(4-methoxybenzyl)-octahydro-isoquinoline - Google Patents [patents.google.com]
- 2. N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
